molecular formula C8H4FNO2S B1390152 4-Fluorobenzo[d]thiazole-2-carboxylic acid CAS No. 479028-70-1

4-Fluorobenzo[d]thiazole-2-carboxylic acid

Cat. No.: B1390152
CAS No.: 479028-70-1
M. Wt: 197.19 g/mol
InChI Key: KFFJBGWTRIOOEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluorobenzo[d]thiazole-2-carboxylic acid is a useful research compound. Its molecular formula is C8H4FNO2S and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-1,3-benzothiazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2S/c9-4-2-1-3-5-6(4)10-7(13-5)8(11)12/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFJBGWTRIOOEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)SC(=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663240
Record name 4-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

479028-70-1
Record name 4-Fluoro-1,3-benzothiazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as antitumor, antimicrobial, anti-inflammatory, and antiviral agents.[1][3] The incorporation of a fluorine atom and a carboxylic acid moiety into the benzothiazole structure can further enhance its pharmacological properties, including metabolic stability and target binding affinity.[4] Specifically, 4-Fluorobenzo[d]thiazole-2-carboxylic acid has emerged as a crucial building block in the development of novel therapeutics, including potent inhibitors of the SARS-CoV-2 main protease (Mpro), a key enzyme in the viral replication cycle.[5]

This guide provides a comprehensive overview of the synthetic strategies for preparing this compound, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of this compound suggests a primary disconnection at the thiazole ring, leading back to a key intermediate, 2-amino-3-fluorothiophenol. This intermediate contains the pre-installed fluoro and amino functionalities in the correct ortho-para relationship to the sulfur atom, setting the stage for the crucial cyclization step. The carboxylic acid group at the 2-position can be introduced through various methods, including cyclization with a C2-synthon already bearing the carboxylate or a precursor group.

G 4-Fluorobenzo[d]thiazole-2-carboxylic_acid This compound Disconnection Thiazole Ring Formation 4-Fluorobenzo[d]thiazole-2-carboxylic_acid->Disconnection Intermediate 2-Amino-3-fluorothiophenol + C2 Synthon Disconnection->Intermediate Starting_Materials Substituted Anilines / Thiols Intermediate->Starting_Materials

Caption: Retrosynthetic approach for this compound.

Primary Synthetic Pathway: Cyclocondensation of 2-Amino-3-fluorothiophenol

The most direct and widely applicable method for the synthesis of this compound involves the condensation of 2-amino-3-fluorothiophenol with a suitable two-carbon electrophile that can provide the carboxylic acid functionality. A common and effective reagent for this transformation is oxalyl chloride or a derivative thereof.

Step 1: Synthesis of the Key Intermediate, 2-Amino-3-fluorothiophenol

The preparation of 2-amino-3-fluorothiophenol is a critical first step. While not always commercially available, it can be synthesized from readily accessible starting materials such as 2-fluoroaniline. A plausible route involves the introduction of a sulfur-containing group ortho to the amino group, followed by reduction.

Step 2: Cyclocondensation to Form the Benzothiazole Ring

The core of the synthesis is the reaction of 2-amino-3-fluorothiophenol with an appropriate C2 synthon. The Hantzsch thiazole synthesis, a classic method for forming thiazole rings, provides a foundational understanding of this type of cyclization.[6][7][8] In this specific case, the reaction involves the intramolecular condensation of an intermediate formed from the reaction of the aminothiophenol with a dicarbonyl compound or its equivalent.

G Start 2-Amino-3-fluorothiophenol Reagent + Oxalyl Chloride (or equivalent) Start->Reagent Intermediate_Formation Formation of Thioamide Intermediate Reagent->Intermediate_Formation Cyclization Intramolecular Cyclization Intermediate_Formation->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Workflow for the synthesis via cyclocondensation.

Detailed Experimental Protocol

Materials:

  • 2-Amino-3-fluorothiophenol

  • Oxalyl chloride or Ethyl 2-chloro-2-oxoacetate

  • Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

  • Hydrochloric acid (for workup)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-fluorothiophenol in an anhydrous solvent.

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of oxalyl chloride or ethyl 2-chloro-2-oxoacetate in the same anhydrous solvent dropwise via the dropping funnel. The addition of a non-nucleophilic base like triethylamine is recommended to scavenge the HCl byproduct.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water. If an ester was used, subsequent hydrolysis with an aqueous base (e.g., NaOH) followed by acidification will be necessary to obtain the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and a nitrogen atmosphere is crucial to prevent the hydrolysis of the highly reactive oxalyl chloride.

  • Low Temperature Addition: The dropwise addition of the acylating agent at low temperatures helps to control the exothermicity of the reaction and minimize the formation of side products.

  • Base: The inclusion of a base is essential to neutralize the hydrochloric acid generated during the reaction, which could otherwise protonate the starting amine and inhibit the desired reaction.

Alternative Synthetic Strategies

While the cyclocondensation of 2-amino-3-fluorothiophenol is a primary route, other methods for constructing benzothiazole-2-carboxylic acids exist and can be adapted for the synthesis of the 4-fluoro derivative.

Oxidation of 2-Methyl-4-fluorobenzothiazole

This method involves the oxidation of a methyl group at the 2-position of the benzothiazole ring to a carboxylic acid.[9]

Reaction Scheme: 2-Methyl-4-fluorobenzothiazole can be oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.[10] Subsequent acidification yields the desired carboxylic acid.

Advantages: The starting material, 2-methyl-4-fluorobenzothiazole, may be more readily accessible than 2-amino-3-fluorothiophenol.

Challenges: The reaction conditions can be harsh, potentially leading to over-oxidation or degradation of the benzothiazole ring. The workup to remove manganese dioxide can also be cumbersome.[9]

Hydrolysis of 2-Cyano-4-fluorobenzothiazole

This approach involves the hydrolysis of a nitrile group at the 2-position to a carboxylic acid.[9]

Reaction Scheme: 2-Cyano-4-fluorobenzothiazole can be subjected to either acidic or basic hydrolysis to afford the carboxylic acid. Acid-catalyzed hydrolysis is often performed using a strong mineral acid like hydrochloric acid under reflux conditions.[9]

Advantages: This method can be high-yielding if the starting nitrile is available.

Challenges: The hydrolysis of nitriles can sometimes require harsh conditions and long reaction times.

Data Summary

PropertyValue
Molecular Formula C₈H₄FNO₂S
Molecular Weight 197.19 g/mol
CAS Number 479028-70-1
Appearance Off-white to pale yellow solid
Purity (Typical) >95%
Storage Conditions 2-8 °C

Conclusion

The synthesis of this compound is a key process for accessing a valuable building block in medicinal chemistry. The cyclocondensation of 2-amino-3-fluorothiophenol with an appropriate C2 electrophile represents the most direct and versatile approach. Alternative methods, such as the oxidation of a 2-methyl precursor or the hydrolysis of a 2-cyano derivative, offer viable alternatives depending on the availability of starting materials. Careful control of reaction conditions and a thorough understanding of the underlying reaction mechanisms are paramount to achieving high yields and purity of the final product. The continued exploration of this and related scaffolds holds significant promise for the discovery of new therapeutic agents.

References

  • Chakraborti, A. K., et al. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation. SYNLETT, 2004(4), 746-748. Available from: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Google Patents. CN104860901B - Preparation method of benzothiazole-2-carboxylic acid.
  • bepls. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as a Reusable Catalyst. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • PubMed Central. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Available from: [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. Available from: [Link]

  • Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

  • PubMed. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. Available from: [Link]

  • PubMed Central. Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Available from: [Link]

  • Hindawi. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Available from: [Link]

  • Science of Synthesis. The synthesis of esters from carboxylic acids and their derivatives was described previous. Available from: [Link]

  • PubMed. "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Available from: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.
  • Google Patents. CN103012310A - Preparation method of thiazole compounds.
  • PubMed. Synthesis of L-2-oxothiazolidine-4-carboxylic acid. Available from: [Link]

  • Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available from: [Link]

  • Semantic Scholar. Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Available from: [Link]

Sources

4-Fluorobenzo[d]thiazole-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Fluorobenzo[d]thiazole-2-carboxylic acid: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The benzothiazole nucleus is a privileged heterocyclic scaffold renowned for its prevalence in a multitude of biologically active compounds.[1][2] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an attractive core for medicinal chemists. The strategic introduction of specific functional groups can profoundly modulate the pharmacological profile of the benzothiazole core. This guide focuses on a particularly valuable derivative: This compound .

The incorporation of a fluorine atom at the 4-position and a carboxylic acid at the 2-position creates a molecule with significant potential as a building block in drug discovery. Fluorine substitution is a well-established strategy to enhance metabolic stability, improve binding affinity through unique electronic interactions, and increase bioavailability.[3] The carboxylic acid group serves as a versatile synthetic handle for library development and can act as a key pharmacophoric element, often engaging with target proteins through hydrogen bonding or ionic interactions.

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of this compound for researchers, medicinal chemists, and drug development professionals.

Physicochemical and Spectroscopic Profile

Precise characterization is the foundation of chemical research. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

Core Properties

A summary of the fundamental physicochemical properties is presented below.

PropertyValueReference
IUPAC Name This compound-
CAS Number 479028-70-1[4]
Molecular Formula C₈H₄FNO₂S[4]
Molecular Weight 197.19 g/mol [4]
SMILES C1=CC(=C2C(=C1)SC(=N2)C(=O)O)F[4]
Appearance Predicted to be a white to off-white solid-
Storage Sealed in a dry environment at 2-8°C[4]
Predicted Spectroscopic Data

Spectroscopic analysis is critical for structure elucidation and purity assessment. The following are predicted spectra based on established principles and data from structurally related benzothiazoles.[5][6]

  • ¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The proton on the carboxylic acid will appear as a broad singlet far downfield (δ > 13 ppm). The aromatic protons will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.

    • H-5: Expected to be a triplet of doublets.

    • H-6: Expected to be a multiplet.

    • H-7: Expected to be a doublet of doublets.

  • ¹³C NMR (101 MHz, DMSO-d₆): The spectrum should display eight unique carbon signals.

    • Carboxylic Carbon (C=O): δ ~165-170 ppm.

    • C-4 (bearing F): Expected around δ ~155-160 ppm, appearing as a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

    • Other Aromatic & Thiazole Carbons: δ ~115-150 ppm. These carbons will also exhibit smaller C-F couplings.

  • FT-IR (ATR):

    • O-H stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1730 cm⁻¹.[5]

    • C=N stretch (Thiazole): A medium absorption around 1550-1610 cm⁻¹.

    • C-F stretch: A strong absorption in the 1200-1250 cm⁻¹ region.

  • Mass Spectrometry (ESI-):

    • [M-H]⁻: Expected at m/z 196.0.

Synthesis and Mechanistic Insights

The synthesis of 2-carboxybenzothiazoles can be challenging. Direct carboxylation of the C2-H bond is difficult due to its low reactivity, often necessitating harsh conditions or specialized catalysts.[7] A more practical and modular approach involves constructing the ring with the C2-substituent precursor already in place or performing a functional group transformation on a pre-formed benzothiazole.

Proposed Synthetic Workflow

A robust and logical synthetic route starts from a commercially available fluorinated aniline. The following multi-step protocol is proposed, drawing from established methodologies for benzothiazole synthesis.[8][9][10]

Synthesis_Workflow A 2-Fluoro-6-nitroaniline B 2-Amino-3-fluorothiophenol A->B 1. NaNO₂, HCl 2. KSCN 3. Reduction (e.g., Na₂S₂O₄) C Ethyl 4-fluorobenzo[d]thiazole-2-carboxylate B->C Ethyl oxalyl chloride, Pyridine, DCM D This compound C->D Alkaline Hydrolysis (e.g., NaOH, H₂O/EtOH) then Acidification (HCl)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-3-fluorothiophenol (B)

  • Rationale: This key intermediate is prepared from 2-fluoro-6-nitroaniline. The process involves diazotization, followed by conversion to a thiocyanate, and subsequent reduction to the desired aminothiophenol. This route positions the amino and the eventual thiol groups ortho to each other, primed for cyclization.

  • Procedure:

    • To a stirred solution of 2-fluoro-6-nitroaniline (1.0 equiv) in a mixture of water and concentrated HCl at 0-5°C, add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5°C.

    • Stir the resulting diazonium salt solution for 30 minutes.

    • In a separate flask, add the diazonium solution slowly to a cold, stirred solution of potassium thiocyanate (1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. The intermediate thiocyanate will precipitate.

    • Filter the solid, wash with water, and then reduce it directly. A common reducing agent is sodium dithionite (Na₂S₂O₄) in an aqueous or alcoholic medium, which reduces both the nitro group to an amine and the thiocyanate to a thiol.

    • After reduction, carefully neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

Step 2: Cyclization to form Ethyl 4-fluorobenzo[d]thiazole-2-carboxylate (C)

  • Rationale: The cyclocondensation of an o-aminothiophenol with a carboxylic acid derivative is a classic and efficient method for forming the benzothiazole ring.[1][11] Using ethyl oxalyl chloride provides the C2-ester functionality directly. Pyridine is used as a base to neutralize the HCl generated during the reaction.

  • Procedure:

    • Dissolve 2-amino-3-fluorothiophenol (B) (1.0 equiv) in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0°C and add pyridine (1.2 equiv).

    • Add ethyl oxalyl chloride (1.1 equiv) dropwise via syringe, keeping the temperature at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel chromatography.

Step 3: Hydrolysis to this compound (D)

  • Rationale: The final step is a standard alkaline hydrolysis of the ethyl ester to the corresponding carboxylic acid.[7] Subsequent acidification precipitates the final product.

  • Procedure:

    • Dissolve the purified ester (C) in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (e.g., 3-4 equiv) and heat the mixture to reflux for 2-4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution dropwise with concentrated HCl until the pH is ~2. A precipitate will form.

    • Stir the suspension in the ice bath for 30 minutes, then filter the solid product.

    • Wash the solid with cold water and dry under vacuum to yield the final product.

Chemical Reactivity and Derivatization

The true value of this compound in drug discovery lies in its potential for derivatization. The carboxylic acid is a prime handle for creating libraries of amides and esters, allowing for systematic exploration of the structure-activity relationship (SAR).

Derivatization_Pathways cluster_0 Amide Library cluster_1 Ester Library Core 4-Fluorobenzo[d]thiazole- 2-carboxylic acid Coupling EDC, HOBt or SOCl₂ then Amine Core->Coupling Fischer H⁺ (cat.), Heat or DCC, DMAP Core->Fischer Amide Amide Derivatives Amine R-NH₂ Amine->Coupling Amine Source Coupling->Amide Ester Ester Derivatives Alcohol R-OH Alcohol->Fischer Alcohol Source Fischer->Ester

Caption: Key derivatization pathways from the carboxylic acid moiety.

  • Amide Formation: The carboxylic acid can be activated with standard coupling reagents (e.g., EDC/HOBt, HATU) and reacted with a diverse range of primary or secondary amines to generate an amide library. This is a cornerstone of medicinal chemistry for probing interactions with biological targets.

  • Esterification: Fischer esterification (reaction with an alcohol under acidic catalysis) or other methods like DCC/DMAP coupling can produce various esters. Esters can act as prodrugs, improving permeability and being hydrolyzed in vivo to release the active carboxylic acid.

  • Influence of the 4-Fluoro Group: The electron-withdrawing nature of the fluorine atom increases the acidity of the carboxylic acid proton and can influence the conformation of the molecule and its binding to target proteins. It also provides a site less susceptible to metabolic oxidation, potentially improving the pharmacokinetic profile of its derivatives.

Applications in Medicinal Chemistry

The benzothiazole scaffold is a component of numerous compounds with a wide array of pharmacological activities.[2][3][9] Derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[12][13][14]

  • As a Scaffold for Kinase Inhibitors: Many successful kinase inhibitors feature a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme. The structure of this compound allows for the synthesis of amides that can mimic the hinge-binding motifs of known inhibitors. For example, derivatives of 2-aminothiazole-5-carboxylic acid amides have been designed based on the structure of the leukemia drug Dasatinib.[15]

  • Antibacterial Agents: The benzothiazole ring is present in compounds with potent antibacterial activity.[8][14][16] The carboxylic acid can be used to append moieties that target bacterial-specific enzymes or disrupt cell wall synthesis.

  • Antidiabetic and Metabolic Disease: Thiazole-containing compounds, including thiazolidinediones, are known to modulate metabolic pathways.[17] Novel thiazole carboxylic acid derivatives have been shown to ameliorate insulin sensitivity and hyperlipidemia in preclinical models, suggesting the potential for this scaffold in treating metabolic disorders.[13]

Safety and Handling

Based on available supplier data, this compound should be handled with care in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]

Conclusion

This compound represents a high-value, strategically functionalized building block for modern drug discovery. The combination of the biologically relevant benzothiazole core, the modulating effect of the fluorine substituent, and the versatile synthetic handle of the carboxylic acid group provides a powerful platform for the development of novel therapeutics. The synthetic pathways and derivatization strategies outlined in this guide offer a clear roadmap for researchers to leverage this compound in their quest for new medicines targeting a wide range of diseases.

References

  • Shukla, J., Hazra, K., Rashmi, P., & Nargund, L.V.G. (n.d.). Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives. Der Chemica Sinica. Retrieved from [Link]

  • Reddy, D. R. S., & Nargund, L. V. G. (n.d.). Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. Retrieved from [Link]

  • Gupta, A., et al. (2010). Synthesis and anti-inflammatory study of novel fluorobenzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(5), 244-258. Retrieved from [Link]

  • (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). SYNTHESIS OF NOVEL FLUOROBENZOTHIAZOLE LINKED THIADIAZOLE COMPOUNDS: AS POSSIBLE ANTI-TUBERCULAR AGENTS. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Retrieved from [Link]

  • (n.d.). Chem 351 F17 Final : Spectroscopy. Retrieved from [Link]

  • Kamal, A., et al. (2018). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 23(11), 2949. Retrieved from [Link]

  • (n.d.). Supplementary Information. Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Supporting information. Royal Society of Chemistry. Retrieved from [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(2), 206-213. Retrieved from [Link]

  • Kunej, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7536–7545. Retrieved from [Link]

  • Nazir, A., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241. Retrieved from [Link]

  • Riadi, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. Retrieved from [Link]

  • Sheha, M. M., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(39), 35839–35852. Retrieved from [Link]

  • Worachartcheewan, A., et al. (2021). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. Heliyon, 7(12), e08528. Retrieved from [Link]

  • (n.d.). Processes for preparing thiazole carboxylic acids. Google Patents.
  • Barreca, M. L., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(21), 9485–9519. Retrieved from [Link]

  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 057–069. Retrieved from [Link]

  • (n.d.). Thiazole derivatives: prospectives and biological applications. ResearchGate. Retrieved from [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Retrieved from [Link]

  • (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ResearchGate. Retrieved from [Link]

  • Tudor, R., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(22), 5464. Retrieved from [Link]

  • Zhou, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 451-458. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. Future Journal of Pharmaceutical Sciences, 9(1), 10. Retrieved from [Link]

  • (n.d.). Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. ResearchGate. Retrieved from [Link]

  • El-Gazzar, M. G., et al. (2024). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic Chemistry, 143, 107020. Retrieved from [Link]

  • (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Advion Interchim Scientific. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Fluorobenzo[d]thiazole-2-carboxylic acid, identified by the CAS Number 479028-70-1 , is a fluorinated heterocyclic compound belonging to the benzothiazole class.[1][2] The benzothiazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active agents.[3] Derivatives of this core structure have shown a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 4-position of the benzo ring and a carboxylic acid group at the 2-position of the thiazole ring creates a molecule with distinct physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic candidates and chemical probes.

This guide provides a comprehensive overview of this compound, including its chemical properties, a proposed synthesis protocol based on established methodologies, potential applications in drug discovery, and essential safety information. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel bioactive compounds.

Physicochemical and Structural Properties

The unique arrangement of functional groups in this compound dictates its chemical behavior and potential for molecular interactions. The electron-withdrawing nature of the fluorine atom can influence the acidity of the carboxylic acid and the overall electron distribution of the bicyclic system. The carboxylic acid moiety provides a key site for derivatization, such as amide bond formation, and can act as a crucial hydrogen bond donor and acceptor in interactions with biological targets.

PropertyValueSource
CAS Number 479028-70-1[1][2]
Molecular Formula C₈H₄FNO₂S[1][2]
Molecular Weight 197.19 g/mol [1][2]
Appearance White to off-white solid (predicted)[1]
Storage 2-8°C[1]
SMILES OC(=O)C1=NC2=C(F)C=CC=C2S1[2]

Synthesis and Methodology

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be designed based on well-established methods for benzothiazole formation. The most common and direct approach involves the condensation and cyclization of an appropriately substituted 2-aminothiophenol with a 2-oxoacid derivative.

A proposed synthetic pathway initiates from the key intermediate, 2-amino-3-fluorothiophenol. This intermediate can be reacted with a glyoxylic acid equivalent or a similar dicarbonyl compound to form the benzothiazole ring system with the desired carboxylic acid at the 2-position.

Proposed Synthetic Protocol: Cyclization of 2-Amino-3-fluorothiophenol

This protocol describes a theoretical, yet chemically sound, two-step process to synthesize the target compound.

Step 1: Synthesis of 2-Amino-3-fluorothiophenol (Starting Material) The synthesis of this starting material is a critical first step and can be achieved through various published methods, often starting from 3-fluoroaniline.

Step 2: Cyclization to form this compound The core of the synthesis involves the reaction of 2-amino-3-fluorothiophenol with a suitable C2-building block, such as oxalyl chloride, followed by hydrolysis.

Experimental Procedure:

  • Reaction Setup: To a stirred solution of 2-amino-3-fluorothiophenol (1.0 eq) in an anhydrous, inert solvent such as tetrahydrofuran (THF) or dioxane, slowly add a solution of oxalyl chloride (1.1 eq) at 0°C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the acyl chloride intermediate.

  • Hydrolysis: Upon completion, the reaction mixture is carefully quenched by the slow addition of water. This will hydrolyze the intermediate acyl chloride to the desired carboxylic acid.

  • Work-up and Isolation: The aqueous mixture is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) or by column chromatography on silica gel to yield pure this compound.

Causality of Experimental Choices:

  • Anhydrous Conditions: The use of an anhydrous solvent and inert atmosphere is crucial in the first step to prevent premature hydrolysis of the highly reactive oxalyl chloride.

  • Low Temperature Addition: The slow addition of oxalyl chloride at 0°C helps to control the exothermic reaction and minimize the formation of side products.

  • Monitoring: Careful monitoring of the reaction is essential to determine the optimal reaction time and to ensure complete conversion of the starting material.

  • Purification Method: The choice of purification method will depend on the purity of the crude product and the desired final purity. Recrystallization is often effective for crystalline solids, while chromatography provides a higher degree of separation.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_end Final Product 2-amino-3-fluorothiophenol 2-amino-3-fluorothiophenol Cyclization Cyclization/ Acylation 2-amino-3-fluorothiophenol->Cyclization THF, 0°C to RT Oxalyl_Chloride Oxalyl Chloride Oxalyl_Chloride->Cyclization Hydrolysis Hydrolysis Cyclization->Hydrolysis Addition of H₂O Target_Compound 4-Fluorobenzo[d]thiazole- 2-carboxylic acid Hydrolysis->Target_Compound Work-up & Purification

Proposed synthesis workflow for the target compound.

Applications in Research and Drug Development

The this compound scaffold is a promising starting point for the development of novel therapeutic agents due to the established biological significance of the benzothiazole core.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol , this compound is an ideal candidate for fragment-based screening campaigns. The carboxylic acid provides a handle for linking to other fragments or for growing the fragment into a more potent lead compound.

  • Bioisosteric Replacement: The carboxylic acid group can be converted into various bioisosteres, such as tetrazoles or acylsulfonamides, to modulate the compound's acidity, solubility, and pharmacokinetic properties. This is a common strategy in medicinal chemistry to optimize lead compounds.

  • Scaffold for Library Synthesis: The reactivity of the carboxylic acid allows for the straightforward synthesis of amide libraries. By coupling this core with a diverse range of amines, a large number of analogs can be rapidly generated and screened for biological activity against various targets.

  • Potential Biological Activities: While specific biological data for this compound is limited, related benzothiazole derivatives have demonstrated a wide range of activities. The introduction of the 4-fluoro substituent can enhance metabolic stability and binding affinity to target proteins. Potential areas of investigation for derivatives of this compound include:

    • Anticancer Agents: Many substituted benzothiazoles have shown potent anti-proliferative effects against various cancer cell lines.

    • Antimicrobial Agents: The benzothiazole nucleus is a key component of some antibacterial and antifungal compounds.

    • Kinase Inhibitors: The heterocyclic nature of the scaffold makes it suitable for targeting the ATP-binding site of various kinases.

Applications_Diagram cluster_core Core Compound cluster_approaches Drug Discovery Approaches cluster_targets Potential Therapeutic Areas Core 4-Fluorobenzo[d]thiazole- 2-carboxylic acid FBDD Fragment-Based Screening Core->FBDD Library Library Synthesis (Amide Coupling) Core->Library Bioisostere Bioisosteric Modification Core->Bioisostere Anticancer Anticancer FBDD->Anticancer Kinase Kinase Inhibition FBDD->Kinase Library->Anticancer Antimicrobial Antimicrobial Library->Antimicrobial Library->Kinase

Potential applications in drug discovery.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

  • Hazard Statements: Based on data for similar compounds, it is predicted to have the following hazard statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H332: Harmful if inhaled.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves when handling this compound.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[1] Keep the container tightly closed.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis and drug discovery. Its unique structural features, including the fluorinated benzothiazole core and the reactive carboxylic acid handle, provide a solid foundation for the development of novel compounds with a wide range of potential therapeutic applications. While further experimental data on its specific properties and biological activities are needed, the established importance of the benzothiazole scaffold in medicinal chemistry underscores the potential of this compound as a starting point for innovative research.

References

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzo[d]thiazole-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. The document delves into its molecular structure, physicochemical properties, and synthesis. A significant focus is placed on its emerging role as a critical building block in the development of novel therapeutics, most notably as a key component in potent inhibitors of the SARS-CoV-2 main protease. This guide is intended to serve as a valuable resource for researchers engaged in drug discovery and development, offering detailed protocols and insights into the application of this versatile molecule.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. The introduction of a fluorine atom to this bicyclic system can significantly modulate its physicochemical and pharmacological properties, including metabolic stability, binding affinity, and bioavailability. This compound, in particular, has garnered attention as a versatile intermediate for the synthesis of complex bioactive molecules. Its strategic placement of the fluoro and carboxylic acid groups offers unique opportunities for molecular design and derivatization. This guide will provide an in-depth exploration of this compound, from its fundamental structure to its application in cutting-edge drug discovery.

Molecular Structure and Physicochemical Properties

This compound is a crystalline solid with the molecular formula C₈H₄FNO₂S and a molecular weight of 197.19 g/mol .[1] Its structure consists of a benzene ring fused to a thiazole ring, with a fluorine atom substituted at the 4-position of the benzothiazole ring system and a carboxylic acid group at the 2-position of the thiazole ring.

Key Physicochemical Properties:

PropertyValueReference
CAS Number 479028-70-1[1][2]
Molecular Formula C₈H₄FNO₂S[2]
Molecular Weight 197.19[2]
SMILES C1=CC(=C2C(=C1)SC(=N2)C(=O)O)F[2]

Structural Visualization:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Amino-3-fluorobenzothiazole [3]

  • Rationale: This step involves an electrophilic cyclization reaction. Bromine acts as an electrophile, promoting the formation of the thiazole ring from the thiourea precursor.

  • Procedure:

    • Dissolve 2-fluorophenylthiourea in chloroform.

    • Slowly add a solution of bromine in chloroform to the mixture at room temperature.

    • Stir the reaction mixture until the starting material is consumed (monitored by TLC).

    • Neutralize the reaction mixture and extract the product.

    • Purify the crude product by recrystallization or column chromatography to obtain 2-amino-3-fluorobenzothiazole.

Step 2: Alkaline Hydrolysis to 2-Amino-3-fluorothiophenol [3]

  • Rationale: The benzothiazole ring is opened under basic conditions to yield the corresponding aminothiophenol. This is a crucial intermediate for the final cyclization step.

  • Procedure:

    • Reflux 2-amino-3-fluorobenzothiazole in a solution of sodium hydroxide in aqueous ethanol.

    • Monitor the reaction by TLC until the starting material disappears.

    • Cool the reaction mixture and neutralize with an acid (e.g., acetic acid) to precipitate the product.

    • Filter and dry the precipitate to yield 2-amino-3-fluorothiophenol.

Step 3: Condensation and Hydrolysis to form this compound

  • Rationale: This is a condensation reaction between the aminothiophenol and a derivative of oxalic acid (such as diethyl oxalate) to form the 2-carboxy-substituted benzothiazole. The resulting ester is then hydrolyzed to the final carboxylic acid.

  • Procedure:

    • React 2-amino-3-fluorothiophenol with diethyl oxalate, typically at elevated temperatures, to form this compound ethyl ester.

    • Following the formation of the ester, perform a standard ester hydrolysis using a base (e.g., NaOH or KOH) in an alcohol/water mixture.

    • After the hydrolysis is complete, acidify the reaction mixture to precipitate the this compound.

    • Filter, wash, and dry the final product.

Applications in Drug Development

The 4-fluorobenzothiazole moiety has emerged as a critical pharmacophore in the design of potent antiviral agents. Its incorporation into drug candidates can significantly enhance their biological activity and pharmacokinetic profiles.

Inhibition of SARS-CoV-2 Main Protease (Mpro)

A prominent application of this compound is as a key building block for the synthesis of inhibitors targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. Mpro is an essential enzyme for viral replication, making it a prime target for antiviral drug development.

Recently, two potent, orally available small-molecule Mpro inhibitors, TKB245 and TKB248 , have been developed, both of which contain the 4-fluorobenzothiazole moiety. [4]

  • Mechanism of Action: Structural analysis has revealed that these inhibitors bind to the active site of Mpro, forming a covalent bond with the catalytic cysteine residue (Cys145). This covalent modification irreversibly inhibits the enzyme's function, thereby blocking viral replication. The 4-fluorobenzothiazole group plays a crucial role in the potent activity of these compounds against various SARS-CoV-2 strains. [4]

  • Structure-Activity Relationship (SAR): The 4-fluorobenzothiazole moiety is situated at the P1' site of the Mpro active site. SAR studies have demonstrated that this group is highly effective in blocking SARS-CoV-2 replication in cell-based assays. [3][5]The fluorine atom, in particular, is thought to contribute to favorable binding interactions within the enzyme's active site.

Inhibitory Activity of TKB245 and TKB248:

CompoundMpro IC₅₀ (µM)Anti-SARS-CoV-2 EC₅₀ (µM)Reference
TKB245 0.0070.03
TKB248 0.0740.22

The development of TKB245 and TKB248 highlights the significance of the 4-fluorobenzothiazole-2-carbonyl scaffold in designing next-generation antiviral therapeutics.

Logical Relationship in Drug Design:

SAR_Logic Scaffold 4-Fluorobenzothiazole -2-carboxylic acid Inhibitor SARS-CoV-2 Mpro Inhibitors (e.g., TKB245, TKB248) Scaffold->Inhibitor Key Building Block Mechanism Covalent Binding to Mpro Active Site (Cys145) Inhibitor->Mechanism Exhibits Outcome Inhibition of Viral Replication Mechanism->Outcome Leads to

Caption: Role of the 4-fluorobenzothiazole scaffold in SARS-CoV-2 Mpro inhibition.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of drug discovery and development. Its unique molecular structure, featuring a fluorinated benzothiazole core and a reactive carboxylic acid handle, makes it an attractive starting material for the synthesis of complex and biologically active molecules. The demonstrated success of its derivatives as potent inhibitors of the SARS-CoV-2 main protease underscores its importance as a valuable scaffold in medicinal chemistry. This technical guide provides a foundational understanding of its structure, synthesis, and applications, and is intended to facilitate further research and innovation in the development of novel therapeutics based on this promising molecular entity.

References

  • Local Pharma Guide. CAS NO. 479028-70-1 | 2-Benzothiazolecarboxylicacid,4-fluoro-(9CI). Available from: [Link]

  • Higashi-Kuwata, N. et al. Identification of SARS-CoV-2 Mpro inhibitors containing P1' 4-fluorobenzothiazole moiety highly active against SARS-CoV-2. Nat Commun14 , 1076 (2023). Available from: [Link]

  • BioWorld. Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors. (2023). Available from: [Link]

  • Tokyo Medical and Dental University. Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2- carbonyl Moieties. (2023). Available from: [Link]

  • Gupta, R. & Kumar, R. Synthesis of 2-Amino-3-fluorobenzenethiol and Its Conversion Into Different Heterocycles.
  • Elgemeire, G.H., Azzam, R.A. & Osman, R.R. Recent advances in synthesis, metal complexes and biological evaluation of 2-aryl, 2-pyridyl and 2-pyrimidylbenzothiazoles as potential chemotherapeutics. Inorg. Chim. Acta.502, 119337 (2020).

Sources

A Technical Guide to the Spectroscopic Data of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Fluorobenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The benzothiazole scaffold is a privileged structure found in numerous biologically active compounds, and the incorporation of a fluorine atom can profoundly influence a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity. Accurate structural elucidation and purity assessment are paramount, and spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide explains the expected spectral features of the title compound and provides validated protocols for data acquisition.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H, ¹³C, and ¹⁹F NMR Data

The following data are predicted for a solution in a common NMR solvent such as DMSO-d₆. Chemical shifts (δ) are referenced to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
COOH ~13.5 Broad Singlet - Position is concentration and solvent dependent; exchanges with D₂O.
H-7 ~8.1 - 8.3 Doublet of doublets JH-H ≈ 8.0, JH-F ≈ 5.0 Downfield shift due to deshielding from the thiazole ring and adjacent nitrogen.
H-5 ~7.8 - 8.0 Doublet of doublets JH-H ≈ 8.0, JH-H ≈ 8.0

| H-6 | ~7.5 - 7.7 | Multiplet | - | Complex coupling with both adjacent protons and the fluorine atom. |

Table 2: Predicted ¹³C NMR Chemical Shifts (100 MHz, DMSO-d₆)

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C=O (Carboxylic Acid) 162 - 165 The carbonyl carbon of the carboxylic acid.[1][2]
C-2 (C=N) 158 - 162 Carbon atom within the thiazole ring, double bonded to nitrogen.
C-4 (C-F) 155 - 160 (d, ¹JC-F ≈ 240-250 Hz) Directly attached to fluorine, showing a large one-bond coupling constant.
C-7a 148 - 152 Bridgehead carbon adjacent to the sulfur atom.
C-3a 132 - 136 Bridgehead carbon adjacent to the nitrogen atom.
C-6 127 - 130
C-7 120 - 124 (d, JC-F ≈ 5-10 Hz) Exhibits smaller coupling to the fluorine atom.

| C-5 | 115 - 118 (d, JC-F ≈ 20-25 Hz) | Exhibits smaller coupling to the fluorine atom. |

Table 3: Predicted ¹⁹F NMR Chemical Shifts (376 MHz, DMSO-d₆)

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes

| C4-F | -110 to -125 | Multiplet | The chemical shift of aromatic fluorine is sensitive to the electronic environment.[3][4][5] |

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid spectral artifacts.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. This requires a greater number of scans compared to ¹H NMR. Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, and a relaxation delay of 2-5 seconds.

  • ¹⁹F NMR Acquisition: Acquire the ¹⁹F spectrum, which is often proton-decoupled. Given the high sensitivity of the ¹⁹F nucleus, fewer scans are generally required.[5]

  • Data Processing: The raw data (Free Induction Decay - FID) should be processed using appropriate software. This involves Fourier transformation, phase and baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (TMS).

Visualization of NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis Prep Dissolve Sample in DMSO-d6 H1_NMR ¹H NMR Prep->H1_NMR C13_NMR ¹³C NMR Prep->C13_NMR F19_NMR ¹⁹F NMR Prep->F19_NMR Processing Fourier Transform Phase & Baseline Correction H1_NMR->Processing C13_NMR->Processing F19_NMR->Processing Analysis Chemical Shift & Coupling Constant Analysis Processing->Analysis Structure Structure Elucidation Analysis->Structure IR_Vibrations cluster_stretching Stretching Vibrations cluster_bending Bending & Ring Vibrations Molecule 4-Fluorobenzo[d]thiazole- 2-carboxylic acid OH_stretch O-H Stretch (2500-3300 cm⁻¹) Molecule->OH_stretch Broad CH_stretch Aromatic C-H Stretch (3000-3100 cm⁻¹) Molecule->CH_stretch Medium CO_stretch C=O Stretch (1680-1710 cm⁻¹) Molecule->CO_stretch Strong CF_stretch C-F Stretch (1100-1250 cm⁻¹) Molecule->CF_stretch Strong Ring_stretch C=C / C=N Stretches (1450-1600 cm⁻¹) Molecule->Ring_stretch Medium OH_bend O-H Bend (900-960 cm⁻¹) Molecule->OH_bend Broad MS_Fragmentation M_H [M+H]⁺ m/z = 198.0 Loss_COOH Loss of COOH (-45 Da) M_H->Loss_COOH Fragment1 [C₇H₄FN S]⁺ m/z = 153.0 Loss_COOH->Fragment1

References

biological activity of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of this compound, a novel heterocyclic compound. In the absence of direct empirical data for this specific molecule, this document synthesizes findings from structurally related fluorinated benzothiazoles and thiazole carboxylic acid derivatives to build a scientifically-grounded hypothesis of its pharmacological potential. We explore its likely anticancer, antimicrobial, and anti-inflammatory properties, proposing detailed experimental protocols for validation. Furthermore, a plausible synthetic route is outlined, and a comparative analysis of the bioactivities of analogous compounds is presented. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of this promising chemical entity.

Introduction: The Rationale for Investigating this compound

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins. When combined with a carboxylic acid moiety at the 2-position, which can act as a key pharmacophore for interacting with biological targets, the resulting molecule, this compound, presents a compelling candidate for drug discovery.

While direct studies on this compound are not yet available in the public domain, a thorough review of the literature on analogous structures allows us to project its potential biological profile with a reasonable degree of confidence. This guide will systematically deconstruct the molecule's structural components to infer its likely activities and provide a roadmap for its synthesis and evaluation.

Proposed Synthesis of this compound

A plausible synthetic route to the title compound can be envisioned based on established methods for the synthesis of benzothiazole derivatives.[2] A common approach involves the condensation of a substituted 2-aminothiophenol with a suitable electrophilic partner.

Synthesis_of_4-Fluorobenzodthiazole-2-carboxylic_acid reactant1 2-Amino-3-fluorothiophenol intermediate Condensation Intermediate reactant1->intermediate reactant2 Oxalic acid derivative (e.g., ethyl 2-chloro-2-oxoacetate) reactant2->intermediate product This compound intermediate->product Cyclization hydrolysis Hydrolysis product->hydrolysis

Caption: Proposed synthesis of this compound.

Potential Biological Activities and Mechanisms of Action

Anticancer Activity

The benzothiazole core is a well-established pharmacophore in the design of anticancer agents. Notably, fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent and selective cytotoxic activity against human breast cancer cell lines, with GI50 values in the nanomolar range.[3] The mechanism of action for some of these compounds involves the induction of cytochrome P450 CYP1A1, leading to the formation of active metabolites that adduct with DNA.[3]

Derivatives of 2-amino-thiazole-5-carboxylic acid have also been designed as antitumor drugs, with some exhibiting high antiproliferative potency on human leukemia cells.[4] Furthermore, 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as novel anticancer agents that act through the inhibition of tubulin polymerization.[5]

Hypothesized Mechanism of Action for this compound: Given these precedents, it is plausible that this compound could exert anticancer effects through one or more of the following mechanisms:

  • Bioactivation by Cytochrome P450 Enzymes: Similar to other fluorinated benzothiazoles, it may undergo metabolic activation to a reactive species that damages cancer cells.

  • Inhibition of Tubulin Polymerization: The planar benzothiazole ring could interact with the colchicine binding site on tubulin, disrupting microtubule dynamics and inducing cell cycle arrest and apoptosis.

  • Kinase Inhibition: The carboxylic acid moiety could facilitate binding to the ATP-binding site of various kinases implicated in cancer cell proliferation and survival.

Anticancer_MoA compound 4-Fluorobenzo[d]thiazole- 2-carboxylic acid tubulin Tubulin compound->tubulin Inhibits polymerization microtubules Microtubule Disruption tubulin->microtubules cell_cycle Cell Cycle Arrest microtubules->cell_cycle apoptosis Apoptosis cell_cycle->apoptosis

Caption: Hypothetical mechanism of anticancer action via tubulin inhibition.

Antimicrobial and Antifungal Activity

Thiazole derivatives are a cornerstone in the development of antimicrobial agents, with many compounds exhibiting broad-spectrum activity.[1] The thiazole ring is a key component of several clinically used antibiotics. The introduction of a fluorine atom can enhance the antimicrobial potency of a molecule. For instance, derivatives of 4-fluorobenzoic acid have been explored for their antimicrobial properties.[6] Thiazole-based compounds have also been synthesized and evaluated for their activity against breast cancer and as antimicrobial agents, showing promising results.[7]

Hypothesized Mechanism of Action: The antimicrobial activity of this compound could stem from its ability to:

  • Inhibit Essential Bacterial Enzymes: The compound might act as an inhibitor of enzymes crucial for bacterial survival, such as DNA gyrase or topoisomerase IV.[8]

  • Disrupt Bacterial Cell Membranes: The lipophilic nature of the fluorinated benzothiazole core could facilitate its insertion into and disruption of the bacterial cell membrane.

  • Interfere with Biofilm Formation: Many thiazole derivatives have been shown to inhibit the formation of bacterial biofilms, a key factor in chronic infections and antibiotic resistance.[8]

Anti-inflammatory and Metabolic Modulatory Activity

There is emerging evidence for the role of thiazole derivatives in modulating inflammatory and metabolic pathways. A novel thiazole compound, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has been shown to ameliorate insulin sensitivity and hyperlipidemia in a diabetic rat model, suggesting a potential role in the treatment of metabolic diseases.[9] The anti-inflammatory effects are thought to be mediated by the attenuation of oxidative stress markers and pro-inflammatory cytokines.[9] Other thiazole derivatives have also been investigated for their anti-inflammatory and antiulcer activities.[10]

Hypothesized Mechanism of Action: this compound may exert anti-inflammatory and metabolic effects by:

  • Inhibiting Pro-inflammatory Enzymes: The compound could inhibit enzymes such as cyclooxygenase (COX) or lipoxygenase (LOX), which are key mediators of inflammation.

  • Modulating Nuclear Receptors: It might act as a ligand for nuclear receptors like PPARs, which play a crucial role in regulating lipid metabolism and inflammation.

  • Scavenging Reactive Oxygen Species (ROS): The thiazole ring may possess antioxidant properties, enabling it to scavenge harmful ROS and reduce oxidative stress.

Proposed Experimental Protocols

To validate the hypothesized biological activities of this compound, a systematic experimental workflow is proposed.

Experimental_Workflow synthesis Synthesis and Purification characterization Structural Characterization (NMR, MS) synthesis->characterization primary_screening Primary Biological Screening characterization->primary_screening anticancer Anticancer Assays primary_screening->anticancer antimicrobial Antimicrobial Assays primary_screening->antimicrobial anti_inflammatory Anti-inflammatory Assays primary_screening->anti_inflammatory secondary_screening Secondary Screening & MoA Studies anticancer->secondary_screening antimicrobial->secondary_screening anti_inflammatory->secondary_screening lead_optimization Lead Optimization secondary_screening->lead_optimization

Caption: General workflow for the evaluation of a novel compound.

In Vitro Anticancer Activity Assessment

Objective: To determine the cytotoxic effects of this compound on a panel of human cancer cell lines.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Assay:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Protocol:

  • Microorganism Strains: Use standard strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus niger).

  • Broth Microdilution Method:

    • Prepare a twofold serial dilution of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include positive (microorganism with no compound) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Data of Structurally Related Compounds

Compound ClassBiological ActivityPotency (Example)Reference
Fluorinated 2-(4-aminophenyl)benzothiazolesAnticancer (Breast Cancer)GI50 < 1 nM[3]
2-Amino-thiazole-5-carboxylic acid derivativesAnticancer (Leukemia)IC50 comparable to Dasatinib[4]
4-Substituted methoxybenzoyl-aryl-thiazolesAnticancer (Melanoma, Prostate)Low nM range[5]
2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acidAntidiabetic, Anti-inflammatoryEffective in vivo in rat model[9]
Thiazolidine-4-carboxylic acid derivativesAntiviral (Influenza)IC50 = 0.14 µM[11]
General Thiazole DerivativesAntimicrobialMICs in the µg/mL range[1][7]

Conclusion and Future Directions

This compound represents a promising, yet unexplored, chemical entity with a high potential for exhibiting significant biological activities. Based on a comprehensive analysis of structurally related compounds, a strong rationale exists for its investigation as an anticancer, antimicrobial, and anti-inflammatory agent. The experimental protocols outlined in this guide provide a clear and robust framework for the systematic evaluation of these potential properties.

Future research should focus on the efficient synthesis of this compound and its subsequent in vitro and in vivo evaluation. Should promising activity be identified, further studies into its mechanism of action and structure-activity relationships will be warranted to facilitate its development as a potential therapeutic agent. The insights provided in this technical guide are intended to catalyze and guide these future research endeavors.

References

  • Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]

  • Sharma, M., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • Molecules. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2011). Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors. 21(7), 2157-2160. [Link]

  • Archiv der Pharmazie. (2011). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. 344(7), 451-458. [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

  • Journal of Medicinal Chemistry. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. 62(23), 10519-10555. [Link]

  • Molecules. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. 27(17), 5626. [Link]

  • Molecules. (2019). Thiazole Ring—A Biologically Active Scaffold. 24(15), 2749. [Link]

  • Bioorganic & Medicinal Chemistry. (2010). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. 18(17), 6340-6351. [Link]

  • Journal of Medicinal Chemistry. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. 44(9), 1382-1393. [Link]

Sources

A Technical Guide to the Putative Mechanism of Action of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. This guide focuses on a specific analogue, 4-Fluorobenzo[d]thiazole-2-carboxylic acid, a compound of interest for which the precise mechanism of action remains to be fully elucidated. In the absence of direct comprehensive studies on this particular molecule, this document synthesizes the known biological activities of structurally related benzothiazole and thiazole derivatives to propose a putative mechanism of action. We will delve into the potential molecular targets and signaling pathways, supported by a thorough review of the existing literature. Furthermore, this guide provides a detailed roadmap of experimental protocols to systematically investigate and validate the proposed mechanisms, thereby empowering researchers to advance the understanding of this promising compound.

Introduction: The Benzothiazole Scaffold in Drug Discovery

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring. This privileged scaffold is present in numerous natural products and synthetic compounds of significant therapeutic value.[1][2][3] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antidiabetic properties.[1][2][4] Notably, the FDA-approved drug Riluzole, used for the treatment of amyotrophic lateral sclerosis (ALS), features a benzothiazole core, highlighting the clinical relevance of this chemical class.[5]

The subject of this guide, this compound, is a synthetic derivative characterized by a fluorine atom at the 4-position of the benzene ring and a carboxylic acid group at the 2-position of the thiazole ring. While specific data on its mechanism is not extensively available, its structural features suggest potential interactions with various biological targets, drawing parallels from well-studied analogues.

Proposed Mechanism of Action: An Evidence-Based Hypothesis

Based on the known activities of related benzothiazole and thiazole-containing compounds, we propose that this compound may exert its biological effects through one or more of the following mechanisms:

Inhibition of Dihydrofolate Reductase (DHFR)

Several benzothiazole derivatives have been identified as potent inhibitors of dihydrofolate reductase (DHFR), a crucial enzyme in the folate biosynthesis pathway essential for DNA synthesis and cell proliferation.[6] This inhibitory action is a well-established mechanism for antibacterial and anticancer agents. The planar nature of the benzothiazole ring allows it to mimic the binding of the natural substrate, p-aminobenzoic acid (PABA), to the active site of DHFR.[7] The carboxylic acid moiety at the 2-position of this compound could potentially form key hydrogen bond interactions within the enzyme's active site, while the fluorinated benzene ring could enhance binding affinity through hydrophobic and electronic interactions.

Modulation of Inflammatory Pathways via COX-2 Inhibition

Certain benzothiazole derivatives have demonstrated anti-inflammatory activity through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin biosynthesis pathway.[1] Chronic inflammation is a hallmark of various diseases, including cancer and neurodegenerative disorders. By inhibiting COX-2, this compound could potentially reduce the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.

Disruption of Tubulin Polymerization

A series of 4-substituted methoxylbenzoyl-aryl-thiazoles have been shown to exert their anticancer activity by inhibiting tubulin polymerization, a critical process for cell division.[8] These compounds bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. The rigid, planar structure of the benzothiazole core in this compound could favor its insertion into this binding pocket.

Proposed Signaling Pathways

To visualize the potential impact of this compound on cellular signaling, the following diagrams illustrate the proposed pathways.

DHFR_Inhibition_Pathway cluster_folate_pathway Folate Biosynthesis Pathway cluster_inhibition Inhibition Dihydrofolate Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate DHFR DNA Synthesis DNA Synthesis Tetrahydrofolate->DNA Synthesis DHFR DHFR This compound This compound This compound->DHFR

Figure 1: Proposed inhibition of the Dihydrofolate Reductase (DHFR) pathway.

COX2_Inhibition_Pathway cluster_prostaglandin_pathway Prostaglandin Synthesis cluster_inhibition Inhibition Arachidonic Acid Arachidonic Acid Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-2 Inflammation Inflammation Prostaglandins->Inflammation COX-2 COX-2 This compound This compound This compound->COX-2

Figure 2: Postulated inhibition of the COX-2 inflammatory pathway.

Tubulin_Polymerization_Inhibition cluster_microtubule_dynamics Microtubule Dynamics cluster_inhibition Inhibition Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Mitotic Spindle Mitotic Spindle Microtubules->Mitotic Spindle Cell Division Cell Division Mitotic Spindle->Cell Division This compound This compound This compound->Tubulin Dimers Binds to Tubulin

Figure 3: Hypothetical disruption of tubulin polymerization.

Experimental Validation: A Step-by-Step Methodological Approach

To systematically investigate the proposed mechanisms of action, the following experimental workflows are recommended.

Workflow for Assessing DHFR Inhibition

DHFR_Assay_Workflow Start Start Enzyme Assay Perform in vitro DHFR enzyme activity assay Start->Enzyme Assay IC50 Determination Determine IC50 value of the compound Enzyme Assay->IC50 Determination Kinetic Studies Conduct enzyme kinetic studies (e.g., Lineweaver-Burk plot) IC50 Determination->Kinetic Studies Molecular Docking Perform molecular docking simulations with DHFR Kinetic Studies->Molecular Docking Cell-Based Assays Conduct cell-based assays (e.g., bacterial growth inhibition) Molecular Docking->Cell-Based Assays End End Cell-Based Assays->End

Figure 4: Experimental workflow for validating DHFR inhibition.

Protocol for In Vitro DHFR Enzyme Activity Assay:

  • Reagents and Materials: Recombinant human or bacterial DHFR, dihydrofolate (DHF), NADPH, reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well microplate, spectrophotometer.

  • Procedure: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. In a 96-well plate, add the reaction buffer, NADPH, and varying concentrations of the test compound. c. Initiate the reaction by adding DHFR and DHF. d. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH. e. Calculate the percentage of inhibition for each concentration of the compound.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Workflow for Assessing COX-2 Inhibition

COX2_Assay_Workflow Start Start Enzyme Immunoassay Perform COX-2 enzyme immunoassay (EIA) Start->Enzyme Immunoassay IC50 Determination Determine IC50 value for COX-2 inhibition Enzyme Immunoassay->IC50 Determination Selectivity Assay Assess selectivity for COX-2 over COX-1 IC50 Determination->Selectivity Assay Cell-Based PGE2 Assay Measure prostaglandin E2 (PGE2) levels in LPS-stimulated cells Selectivity Assay->Cell-Based PGE2 Assay End End Cell-Based PGE2 Assay->End

Figure 5: Experimental workflow for validating COX-2 inhibition.

Protocol for COX-2 Enzyme Immunoassay (EIA):

  • Reagents and Materials: Ovine or human recombinant COX-2, arachidonic acid, reaction buffer, colorimetric substrate, 96-well plate, plate reader.

  • Procedure: a. Add the reaction buffer, heme, and varying concentrations of this compound to the wells. b. Add COX-2 enzyme and incubate. c. Initiate the reaction by adding arachidonic acid. d. Stop the reaction and add the colorimetric substrate. e. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the IC50 value as described for the DHFR assay. To assess selectivity, perform a parallel assay using COX-1.

Workflow for Assessing Tubulin Polymerization Inhibition

Tubulin_Assay_Workflow Start Start Tubulin Polymerization Assay Perform in vitro tubulin polymerization assay Start->Tubulin Polymerization Assay IC50 Determination Determine IC50 for inhibition of tubulin assembly Tubulin Polymerization Assay->IC50 Determination Immunofluorescence Microscopy Visualize microtubule disruption in treated cells IC50 Determination->Immunofluorescence Microscopy Cell Cycle Analysis Analyze cell cycle distribution by flow cytometry Immunofluorescence Microscopy->Cell Cycle Analysis End End Cell Cycle Analysis->End

Figure 6: Experimental workflow for validating tubulin polymerization inhibition.

Protocol for In Vitro Tubulin Polymerization Assay:

  • Reagents and Materials: Purified tubulin, polymerization buffer (e.g., G-PEM buffer with GTP), fluorescent reporter dye (e.g., DAPI), 96-well plate, fluorescence plate reader.

  • Procedure: a. Prepare a solution of tubulin in polymerization buffer. b. Add varying concentrations of this compound to the wells. c. Add the tubulin solution and the fluorescent reporter dye. d. Monitor the increase in fluorescence over time at 37°C, which indicates tubulin polymerization.

  • Data Analysis: Determine the IC50 value for the inhibition of tubulin polymerization.

Quantitative Data Summary

While specific quantitative data for this compound is not yet available, the following table provides a template for summarizing key parameters once they are experimentally determined.

ParameterProposed TargetExperimental ValueReference CompoundReference Value
IC50 DHFRTo be determinedMethotrexate~0.01 µM
IC50 COX-2To be determinedCelecoxib~0.04 µM
IC50 Tubulin PolymerizationTo be determinedColchicine~1 µM

Conclusion

This compound represents a promising molecule within the pharmacologically rich class of benzothiazoles. Based on a comprehensive analysis of related compounds, we have proposed three plausible mechanisms of action: DHFR inhibition, COX-2 inhibition, and disruption of tubulin polymerization. The provided experimental workflows offer a clear and robust strategy for validating these hypotheses. Elucidating the precise mechanism of action of this compound will be a critical step in its journey towards potential therapeutic applications. The insights gained from such studies will not only advance our understanding of this specific molecule but also contribute to the broader field of benzothiazole-based drug discovery.

References

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). [No specific journal mentioned in the provided text]
  • An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2023). [No specific journal mentioned in the provided text]
  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2023).
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Deriv
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2020). Molecules.
  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2021).
  • This compound. ChemShuttle.
  • "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. (2017). Biomedicine & Pharmacotherapy.
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022). European Journal of Chemistry.
  • Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. (2014). Chemistry Central Journal.
  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (2010). Journal of Medicinal Chemistry.
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
  • Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. (2025). Chemistry Central Journal.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). European Journal of Medicinal Chemistry.
  • Design, selective synthesis and biological activities evaluation of novel thiazol-2-ylbenzamide and thiazole-2-ylbenzimidoyl chloride derivatives. (2024). Bioorganic & Medicinal Chemistry.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Medicinal Chemistry.
  • 4-Chlorobenzo[d]thiazole-2-carboxylic acid. BLD Pharm.
  • Widespread occurrence of 2-acetylthiazole-4-carboxylic acid in biological m

Sources

An In-Depth Technical Guide to the Discovery and History of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 4-Fluorobenzo[d]thiazole-2-carboxylic acid, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry. While a definitive "discovery" paper for this specific molecule remains elusive in readily available literature, its existence and synthesis can be understood through the historical development of organofluorine chemistry and the evolution of synthetic methodologies for benzothiazole derivatives. This guide will delve into the foundational chemistry that enables the synthesis of this molecule, present a plausible and detailed synthetic pathway based on established reactions, and discuss the significance of its structural motifs in the context of drug discovery.

Introduction: The Benzothiazole Scaffold in Medicinal Chemistry

The benzothiazole ring system, an aromatic bicyclic heterocycle, is a privileged scaffold in drug discovery. First reported by A.W. Hofmann in 1879, derivatives of benzothiazole have since been found to exhibit a wide array of pharmacological activities.[1] The versatility of the benzothiazole core allows for substitutions at various positions, enabling the fine-tuning of physicochemical and biological properties. This has led to the development of numerous compounds with applications as anticancer, antimicrobial, and neuroprotective agents.[2][3] The introduction of a fluorine atom to the benzothiazole ring system can further enhance its therapeutic potential by modulating factors such as metabolic stability, lipophilicity, and binding affinity to biological targets.[4]

Historical Context: The Dawn of Organofluorine Chemistry and Benzothiazole Synthesis

The synthesis of this compound is intrinsically linked to two major streams of chemical history: the development of methods for introducing fluorine into organic molecules and the establishment of synthetic routes to the benzothiazole core.

The intensive development of synthetic chemistry for fluorinated heterocycles began after World War II.[2] Early methods for the synthesis of fluorinated aromatic compounds were often harsh and lacked regioselectivity. A significant breakthrough was the Schiemann reaction, discovered in 1927, which provided a more controlled method for introducing fluorine into an aromatic ring via the thermal decomposition of a diazonium tetrafluoroborate salt.

Concurrently, the synthesis of benzothiazoles was being explored. A pivotal moment in this field was the discovery of the Jacobsen synthesis, which involves the radical cyclization of thiobenzanilides.[5] However, the most common and versatile approach to the benzothiazole core involves the condensation of a 2-aminothiophenol with a suitable electrophile.[2] This approach offers a high degree of control over the substitution pattern of the final product.

While the exact first synthesis of this compound is not prominently documented, its conceptualization and eventual synthesis are a logical consequence of these parallel advancements in fluorine and heterocyclic chemistry.

Retrosynthetic Analysis and Plausible Synthetic Pathway

A logical retrosynthetic analysis of this compound points to two key building blocks: a fluorinated 2-aminothiophenol and a two-carbon electrophile to form the thiazole ring and introduce the carboxylic acid functionality.

G This compound This compound Disconnection 1 C-N & C-S bond formation This compound->Disconnection 1 Precursors 2-Amino-3-fluorothiophenol Two-carbon electrophile (e.g., Ethyl chlorooxoacetate) Disconnection 1->Precursors

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a plausible and efficient synthetic route involves the cyclocondensation of 2-amino-3-fluorothiophenol with a suitable two-carbon electrophile, such as ethyl chlorooxoacetate, followed by hydrolysis of the resulting ester.

Synthesis of the Key Intermediate: 2-Amino-3-fluorothiophenol

The synthesis of the crucial precursor, 2-amino-3-fluorothiophenol, can be achieved through a multi-step sequence starting from 2-fluoroaniline. A common method involves the formation of a thiourea derivative followed by cyclization to a 2-aminobenzothiazole and subsequent hydrolysis.[6]

G cluster_0 Synthesis of 2-Amino-3-fluorothiophenol 2-Fluoroaniline 2-Fluoroaniline 2-Fluorophenylthiourea 2-Fluorophenylthiourea 2-Fluoroaniline->2-Fluorophenylthiourea 1. KSCN, HCl 2-Amino-4-fluorobenzothiazole 2-Amino-4-fluorobenzothiazole 2-Fluorophenylthiourea->2-Amino-4-fluorobenzothiazole 2. Br2, Chloroform 2-Amino-3-fluorothiophenol 2-Amino-3-fluorothiophenol 2-Amino-4-fluorobenzothiazole->2-Amino-3-fluorothiophenol 3. Alkaline Hydrolysis

Caption: Synthetic workflow for the preparation of 2-amino-3-fluorothiophenol.

Experimental Protocol: Synthesis of 2-Amino-3-fluorothiophenol [6]

  • Step 1: Synthesis of 2-Fluorophenylthiourea. To a solution of 2-fluoroaniline in a suitable solvent (e.g., aqueous ethanol), add an equimolar amount of potassium thiocyanate (KSCN) followed by the slow addition of concentrated hydrochloric acid. Reflux the mixture for several hours. Upon cooling, the 2-fluorophenylthiourea will precipitate and can be collected by filtration.

  • Step 2: Synthesis of 2-Amino-4-fluorobenzothiazole. Dissolve the 2-fluorophenylthiourea in chloroform. To this solution, add a solution of bromine in chloroform dropwise with stirring. The cyclization reaction typically proceeds at room temperature. After the reaction is complete, the product can be isolated by removing the solvent and purifying the residue.

  • Step 3: Synthesis of 2-Amino-3-fluorothiophenol. The 2-amino-4-fluorobenzothiazole is subjected to alkaline hydrolysis. This is typically achieved by refluxing with a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution. After the reaction is complete, the mixture is cooled and acidified to precipitate the 2-amino-3-fluorothiophenol, which can then be collected and purified.

Cyclocondensation and Hydrolysis to Yield this compound

With the key intermediate in hand, the final steps involve the formation of the thiazole ring with the carboxylic acid functionality. A reliable method for this transformation is the reaction of the 2-aminothiophenol with an acyl chloride derivative of a two-carbon acid, such as ethyl chlorooxoacetate, followed by hydrolysis.[7]

G cluster_1 Final Synthesis Steps 2-Amino-3-fluorothiophenol 2-Amino-3-fluorothiophenol Ethyl 4-fluorobenzo[d]thiazole-2-carboxylate Ethyl 4-fluorobenzo[d]thiazole-2-carboxylate 2-Amino-3-fluorothiophenol->Ethyl 4-fluorobenzo[d]thiazole-2-carboxylate 1. Ethyl chlorooxoacetate, Base This compound This compound Ethyl 4-fluorobenzo[d]thiazole-2-carboxylate->this compound 2. Hydrolysis (e.g., LiOH, H2O/THF)

Caption: Final steps in the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Ethyl 4-fluorobenzo[d]thiazole-2-carboxylate. To a solution of 2-amino-3-fluorothiophenol in a suitable aprotic solvent (e.g., dichloromethane or THF) at 0 °C, add a non-nucleophilic base such as triethylamine. To this mixture, add a solution of ethyl chlorooxoacetate dropwise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). The reaction mixture is then worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure. The crude product can be purified by column chromatography.

  • Step 2: Hydrolysis to this compound. Dissolve the ethyl 4-fluorobenzo[d]thiazole-2-carboxylate in a mixture of THF and water. Add a slight excess of lithium hydroxide (LiOH) and stir the mixture at room temperature until the hydrolysis is complete. The reaction is then acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with water, and dried to afford this compound.

Physicochemical Data and Characterization

While detailed experimental data for the very first synthesis is not available, the expected physicochemical properties and characterization data for this compound are summarized below.

PropertyValueSource
CAS Number 479028-70-1[8][9][10][11]
Molecular Formula C₈H₄FNO₂S[8][10]
Molecular Weight 197.19 g/mol [8][10]
Appearance Expected to be a solid[12]

Characterization of the final product would typically involve:

  • ¹H NMR: To confirm the aromatic proton signals and the absence of the ethyl ester protons.

  • ¹³C NMR: To identify the carbon signals of the benzothiazole core and the carboxylic acid.

  • ¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

  • Mass Spectrometry: To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and the aromatic ring.

Conclusion and Future Perspectives

The synthesis of this compound is a testament to the advancements in synthetic organic chemistry, particularly in the fields of heterocyclic and organofluorine chemistry. While its specific "discovery" moment may be embedded within broader synthetic explorations rather than a landmark publication, its preparation is achievable through logical and well-established chemical transformations. The strategic placement of the fluorine atom and the carboxylic acid group on the privileged benzothiazole scaffold makes this molecule and its derivatives promising candidates for further investigation in drug discovery programs. Future research will likely focus on the development of more efficient and greener synthetic routes and the exploration of the biological activities of amides, esters, and other derivatives of this versatile carboxylic acid.

References

  • Key developments in fluorinated heterocycles. (2025). Taylor & Francis Online. [Link]

  • FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). download. [Link]

  • Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide. (2020). PubMed. [Link]

  • Synthesis and Cyclization of Benzothiazole: Review. (2010). ResearchGate. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Benzothiazole Derivatives. (2021). Indian Journal of Pharmaceutical Education and Research. [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. (n.d.). Semantic Scholar. [Link]

  • This compound. (n.d.). Acmec Biochemical. [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (2024). MDPI. [Link]

  • Synthesis of 2-Amino-3-eluorobenzenethiol and Its Conversion Into Different Heterocycles. (n.d.). Semantic Scholar. [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. (2020). PMC - NIH. [Link]

  • Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. (2020). ResearchGate. [Link]

  • CN105669539A - Preparation method of 2-amino-3-fluoropyridine. (n.d.).
  • CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol. (n.d.).
  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2001). MDPI. [Link]

Sources

An In-Depth Technical Guide to 4-Fluorobenzo[d]thiazole-2-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Benzothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic heterocyclic system, is a cornerstone in the field of medicinal chemistry. Its rigid structure and ability to participate in various non-covalent interactions have made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1][2][3] Derivatives of benzothiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The introduction of a fluorine atom into this scaffold, as in 4-Fluorobenzo[d]thiazole-2-carboxylic acid, can significantly modulate the compound's physicochemical and biological properties, such as its metabolic stability, lipophilicity, and binding affinity to target proteins. This guide provides a comprehensive overview of the synthesis, chemical characteristics, and potential therapeutic applications of this compound, aimed at researchers and professionals in drug discovery and development.

Part 1: Synthesis and Characterization

While a direct, single-pot synthesis for this compound is not extensively detailed in the literature, its synthesis can be logically deduced from established methods for analogous benzothiazole and thiazole carboxylic acids. A plausible and efficient synthetic route would involve the cyclization of a substituted aniline precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound is a multi-step process commencing with a fluorinated aniline derivative. The following workflow outlines a scientifically sound and experimentally viable protocol.

Synthesis_Workflow A 2-Amino-3-fluorobenzenethiol C Intermediate Thio-oxalamic acid A->C Reaction B Oxalyl Chloride B->C Reaction D Dehydrative Cyclization C->D Heat or Acid Catalyst E This compound D->E Final Product

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of the Thio-oxalamic Acid Intermediate:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3-fluorobenzenethiol in a suitable aprotic solvent such as tetrahydrofuran (THF).

    • Cool the solution to 0°C using an ice bath.

    • Slowly add an equimolar amount of oxalyl chloride dropwise to the stirred solution. The reaction is exothermic and should be controlled.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

    • The resulting precipitate, the intermediate thio-oxalamic acid, can be isolated by filtration, washed with a cold solvent, and dried under a vacuum.

  • Dehydrative Cyclization to Form the Benzothiazole Ring:

    • The isolated intermediate is then subjected to dehydrative cyclization. This can be achieved by heating the compound in a high-boiling point solvent, such as toluene or xylene, with a Dean-Stark apparatus to remove the water formed during the reaction.

    • Alternatively, an acid catalyst, such as polyphosphoric acid (PPA), can be used at an elevated temperature to promote cyclization.

    • The progress of the reaction should be monitored by TLC or high-performance liquid chromatography (HPLC).

    • Upon completion, the reaction mixture is cooled, and the product is isolated. If PPA is used, the mixture is poured into ice water to precipitate the product.

    • The crude this compound is then collected by filtration.

  • Purification and Characterization:

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) or by column chromatography on silica gel.

    • The structure and purity of the final compound should be confirmed by standard analytical techniques:

      • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the position of the fluorine atom.

      • Mass Spectrometry (MS): To determine the molecular weight.

      • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the carboxylic acid C=O and O-H stretches.

      • Elemental Analysis: To confirm the elemental composition.

Part 2: Chemical Properties and Reactivity

This compound possesses a unique combination of functional groups that dictate its chemical behavior and potential for further derivatization.

Key Structural Features and Their Implications
FeatureChemical PropertyPotential for Derivatization
Carboxylic Acid Group Acidic proton, can form salts. Undergoes typical carboxylic acid reactions.Esterification, amidation, reduction to an alcohol, conversion to an acyl chloride.
Benzothiazole Ring Aromatic, relatively stable. The thiazole moiety can be susceptible to nucleophilic attack under certain conditions.The aromatic ring can undergo electrophilic substitution, though the fluorine and thiazole ring influence the regioselectivity.
Fluorine Atom Electron-withdrawing, increases the acidity of the carboxylic acid. Can participate in hydrogen bonding.Generally unreactive but influences the reactivity of the entire molecule.
Diagram of Potential Derivatizations

Derivatization Core 4-Fluorobenzo[d]thiazole- 2-carboxylic acid Ester Ester Derivatives Core->Ester Esterification (e.g., ROH, H+) Alcohol Alcohol Derivative Core->Alcohol Reduction (e.g., LiAlH₄) AcylChloride Acyl Chloride Core->AcylChloride e.g., SOCl₂ Amide Amide Derivatives AcylChloride->Amide Amidation (e.g., R₂NH)

Caption: Potential chemical derivatizations of this compound.

Part 3: Applications in Drug Discovery and Development

The structural motifs present in this compound suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The broader class of thiazole and benzothiazole derivatives has shown significant promise in various disease areas.[1][2]

Anticancer Potential

Numerous studies have highlighted the anticancer properties of thiazole and benzothiazole derivatives.[4][5] These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.

  • As Kinase Inhibitors: The benzothiazole nucleus can serve as a scaffold for the design of inhibitors of various kinases that are often dysregulated in cancer. The carboxylic acid moiety can be derivatized to form amides that interact with the hinge region of the kinase active site.

  • Tubulin Polymerization Inhibitors: Certain thiazole-containing compounds have been shown to inhibit tubulin polymerization, a critical process for cell division, making them attractive anticancer agents.[4]

Antimicrobial Activity

The benzothiazole scaffold is also a well-established pharmacophore in the development of antimicrobial agents.[1][3] Derivatives have shown activity against a range of bacteria and fungi. The mechanism of action can involve the inhibition of essential enzymes in microbial metabolic pathways.

Enzyme Inhibition

The structural features of this compound make it a candidate for the design of enzyme inhibitors.

  • Metallo-β-lactamase Inhibition: Thiazole carboxylic acid derivatives have been identified as novel inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.

  • Carbonic Anhydrase Inhibition: The general structure shares some features with known carbonic anhydrase inhibitors, which are targets for various diseases, including cancer and glaucoma.[6]

Case Study: Related Thiazole Derivatives in Disease Models

A study on "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" demonstrated its potential in ameliorating insulin sensitivity and hyperlipidemia in diabetic rats, suggesting a role for fluorinated thiazole carboxylic acid derivatives in metabolic diseases.[7] This highlights the therapeutic potential that can be unlocked by exploring derivatives of the core this compound structure.

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its chemical properties allow for extensive derivatization to explore structure-activity relationships. Based on the well-documented biological activities of related benzothiazole and thiazole derivatives, this compound and its analogues hold significant potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Further research into the synthesis of a diverse library of derivatives and their subsequent biological evaluation is warranted to fully elucidate the therapeutic promise of this intriguing molecule.

References

  • Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, Characterization and Hirshfeld Surface Analysis of 2-Aminobenzothiazol With 4-Fluorobenzoic Acid Co-Crystal. European Journal of Chemistry, 13, 206-213. [Link]

  • Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (2021). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 64(15), 10795-10831. [Link]

  • Dhamak, K. B., Gaware, V. M., & Somwanshi, S. B. (2015). Synthesis and Evaluation of Antifungal Activity of Benzothiazole Derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 3(1), 1-5. [Link]

  • Durcik, M., Toplak, Ž., Zidar, N., Ilaš, J., Zega, A., Kikelj, D., ... & Tomašič, T. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 25(15), 3456. [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. GSJ, 8(7), 236-245. [Link]

  • Gogoi, D., & Lan, T. (2015). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ACS Medicinal Chemistry Letters, 6(11), 1099-1104. [Link]

  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids. US3274207A.
  • Google Patents. (1981). Esters of benzoxa(thia)zole-2-carboxylic acids. US4298742A.
  • Google Patents. (1984). Synthesis of thiazoles. US4468517A.
  • Google Patents. (2011).
  • Google Patents. (2016). Antibacterial thiazolecarboxylic acids. EP3008045A1.
  • Khan, I., et al. (2023). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS ONE, 18(8), e0290549. [Link]

  • Kumar, A., et al. (2022). Benzo[d]thiazole-2-carboxamides as new antituberculosis chemotypes inhibiting mycobacterial ATP phosphoribosyl transferase. Future Medicinal Chemistry, 14(24), 1847-1864. [Link]

  • Lesyk, R., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Naim, M. J., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241. [Link]

  • Noolvi, M. N., et al. (2016). Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Bioorganic & Medicinal Chemistry, 24(16), 3505-3515. [Link]

  • Pathan, S., et al. (2024). Synthesis and Characterization of 4-Thiazolidinones Derivatives with 6-Chlorobenzothiazole Moiety. Asian Journal of Organic & Medicinal Chemistry, 8(3-4), 35-38. [Link]

  • ResearchGate. (2012). 2-Substituted 4,5-Dihydrothiazole-4-carboxylic Acids Are Novel Inhibitors of Metallo-β-lactamases. Bioorganic & Medicinal Chemistry Letters, 22(19), 6229-32. [Link]

  • Salama, I., et al. (2022). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1185-1196. [Link]

  • Semantic Scholar. (2023). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. [Link]

  • Szychowski, K. A., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Wujec, M., et al. (2021). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. Saudi Pharmaceutical Journal, 29(8), 863-870. [Link]

  • Żołnowska, B., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(16), 4961. [Link]

Sources

An In-depth Technical Guide to the Safety and Handling of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Fluorobenzo[d]thiazole-2-carboxylic acid. As a heterocyclic building block, this compound and its derivatives are of significant interest in medicinal chemistry and materials science. Adherence to rigorous safety standards is paramount to mitigate risks and ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to make informed safety decisions.

Section 1: Compound Profile and Properties

Understanding the fundamental chemical and physical properties of a substance is the first step in a thorough risk assessment.

PropertyValueSource
Chemical Name This compound-
CAS Number 479028-70-1[1]
Molecular Formula C₈H₄FNO₂S[1]
Molecular Weight 197.19 g/mol [1]
Appearance Solid (form may vary)[2]
Storage Sealed in dry, 2-8°C[1]

Section 2: Hazard Identification and Toxicology

Based on available safety data sheets (SDS) for the compound and structurally related benzothiazole derivatives, this compound is classified with several hazards that necessitate careful handling.[1][2][3]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][3]

  • Acute Toxicity, Inhalation (Category 4): H332 - Harmful if inhaled.[1]

  • Skin Irritation (Category 2): H315 - Causes skin irritation.[1][2][3]

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[1][2][3]

Signal Word: Warning [1][2]

Hazard Pictograms:

Toxicological Context: The benzothiazole core is a common motif in many industrially significant molecules and pharmaceuticals.[4][5] While specific toxicological data for the 4-fluoro derivative is limited, the broader class of benzothiazoles has been studied. Some derivatives have been reported as dermal sensitizers and respiratory tract irritants.[4][5][6] Furthermore, studies on certain benzothiazole compounds have investigated potential mutagenic or genotoxic effects, highlighting the importance of minimizing exposure to novel derivatives until a full toxicological profile is established.[7] The precautionary principle dictates that this compound should be handled as potentially hazardous through all routes of exposure.

Section 3: Risk Assessment and Control Workflow

A systematic approach to risk assessment is critical before any experimental work begins. The following workflow provides a logical sequence for identifying and mitigating risks associated with handling this compound.

RiskAssessmentWorkflow cluster_planning Planning Phase cluster_control Control Measures cluster_execution Execution & Review A Identify Hazards (H302, H315, H319, H332, H335) B Evaluate Exposure Routes (Inhalation, Dermal, Ingestion, Eyes) A->B C Assess Quantities & Concentrations B->C D Implement Engineering Controls (Fume Hood, Ventilated Balance Enclosure) C->D E Select & Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->E F Review Handling & Emergency SOPs E->F G Proceed with Experiment F->G H Decontaminate & Dispose of Waste G->H I Review & Document (Note any issues or near-misses) H->I WasteDisposalWorkflow A Identify Waste Stream (Solid, Liquid, Sharps, Labware) B Segregate Waste Types (Halogenated vs. Non-halogenated solvents) A->B C Select Appropriate Waste Container (Clearly Labeled, Leak-proof) B->C D Log Waste in Inventory C->D E Store Container in Satellite Accumulation Area D->E F Arrange for Pickup by Environmental Health & Safety E->F

Caption: Workflow for proper chemical waste disposal.

References

  • Liao, C., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. Environmental Science & Technology, 52(15), 8251-8264. Available at: [Link]

  • Charehsaz, M., et al. (2016). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Marmara Pharmaceutical Journal, 21(1), 127-133. Available at: [Link]

  • Asuha, S., et al. (2018). A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. PubMed Central. Available at: [Link]

  • Ginsberg, G., et al. (2019). Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. ResearchGate. Available at: [Link]

  • Kuvaev, D.S., et al. (2005). [Toxicity of some benzothiazole and benzoxazole derivatives having an anthelminthic action]. PubMed. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Investigating 4-Fluorobenzo[d]thiazole-2-carboxylic Acid as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, rendering an increasing number of infections difficult to treat. This has catalyzed the search for new chemical entities that can overcome existing resistance mechanisms. Benzothiazoles, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities, including potent antimicrobial properties.[1][2][3][4] The versatility of the benzothiazole ring allows for structural modifications to optimize potency and pharmacokinetic profiles, making it a valuable starting point for drug discovery.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 4-Fluorobenzo[d]thiazole-2-carboxylic acid , a specific derivative, as a potential antimicrobial agent. While extensive data on this exact molecule is not yet prevalent in public literature, the protocols herein are built upon established, validated methodologies for analogous benzothiazole compounds. We will detail the essential experimental workflows, from chemical synthesis to in vitro antimicrobial and cytotoxicity testing, and conclude with investigative assays into its potential mechanism of action. The causality behind each experimental step is explained to provide a robust framework for its characterization.

Section 1: Synthesis and Characterization of this compound

The synthesis of benzothiazole derivatives often involves the cyclization of a substituted aminothiophenol or a related precursor. The following protocol is a plausible and established pathway for generating the target compound, adapted from general methods for synthesizing substituted benzo[d]thiazole-6-carboxylic acid derivatives and other thiazole carboxylic acids.[5][6]

Rationale for Synthetic Pathway

The chosen pathway involves the reaction of an appropriate amino-fluorobenzoic acid derivative with a thiocyanate salt in the presence of a halogen, a common and effective method for forming the 2-aminobenzothiazole core.[5] This intermediate can then be further modified. The presence of the fluorine atom is of particular interest, as fluorinated pharmaceuticals often exhibit enhanced metabolic stability and binding affinity.[7]

Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-4-fluorobenzoic acid to Methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate Intermediate

  • Reactant Preparation: Dissolve 1 equivalent of methyl 3-amino-4-fluorobenzoate and 4 equivalents of potassium thiocyanate (KSCN) in glacial acetic acid.

  • Stirring: Stir the mixture vigorously for 45-60 minutes at room temperature.

  • Cooling: Cool the reaction vessel to approximately 10°C using an ice bath. This step is critical to control the exothermicity of the subsequent bromination.

  • Bromination: Dissolve 2 equivalents of bromine (Br₂) in a minimal amount of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture. The slow addition is crucial for preventing side reactions and ensuring safety.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours) to ensure the cyclization reaction goes to completion.

  • Work-up: Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The resulting precipitate is the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and purify by recrystallization from ethanol or by flash column chromatography to yield the pure methyl 2-amino-4-fluorobenzo[d]thiazole-6-carboxylate intermediate.[5]

Step 2: Conversion to this compound This step is a standard ester hydrolysis.

  • Hydrolysis: Suspend the purified intermediate from Step 1 in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux: Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Acidification: After cooling to room temperature, acidify the mixture to a pH of ~2-3 using 1M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate.

  • Isolation: Filter the resulting solid, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum to yield the final product, this compound.

Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

Section 2: In Vitro Antimicrobial Susceptibility Testing

The foundational step in evaluating a new antimicrobial agent is to determine its potency against a panel of clinically relevant microorganisms. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[8]

Protocol: Broth Microdilution for MIC Determination

This protocol is designed to be compliant with guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate (e.g., Mueller-Hinton Agar).

    • Inoculate the colonies into a suitable broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).

    • Incubate the culture at 37°C with agitation until it reaches the turbidity of a 0.5 McFarland standard. This standard corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL and is crucial for test standardization.[8]

    • Dilute this standardized suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

    • In a sterile 96-well microtiter plate, perform serial two-fold dilutions of the compound in the broth medium to cover a desired concentration range. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent-induced toxicity.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Essential Controls: Include a positive control (bacteria with no compound), a negative control (broth medium only), and a vehicle control (bacteria with solvent at the same concentration used for the compound). These controls are non-negotiable for validating the assay's results.

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound that completely inhibits visible growth.[9]

Protocol: Determination of Minimum Bactericidal Concentration (MBC)

The MBC test determines if an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

  • Sub-culturing: Following MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spot the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Determination of MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation

Summarize the results in a clear, tabular format.

MicroorganismStrainGram StainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureusATCC 29213Positive
Escherichia coliATCC 25922Negative
Pseudomonas aeruginosaATCC 27853Negative
Enterococcus faecalisATCC 29212Positive
Experimental Workflow Diagram

MIC_MBC_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_mbc MBC Assay prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate Inoculate 96-Well Plate (Compound + Bacteria) prep_inoculum->inoculate prep_compound Prepare Serial Dilutions of Test Compound prep_compound->inoculate incubate_mic Incubate 16-20h at 37°C inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_mbc Plate Aliquots from Clear Wells onto Agar Plates read_mic->plate_mbc For wells ≥ MIC incubate_mbc Incubate 18-24h at 37°C plate_mbc->incubate_mbc read_mbc Read MBC (Lowest concentration with ≥99.9% killing) incubate_mbc->read_mbc

Caption: Workflow for MIC and MBC determination.

Section 3: Investigating the Mechanism of Action (MoA)

Benzothiazole derivatives have been reported to inhibit various essential bacterial enzymes.[1][10] Investigating the MoA provides crucial insights into the compound's therapeutic potential and novelty. The following are protocols for assessing inhibition of two common bacterial targets.

Potential Bacterial Targets

Reported data indicates that benzothiazole derivatives can inhibit enzymes such as DNA gyrase, dihydropteroate synthase, and dihydrofolate reductase (DHFR).[1][10][11] DNA gyrase is essential for DNA replication, while DHPS and DHFR are critical for folate synthesis, a pathway necessary for producing nucleotides.

MoA_Pathway cluster_targets Potential Bacterial Enzyme Targets cluster_processes Inhibited Cellular Processes compound 4-Fluorobenzo[d]thiazole- 2-carboxylic acid dna_gyrase DNA Gyrase compound->dna_gyrase Inhibition dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition dhps Dihydropteroate Synthase (DHPS) compound->dhps Inhibition dna_rep DNA Replication & Supercoiling dna_gyrase->dna_rep folate_syn Folate Synthesis dhfr->folate_syn dhps->folate_syn

Caption: Potential mechanisms of action for benzothiazole derivatives.

Protocol: DNA Gyrase Inhibition Assay (Fluorometric)

This assay measures the inhibition of DNA gyrase-mediated supercoiling of relaxed plasmid DNA.

  • Reaction Setup: In a 96-well plate, combine DNA gyrase enzyme, relaxed plasmid DNA substrate, and assay buffer.

  • Compound Addition: Add varying concentrations of this compound. Include a positive control (e.g., Ciprofloxacin) and a no-enzyme negative control.

  • Initiation: Start the reaction by adding ATP. Incubate at 37°C for 1 hour.

  • Detection: Stop the reaction and add a DNA-intercalating dye (e.g., PicoGreen). This dye fluoresces significantly more when bound to supercoiled DNA compared to relaxed DNA.

  • Measurement: Read the fluorescence on a plate reader. A decrease in fluorescence indicates inhibition of the enzyme. Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol: Dihydrofolate Reductase (DHFR) Inhibition Assay (Spectrophotometric)

This assay monitors the DHFR-catalyzed oxidation of NADPH to NADP⁺, which can be measured by a decrease in absorbance at 340 nm.

  • Reaction Setup: In a UV-transparent 96-well plate, combine DHFR enzyme, the substrate dihydrofolic acid, and assay buffer.

  • Compound Addition: Add varying concentrations of this compound. Include a positive control (e.g., Trimethoprim) and a no-enzyme negative control.

  • Initiation: Start the reaction by adding the co-factor NADPH.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of decrease is proportional to enzyme activity.

  • Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC₅₀ value.[12]

Section 4: Cytotoxicity Assessment

A crucial step in drug development is to ensure that the compound is selective for microbial targets over host cells. The MTT assay is a standard colorimetric method for assessing the viability of mammalian cells.[8]

Protocol: MTT Assay for Mammalian Cell Viability
  • Cell Seeding: Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (solvent only) and a positive control for toxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at ~570 nm.[8]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value (the concentration that causes 50% cytotoxicity).

Data Presentation
Cell LineExposure Time (h)CC₅₀ (µg/mL)
HEK29324
HepG224

References

  • BenchChem. (n.d.). In Vitro Assay Protocols for Novel Antimicrobial Compounds. BenchChem.
  • Ansari, M. F., & Ahmad, I. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. Future Journal of Pharmaceutical Sciences, 9(1), 43.
  • Morsy, N. M., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2099.
  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Applied Microbiology, 131(5), 2171-2187.
  • BenchChem. (n.d.). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
  • Al-Ghorbani, M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(15), 4991.
  • ResearchGate. (n.d.). Review on the Developments of Benzothiazole-Containing Antimicrobial Agents. ResearchGate.
  • Jannat, S., et al. (2021). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Applied Pharmaceutical Science, 11(1), 1-10.
  • Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.
  • Kráľová, K., et al. (2018). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Molecules, 23(10), 2636.
  • Sławiński, J., et al. (2021). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Molecules, 26(1), 143.
  • El-Naggar, M., et al. (2025). Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. BMC Chemistry, 19(1), 1386.
  • Google Patents. (1966). Processes for preparing thiazole carboxylic acids.

Sources

Application Note: Strategic Derivatization of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzo[d]thiazole scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, demonstrating a wide array of bioactivities including anticancer, antimicrobial, and neuroprotective properties.[1][2] Its rigid bicyclic structure and potential for diverse substitution patterns make it a cornerstone in modern medicinal chemistry. Specifically, 4-Fluorobenzo[d]thiazole-2-carboxylic acid serves as a highly valuable building block. The presence of a fluorine atom at the 4-position can enhance metabolic stability and modulate pharmacokinetic properties, while the carboxylic acid at the 2-position provides a critical handle for synthetic elaboration.

Derivatization of this carboxylic acid into amides and esters is a fundamental strategy in drug discovery.[3][4][5] This process allows for the systematic exploration of the chemical space around the core scaffold, enabling the fine-tuning of a molecule's structure-activity relationship (SAR), solubility, and cell permeability. This guide provides detailed, field-proven protocols for the efficient synthesis of amide and ester derivatives, emphasizing the rationale behind procedural choices to ensure reproducibility and high yields.

Core Principle: The Necessity of Carboxylic Acid Activation

The direct condensation of a carboxylic acid with an amine or alcohol is generally inefficient. The acidic proton of the carboxylic acid readily reacts with the basic amine to form a highly unreactive ammonium carboxylate salt, halting productive bond formation.[6][7][8] Therefore, a successful derivatization strategy hinges on the activation of the carboxylic acid. This is achieved by converting the carboxyl hydroxyl group into a better leaving group, which creates a highly electrophilic acyl intermediate that is readily attacked by the nucleophilic amine or alcohol.[3][9]

This universal workflow forms the basis of most modern amidation and esterification reactions.

G General workflow for carboxylic acid derivatization. start_node Carboxylic Acid (e.g., 4-Fluorobenzo[d]thiazole- 2-carboxylic acid) intermediate_node Reactive Intermediate (e.g., O-Acylisourea, Active Ester) start_node->intermediate_node Activation activator_node Activating Agent (Coupling Reagent) activator_node->intermediate_node product_node Final Product (Amide or Ester) intermediate_node->product_node Nucleophilic Attack nucleophile_node Nucleophile (Amine or Alcohol) nucleophile_node->product_node G Simplified workflow for HATU-mediated amidation. cluster_step1 Activation cluster_step2 Coupling RCOOH R-COOH ActiveEster HOAt Active Ester RCOOH->ActiveEster HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Amine R'-NH2 Amine->Amide

Caption: Simplified workflow for HATU-mediated amidation.

Experimental Protocol

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Typical Equivalents
This compoundC₈H₄FNO₂S197.191.0
HATUC₁₀H₁₅F₆N₆OP380.231.1 - 1.2
Amine (Primary or Secondary)VariesVaries1.0 - 1.2
Diisopropylethylamine (DIPEA)C₈H₁₉N129.242.0 - 3.0
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.09Solvent
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Wash Solution
BrineNaCl (aq)58.44Wash Solution
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37Drying Agent

Procedure

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: To the stirred solution at room temperature, add the desired amine (1.1 eq), followed by HATU (1.1 eq), and finally DIPEA (2.5 eq). Causality Note: Adding the base last prevents premature degradation of HATU.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 1-4 hours.

  • Quenching & Extraction: Once the starting material is consumed, dilute the reaction mixture with Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Trustworthiness Note: The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts, simplifying purification.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide derivative.

Protocol II: Ester Synthesis via Steglich Esterification

For the synthesis of esters, particularly with sterically hindered or sensitive alcohols, the Steglich esterification offers a mild and highly effective alternative to harsher acid-catalyzed methods. [10]This reaction utilizes a carbodiimide, such as Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), activated by a catalytic amount of 4-Dimethylaminopyridine (DMAP).

Mechanism of Steglich Esterification

DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate. [6]DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form a highly reactive DMAP-acylated cation. This cation is then readily attacked by the alcohol to form the ester, regenerating the DMAP catalyst. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in common organic solvents and can be easily removed by filtration.

G Key steps in the Steglich esterification mechanism. RCOOH R-COOH Acylisourea O-Acylisourea Intermediate RCOOH->Acylisourea DCC DCC DCC->Acylisourea DMAP_Acyl DMAP-Acyl Cation (Highly Reactive) Acylisourea->DMAP_Acyl DCU DCU Byproduct (Precipitate) Acylisourea->DCU DMAP DMAP (cat.) DMAP->DMAP_Acyl DMAP_Acyl->DMAP Catalyst Regeneration Ester Ester Product DMAP_Acyl->Ester ROH R'-OH ROH->Ester

Caption: Key steps in the Steglich esterification mechanism.

Experimental Protocol

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Typical Equivalents
This compoundC₈H₄FNO₂S197.191.0
Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.331.1
Alcohol (Primary or Secondary)VariesVaries1.2 - 1.5
4-Dimethylaminopyridine (DMAP)C₇H₁₀N₂122.170.1 (Catalytic)
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Diethyl Ether or HexaneC₄H₁₀O / C₆H₁₄VariesFor Precipitation

Procedure

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolution: Dissolve the components in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath. Causality Note: Cooling minimizes potential side reactions during the initial activation step.

  • DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled, stirred mixture. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours, monitoring progress by TLC.

  • Byproduct Removal: After the reaction is complete, cool the flask again to 0 °C to maximize precipitation of the DCU byproduct. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the solid DCU. Wash the filter cake with a small amount of cold DCM.

  • Work-up: Concentrate the filtrate under reduced pressure. Redissolve the residue in Ethyl Acetate and wash with 0.5 M HCl (1x), saturated aq. NaHCO₃ (1x), and brine (1x).

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude residue via flash column chromatography to afford the pure ester.

Troubleshooting and Key Considerations

IssuePotential CauseRecommended Solution
Low or No Product Yield Ineffective activation; wet reagents/solvents; sterically hindered substrate.Ensure all reagents and solvents are anhydrous. For hindered substrates, increase reaction time/temperature or switch to a more potent coupling reagent like COMU.
N-Acylurea Formation (Steglich Protocol) O-acylisourea rearrangement is faster than alcohol attack.Ensure DMAP is present and active. The formation of the DMAP-acyl cation is designed to prevent this side reaction. Use of DIC instead of DCC can sometimes help as the resulting urea is more soluble.
Epimerization (If substrates are chiral) Over-activation or prolonged reaction times.Use an aminium/uronium reagent with an additive like HOAt (e.g., HATU) which is known to minimize racemization. [7][11]Keep reaction times to a minimum.
Difficult Purification Byproducts from coupling reagents (e.g., HOBt, tetramethylurea).For water-soluble byproducts (from EDC/HATU), perform thorough aqueous washes. For DCU, ensure complete precipitation by cooling before filtration.

Conclusion

The derivatization of this compound into a diverse library of amides and esters is a critical workflow for advancing drug discovery programs based on this scaffold. The protocols detailed herein, utilizing HATU for amidation and DCC/DMAP for esterification, provide robust, reliable, and high-yielding methods suitable for generating compound libraries for SAR exploration. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, researchers can effectively troubleshoot and adapt these procedures to a wide range of substrates, accelerating the journey from hit to lead.

References

  • Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]

  • MDPI. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Encyclopedia.pub. (2023). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • ResearchGate. Mechanisms for the activation of carboxylic acid in amide bond formation. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Chemistry LibreTexts. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Peterlin Mašič, L., & Tomašič, T. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 5(13), 7638–7645. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Zhang, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Kumar, R., et al. (2018). N-Arylalkylbenzo[d]thiazole-2-carboxamides as anti-mycobacterial agents: design, new methods of synthesis and biological evaluation. MedChemComm, 9(5), 844-854. [Link]

  • ResearchGate. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. [Link]

  • Tighadouini, S., et al. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(21), 5023. [Link]

  • Pérez-Vásquez, A., et al. (2022). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Pharmaceuticals, 15(11), 1334. [Link]

  • Atlanchim Pharma. Scientific Letter: Amide Bond Formation. [Link]

Sources

Application Notes and Protocols: Investigating 4-Fluorobenzo[d]thiazole-2-carboxylic Acid in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Fluorobenzo[d]thiazole-2-carboxylic acid in enzyme inhibition studies. This document outlines the scientific rationale, experimental design, and detailed protocols for characterizing the inhibitory potential of this compound against various enzyme targets.

Introduction: The Promise of Benzothiazole Scaffolds in Drug Discovery

The benzothiazole moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[1] Derivatives of benzothiazole have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3] A significant portion of their therapeutic potential stems from their ability to act as potent enzyme inhibitors.[1]

Benzothiazole-containing compounds have been successfully shown to inhibit a range of critical enzymes, including:

  • Human DNA Topoisomerase IIα: Essential for DNA replication and repair, making it a key target in cancer therapy.[4]

  • Carbonic Anhydrases: Involved in pH regulation and linked to various diseases, including cancer.[1]

  • Dihydropteroate Synthase (DHPS): A crucial enzyme in the folate biosynthesis pathway of bacteria, representing a target for antimicrobial agents.[5]

  • Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B): Key enzymes in neurotransmitter metabolism, targeted in the treatment of Alzheimer's disease.[2][6]

This compound, with its distinct fluorine and carboxylic acid substitutions, presents an intriguing candidate for investigation as a novel enzyme inhibitor. The fluorine atom can enhance binding affinity and metabolic stability, while the carboxylic acid group can participate in crucial hydrogen bonding interactions within an enzyme's active site.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate and reproducible experimental design.

PropertyValueSource
CAS Number 479028-70-1[7]
Molecular Formula C8H4FNO2S[7]
Molecular Weight 197.19 g/mol [7]
Purity Typically ≥95%[7]
Storage 2-8 °C[7]

Proposed Mechanism of Action: A Starting Hypothesis

While the specific mechanism of action for this compound must be determined empirically, we can hypothesize based on related structures. Benzothiazole derivatives often act as competitive or mixed-type inhibitors.[8] The planar benzothiazole ring can engage in hydrophobic and π-stacking interactions within the enzyme's active site, while the carboxylic acid moiety can form ionic or hydrogen bonds with key amino acid residues, such as arginine or lysine. The fluorine substitution can further modulate the electronic properties of the ring system, potentially enhancing binding affinity.

Experimental Protocols: A Guideline for Investigation

The following protocols provide a robust framework for the initial characterization of this compound as an enzyme inhibitor.

I. Preparation of Stock Solutions

Accurate concentration determination is paramount for reliable IC50 determination.

  • Inhibitor Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Dissolve in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mM).

    • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

  • Enzyme and Substrate Solutions:

    • Prepare enzyme and substrate stock solutions in their respective recommended buffers.

    • The final concentration of the enzyme in the assay should be carefully chosen to ensure a linear reaction rate.

    • The substrate concentration should ideally be at or below the Michaelis constant (Km) to facilitate the detection of competitive inhibitors.[9]

II. General Enzyme Inhibition Assay (Spectrophotometric/Fluorometric)

This protocol can be adapted for various enzymes that have a chromogenic or fluorogenic substrate.

  • Assay Setup:

    • Use a 96-well microplate for high-throughput analysis.

    • Prepare a serial dilution of the inhibitor (this compound) in the assay buffer. A common approach is to use 2-fold or half-log dilutions.[10]

    • Include the following controls:

      • Positive Control (100% activity): Enzyme, substrate, and buffer (with the same concentration of DMSO as the inhibitor wells).

      • Negative Control (0% activity): Substrate and buffer (no enzyme).

  • Reaction Initiation and Measurement:

    • Add the assay buffer, inhibitor dilutions, and enzyme solution to the respective wells.

    • Allow for a pre-incubation period (e.g., 5-10 minutes) for the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the change in absorbance or fluorescence over time using a microplate reader. The reaction should be monitored under initial velocity conditions.[9][11]

Workflow for Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution Inhibitor_Stock Prepare Inhibitor Stock (10 mM in DMSO) Serial_Dilution Create Serial Dilutions of Inhibitor Inhibitor_Stock->Serial_Dilution Add_Components Add Buffer, Inhibitor, and Enzyme to Plate Serial_Dilution->Add_Components Enzyme_Prep Prepare Enzyme and Substrate Solutions Enzyme_Prep->Add_Components Pre_Incubate Pre-incubate for Inhibitor Binding Add_Components->Pre_Incubate Add_Substrate Initiate Reaction with Substrate Addition Pre_Incubate->Add_Substrate Measure Measure Kinetic Readout (Absorbance/Fluorescence) Add_Substrate->Measure

Caption: Workflow for a typical enzyme inhibition assay.

Data Analysis and Interpretation

I. Calculation of Percent Inhibition

The percentage of enzyme inhibition for each inhibitor concentration is calculated using the following formula:

% Inhibition = [1 - (Rate of Inhibited Reaction - Rate of Negative Control) / (Rate of Positive Control - Rate of Negative Control)] * 100

II. Determination of IC50 Value

The IC50 value is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[10]

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis.[9]

  • The IC50 value is determined from the fitted curve.

Sample Data Presentation
Inhibitor Conc. (µM)% Inhibition
0.15.2
0.315.8
148.9
385.1
1095.3
3098.7
Data Analysis Pipeline

G Raw_Data Raw Kinetic Data (Absorbance vs. Time) Calculate_Rates Calculate Initial Reaction Rates Raw_Data->Calculate_Rates Percent_Inhibition Calculate Percent Inhibition Calculate_Rates->Percent_Inhibition Plot_Data Plot % Inhibition vs. log[Inhibitor] Percent_Inhibition->Plot_Data Nonlinear_Regression Fit to Sigmoidal Dose-Response Curve Plot_Data->Nonlinear_Regression IC50_Value Determine IC50 Value Nonlinear_Regression->IC50_Value

Caption: Pipeline for data analysis in enzyme inhibition studies.

Elucidating the Mechanism of Inhibition

Once the IC50 value is established, further experiments are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).[11] This is typically achieved by measuring the initial reaction rates at various substrate and inhibitor concentrations and analyzing the data using double-reciprocal plots (Lineweaver-Burk plots).[8]

Conclusion

This compound represents a promising starting point for the development of novel enzyme inhibitors. The protocols and guidelines presented in these application notes provide a comprehensive framework for the initial characterization and detailed kinetic analysis of this compound. By systematically applying these methodologies, researchers can effectively evaluate its potential as a modulator of enzymatic activity and a lead compound in drug discovery programs.

References

  • Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. [Link]

  • Benzothiazole derivatives as anticancer agents: Journal of Enzyme Inhibition and Medicinal Chemistry: Vol 35, No 1. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. [Link]

  • Steady-state enzyme kinetics. [Link]

  • How should I start with Enzyme-Inhibitor kinetics assay?. [Link]

  • What Are Enzyme Kinetic Assays?. [Link]

  • Basics of Enzymatic Assays for HTS. [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]

  • Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

Sources

Application Note: A Tiered Experimental Strategy for Evaluating the Bioactivity of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a fluorine atom can enhance pharmacological properties such as metabolic stability, lipophilicity, and receptor binding affinity.[5] This document outlines a structured, tiered approach for the comprehensive bioactivity screening of a novel derivative, 4-Fluorobenzo[d]thiazole-2-carboxylic acid.

The goal of this application note is to provide a logical, efficient, and robust framework for researchers to conduct an initial broad-spectrum screening (Tier 1) to identify potential areas of bioactivity, followed by more focused mechanistic studies (Tier 2) to elucidate the compound's mode of action. Each protocol is designed with self-validating controls to ensure data integrity and reproducibility.

Compound Management and Preparation

Proper handling and preparation of the test compound are paramount for reliable and reproducible results.

2.1 Solubility Assessment Before initiating biological assays, it is critical to determine the solubility of this compound in common laboratory solvents.

  • Protocol:

    • Prepare serial dilutions of the compound in Dimethyl Sulfoxide (DMSO), Ethanol (EtOH), and Phosphate-Buffered Saline (PBS), pH 7.4.

    • Visually inspect for precipitation.

    • Use a spectrophotometer to determine the concentration at which the compound remains in solution. Causality: DMSO is typically the solvent of choice for initial stock solutions due to its ability to dissolve a wide range of organic molecules. However, the final concentration of DMSO in cell-based assays should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

2.2 Preparation of Stock Solutions

  • Based on the solubility assessment, prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C, protected from light, to prevent degradation from repeated freeze-thaw cycles.

Tier 1: Broad-Spectrum Bioactivity Screening

The initial screening phase is designed to efficiently identify the primary biological effects of the compound across three common areas of therapeutic interest.

3.1 Anticancer Activity: Cytotoxicity Screening

The MTS assay is a rapid and reliable colorimetric method for determining cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells into a soluble formazan product.[6][7][8] This protocol is preferable to the traditional MTT assay as it eliminates the need for a formazan solubilization step, thereby reducing handling errors.[6]

  • Protocol 3.1.1: MTS Assay for Cell Viability

    • Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, U87 for glioblastoma) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.[7]

    • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium. Treat cells with a range of concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO-treated) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

    • MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[7][9][10]

    • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[8][9]

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

3.2 Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12][13] Adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines ensures reproducibility and comparability of results.[11][14][15]

  • Protocol 3.2.1: Broth Microdilution MIC Assay

    • Microorganism Preparation: Prepare standardized inoculums of representative bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and a fungal strain (Candida albicans ATCC 90028) as per CLSI guidelines.

    • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Inoculation: Add the standardized microbial suspension to each well.

    • Controls: Include a positive control (no compound), a negative control (no inoculum), and a known antibiotic/antifungal control (e.g., Ciprofloxacin, Fluconazole).

    • Incubation: Incubate the plates at 35-37°C for 16-24 hours (for bacteria) or 24-48 hours (for fungi).

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

3.3 Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition

Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages are a standard model for in vitro inflammation.[16] Upon stimulation, these cells produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite, a stable breakdown product of NO, in the culture supernatant.[17][18][19]

  • Protocol 3.3.1: Griess Assay for NO Production

    • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.[17]

    • Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before inducing inflammation.

    • Inflammatory Stimulus: Add LPS (1 µg/mL) to all wells except the negative control.[18][20]

    • Incubation: Incubate for an additional 24 hours.

    • Griess Assay:

      • Transfer 50-100 µL of cell culture supernatant to a new 96-well plate.[17]

      • Add an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[18]

      • Incubate for 10-15 minutes at room temperature.

    • Measurement: Measure the absorbance at 540 nm.[17][18]

    • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve and determine the compound's ability to inhibit NO production. A preliminary MTS assay on RAW 264.7 cells is essential to ensure that the observed NO reduction is not due to cytotoxicity.

Tier 2: Mechanistic Elucidation

If a positive "hit" is identified in Tier 1 screening (e.g., significant anticancer activity), the following workflow can be initiated to investigate the underlying mechanism of action.

Experimental Workflow for Mechanistic Studies

G cluster_tier1 Tier 1 Screening cluster_tier2 Tier 2 Mechanistic Elucidation T1 MTS Assay shows IC50 < 10 µM Apoptosis Annexin V / PI Assay T1->Apoptosis Proceed if Cytotoxic Pathway Western Blot for Signaling Pathways Apoptosis->Pathway If Apoptosis is Induced Conclusion Identify Mechanism of Action Pathway->Conclusion

Caption: Tiered workflow from cytotoxicity hit to mechanistic insight.

4.1 Mechanism of Cell Death: Apoptosis vs. Necrosis

The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry method to differentiate between healthy, apoptotic, and necrotic cells.[21] During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V.[22] PI is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[23]

  • Protocol 4.1.1: Annexin V/PI Apoptosis Assay

    • Cell Treatment: Treat the cancer cell line that showed the highest sensitivity in Tier 1 with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.[21][22]

    • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI staining solution.[23][24]

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[22][23]

    • Analysis: Analyze the stained cells using a flow cytometer. Healthy cells will be Annexin V-/PI-, early apoptotic cells will be Annexin V+/PI-, and late apoptotic/necrotic cells will be Annexin V+/PI+.[21][23]

4.2 Target Pathway Investigation

Benzothiazole derivatives have been reported to interfere with various signaling pathways, including the PI3K/Akt pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation and survival.[25][26][27][28][29]

Hypothetical PI3K/Akt Signaling Pathway Inhibition

G RTK Growth Factor Receptor PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 ATP PIP2 PIP2 PIP2->PIP3 AKT Akt PIP3->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Compound 4-Fluorobenzo[d]thiazole- 2-carboxylic acid Compound->PI3K Inhibition

Caption: Potential inhibition of the PI3K/Akt pathway by the test compound.

  • Protocol 4.2.1: Western Blot Analysis

    • Protein Extraction: Treat cells with the test compound as described in 4.1.1. Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies against key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt, and a loading control like GAPDH or β-actin).

    • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

    • Analysis: A decrease in the ratio of phosphorylated Akt (p-Akt) to total Akt would suggest that the compound inhibits the PI3K/Akt signaling pathway.[25][26]

Data Analysis and Presentation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Example Data Summary from Tier 1 Screening

Assay Type Target Result Metric Value
Cytotoxicity MCF-7 Cells IC₅₀ 8.5 µM
Cytotoxicity A549 Cells IC₅₀ 15.2 µM
Antimicrobial S. aureus MIC >128 µg/mL
Antimicrobial E. coli MIC >128 µg/mL

| Anti-inflammatory | RAW 264.7 | NO Inhibition IC₅₀ | 45.7 µM |

Table 2: Example Data from Tier 2 Apoptosis Assay

Treatment % Viable Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control 94.1% 3.2% 2.7%
Compound (IC₅₀) 48.5% 35.8% 15.7%

| Compound (2x IC₅₀) | 22.3% | 51.2% | 26.5% |

Conclusion

This application note provides a comprehensive and methodologically sound framework for assessing the bioactivity of this compound. By employing a tiered screening approach, researchers can efficiently identify promising therapeutic activities and subsequently delve into the underlying molecular mechanisms. This structured workflow, grounded in established and validated protocols, ensures the generation of high-quality, reliable data essential for advancing drug discovery and development programs.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Abrol, S., Bodla, R. B., & Goswami, C. (2019). A COMPREHENSIVE REVIEW ON BENZOTHIAZOLE DERIVATIVES FOR THEIR BIOLOGICAL ACTIVITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 10(7), 3196-3209.
  • Thakur, A., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 8(3), 27-31.
  • Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. Retrieved from [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243-5246.
  • Mondal, S., et al. (2022). A Review on Benzothiazole Derivatives and Their Biological Significances.
  • Clinical and Laboratory Standards Institute. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246.
  • Kim, J., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(16), 8798.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]

  • LSBio. (n.d.). MTS Cell Proliferation Assay Kit User Manual. Retrieved from [Link]

  • Liu, Y., et al. (2022). Guidelines for anti-inflammatory assays in RAW264.7 cells. Food Safety and Health.
  • Kim, J., et al. (2021).
  • Clinical and Laboratory Standards Institute. (2009).
  • Clinical and Laboratory Standards Institute. (2012).
  • Kim, H. J., et al. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 58(1), 75-81.
  • Wang, Y., et al. (2016). Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors. Molecules, 21(10), 1332.
  • Kim, K. M., et al. (2018). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. Molecules, 23(12), 3239.
  • Molecular Diversity Preservation International. (2020). Role of PI3K/AKT pathway in cancer: the framework of malignant behavior.
  • Martini, M., et al. (2021).
  • Lee, D. S., et al. (2018). Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages. MDPI.
  • Suttisri, R., et al. (2017). Inhibition of lps-induced nitric oxide production in raw 264.7 cell lines, dpph radical scavenging and total phenolic content of banana (musa sapientum) blossom extracts. Journal of the Medical Association of Thailand, 100(Suppl. 5), S67-S73.
  • Bondock, S., et al. (2012). Thiazole Ring—A Biologically Active Scaffold. Molecules, 17(3), 2713-2759.
  • Husain, A., et al. (2017). "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers. Biomedicine & Pharmacotherapy, 95, 1232-1241.
  • Lepri, S., et al. (2022). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. Molecules, 27(19), 6598.
  • Zhou, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 451-458.
  • El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1464.

Sources

Characterization of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid in Cell Culture: A Guideline for Investigating Novel Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides a comprehensive experimental framework for the investigation of the biological activities of 4-Fluorobenzo[d]thiazole-2-carboxylic acid in cell culture. As of the date of this publication, specific literature on the cellular effects of this compound is not available. Therefore, the proposed mechanisms of action and experimental designs are based on the well-documented activities of structurally related benzothiazole and thiazole derivatives, which have shown promise as anticancer agents.[1][2][3][4][5] This guide is intended to serve as a robust starting point for researchers to systematically evaluate the potential of this and other novel benzothiazole compounds.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole nucleus is a privileged heterocyclic scaffold that is a core component of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The therapeutic potential of benzothiazole derivatives often stems from their ability to interact with key enzymatic and signaling pathways that are dysregulated in disease.[2][3][5] In the context of oncology, various benzothiazole-containing molecules have been shown to exert potent anti-proliferative effects through mechanisms such as the induction of apoptosis, inhibition of protein kinases, and cell cycle arrest.[6][7][8][9]

This application note provides a predictive framework for the cellular characterization of this compound, a compound for which the biological activity has not yet been extensively reported. By leveraging the known mechanisms of related compounds, we propose a logical workflow to elucidate its potential as a novel therapeutic agent. The following sections detail a hypothesized mechanism of action and provide comprehensive protocols for its investigation.

Proposed Mechanism of Action: Targeting Cancer Cell Proliferation and Survival

Based on the structure of this compound and the established activities of similar molecules, a plausible anticancer mechanism involves the inhibition of key protein kinases and the subsequent induction of apoptosis. Many benzothiazole derivatives have been identified as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for cancer cell growth, proliferation, and angiogenesis.[10][11][12][13][14] Inhibition of these pathways can lead to cell cycle arrest and the activation of the intrinsic apoptotic cascade.[6][15]

Proposed_Mechanism_of_Action 4-Fluorobenzo[d]thiazole-2-carboxylic_acid 4-Fluorobenzo[d]thiazole-2-carboxylic_acid Apoptosis_Induction Apoptosis_Induction 4-Fluorobenzo[d]thiazole-2-carboxylic_acid->Apoptosis_Induction Indirect_Activation Receptor_Tyrosine_Kinases_(e.g.,EGFR,_VEGFR-2) Receptor_Tyrosine_Kinases_(e.g.,EGFR,_VEGFR-2) 4-Fluorobenzo[d]thiazole-2-carboxylic_acid->Receptor_Tyrosine_Kinases_(e.g.,EGFR,_VEGFR-2) Inhibition Receptor_Tyrosine_Kinases_(e.g.,_EGFR,_VEGFR-2) Receptor_Tyrosine_Kinases_(e.g.,_EGFR,_VEGFR-2) PI3K/AKT_Pathway PI3K/AKT_Pathway PI3K/AKT_Pathway->Apoptosis_Induction Inhibition Cell_Proliferation_and_Survival Cell_Proliferation_and_Survival PI3K/AKT_Pathway->Cell_Proliferation_and_Survival Promotion RAS/MAPK_Pathway RAS/MAPK_Pathway Cell_Cycle_Progression Cell_Cycle_Progression RAS/MAPK_Pathway->Cell_Cycle_Progression Promotion Cell_Cycle_Progression->Cell_Proliferation_and_Survival Receptor_Tyrosine_Kinases(e.g.,EGFR,_VEGFR-2) Receptor_Tyrosine_Kinases(e.g.,EGFR,_VEGFR-2) Receptor_Tyrosine_Kinases(e.g.,EGFR,_VEGFR-2)->PI3K/AKT_Pathway Activation Receptor_Tyrosine_Kinases(e.g.,_EGFR,_VEGFR-2) Receptor_Tyrosine_Kinases(e.g.,_EGFR,_VEGFR-2) Receptor_Tyrosine_Kinases(e.g.,_EGFR,_VEGFR-2)->RAS/MAPK_Pathway Activation Experimental_Workflow Start Start Compound_Preparation Stock Solution Preparation Start->Compound_Preparation Cytotoxicity_Screening MTT Assay Compound_Preparation->Cytotoxicity_Screening Determine_IC50 Determine IC50 Values Cytotoxicity_Screening->Determine_IC50 Apoptosis_Assay Annexin V-FITC/PI Staining Determine_IC50->Apoptosis_Assay Mechanism_Investigation Western Blot Analysis Apoptosis_Assay->Mechanism_Investigation Conclusion Conclusion Mechanism_Investigation->Conclusion

Caption: A logical workflow for the cellular characterization of a novel compound.

Protocols

Preparation of Compound Stock Solution

Accurate preparation of the compound stock solution is critical for reproducible results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Protocol:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolve the powder in high-purity DMSO to create a high-concentration stock solution (e.g., 10 mM). [16][17]3. Ensure complete dissolution by vortexing.

  • Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. [16]5. Store the aliquots at -20°C or -80°C, protected from light. [16] Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% to avoid solvent-induced cytotoxicity. [18]

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation. [19][20] Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [21][22]* Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) [22]* 96-well plates

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours. [22][23]2. Prepare serial dilutions of this compound in complete medium from the stock solution.

  • After 24 hours, replace the medium with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO). [22]4. Incubate the plate for 24, 48, or 72 hours. [22]5. After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [22]6. Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals. [21][23]7. Measure the absorbance at 570 nm using a microplate reader. [19][21]8. Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth). [22]

    Parameter Recommendation
    Cell Seeding Density 5,000 - 10,000 cells/well
    Compound Concentration Range 0.1 µM - 100 µM (suggested starting range)
    Incubation Time 24, 48, and 72 hours
    MTT Incubation 2-4 hours

    | Absorbance Wavelength | 570 nm |

Apoptosis Detection (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells through the use of Annexin V-FITC and Propidium Iodide (PI). [24] Materials:

  • Cells treated with this compound at its IC50 concentration

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer) [25]* Flow cytometer

Protocol:

  • Seed cells and treat with the IC50 concentration of the compound for 24 or 48 hours.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer. [25]4. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. [24][25]5. Incubate for 15 minutes at room temperature in the dark. 6. Analyze the cells by flow cytometry within one hour. [24]

    Cell Population Annexin V-FITC Propidium Iodide (PI)
    Viable Negative Negative
    Early Apoptotic Positive Negative
    Late Apoptotic/Necrotic Positive Positive

    | Necrotic | Negative | Positive |

Western Blot Analysis of Key Signaling Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of proteins involved in the proposed signaling pathways. [26] Materials:

  • Cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with the compound at the desired concentrations and time points.

  • Lyse the cells in RIPA buffer and determine the protein concentration. [26][27]3. Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane. [26][28]4. Block the membrane with 5% non-fat milk or BSA in TBST. [26]5. Incubate the membrane with primary antibodies overnight at 4°C. [26]6. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. [26]7. Detect the protein bands using a chemiluminescent substrate and an imaging system. [26]8. Use β-actin as a loading control to normalize protein expression levels.

Conclusion and Future Directions

This document provides a foundational guide for the in vitro characterization of this compound, a novel compound with therapeutic potential. The proposed workflow, from initial cytotoxicity screening to mechanistic investigation, is designed to provide a comprehensive understanding of its cellular effects. Based on the literature of related benzothiazole derivatives, it is hypothesized that this compound may exert anticancer activity by inhibiting key signaling pathways and inducing apoptosis. [2][5][6][29] The successful execution of these protocols will enable researchers to determine the IC50 values across various cancer cell lines, confirm the induction of apoptosis, and identify the molecular targets of this compound. These findings will be crucial for its further development as a potential anticancer agent.

References

  • Creative Diagnostics. Annexin V-FITC Staining Protocol for Apoptosis Detection. [Link]

  • Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bhusnure, O. G., Gholve, S. B., Giram, P. S., & Thonte, S. S. (2019). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 269–287. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Provost, J. J., & Wallert, M. A. (2019). MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Kumar, A., Sharma, S., & Kumar, D. (2020). Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure & Dynamics, 38(12), 3564–3575. [Link]

  • Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]

  • Kamal, A., & Kumar, G. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini reviews in medicinal chemistry, 19(15), 1234–1254. [Link]

  • ResearchGate. Examples of benzothiazole‐based epidermal growth factor receptor (EGFR) inhibitors. [Link]

  • Bhusnure, O. G., Gholve, S. B., Giram, P. S., & Thonte, S. S. (2019). Benzothiazole derivatives as anticancer agents. Journal of enzyme inhibition and medicinal chemistry, 35(1), 269–287. [Link]

  • Taylor & Francis Online. Benzothiazole derivatives as anticancer agents. [Link]

  • Bentham Science. A Review on Anticancer Potentials of Benzothiazole Derivatives. [Link]

  • Ceylan, S., & Küçükoğlu, K. (2020). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Molecules (Basel, Switzerland), 25(22), 5433. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. A. (2023). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of the Iranian Chemical Society, 20(1), 1-22. [Link]

  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. A. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorganic chemistry, 119, 105574. [Link]

  • Zhou, J., Zhao, R., Zhou, H., Yang, S., Tao, F., Xie, Y., Wang, H., & Yun, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in pharmacology, 14, 1145330. [Link]

  • ResearchGate. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. [Link]

  • RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]

  • Li, Y., Wang, Y., Wang, J., Zhang, Y., & Li, J. (2013). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies. PloS one, 8(5), e63523. [Link]

  • ResearchGate. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. [Link]

  • Alvala, M., & Kumar, A. (2011). Effect of Benzothiazole based conjugates in causing apoptosis by Regulating p53, PTEN and MAP Kinase proteins affecting miR-195a and miR-101-1. BMC cancer, 11, 461. [Link]

  • International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Bohrium. Targeting EGFR tyrosine kinase: Synthesis, in vitro antitumor evaluation, and molecular modeling studies of benzothiazole-based derivatives. [Link]

  • Semantic Scholar. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. [Link]

  • Spandidos Publications. A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis via mitochondrial and endoplasmic reticulum signaling pathways. [Link]

  • MDPI. Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. [Link]

  • National Institutes of Health. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. [Link]

  • National Institutes of Health. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. [Link]

  • ResearchGate. Design, synthesis, and computational validation of novel benzothiazole derivatives as dual anticancer-antioxidant agents targeting VEGFR-2. [Link]

  • Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. [Link]

  • PhytoTech Labs. Preparing Stock Solutions. [Link]

  • National Institutes of Health. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • ResearchGate. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico. [Link]

  • eCampusOntario Pressbooks. 1.2 Western Blot and the mTOR Pathway. [Link]

  • Unknown. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). [Link]

Sources

Application Notes and Protocols for Assay Development with 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Potential of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid in Drug Discovery

The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Derivatives of this structure have been investigated and developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] this compound is a specific analogue within this class, characterized by a fluorine substitution at the 4-position of the benzo ring and a carboxylic acid group at the 2-position of the thiazole ring. While specific biological activity data for this exact molecule is not extensively published, its structural features suggest significant potential as a modulator of various biological targets. The electron-withdrawing nature of the fluorine atom can enhance binding interactions and improve metabolic stability, while the carboxylic acid group can act as a key pharmacophore, mimicking endogenous ligands or participating in crucial hydrogen bonding within enzyme active sites.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing biochemical and cellular assays to investigate the therapeutic potential of this compound. We will provide detailed, field-proven protocols and explain the scientific rationale behind the experimental choices, empowering researchers to effectively probe the bioactivity of this promising compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of a compound is critical for designing robust and reproducible assays. These properties influence solubility, stability, and potential for non-specific interactions.

PropertyValueSource
Molecular FormulaC8H4FNO2S
Molecular Weight197.19 g/mol
Purity>95% (typical)
Storage2-8 °C
SMILESOC(=O)C1=NC2=C(F)C=CC=C2S1

Expert Insight: The carboxylic acid moiety suggests that the solubility of this compound will be pH-dependent. For in vitro assays, it is advisable to prepare stock solutions in a polar aprotic solvent such as DMSO and then dilute into aqueous assay buffers. The final DMSO concentration in the assay should be kept low (typically <1%) to avoid solvent-induced artifacts.

Proposed Biological Targets and Screening Strategies

Based on the activities of structurally related benzothiazole derivatives, several promising avenues for investigation exist for this compound.

  • Enzyme Inhibition: The benzothiazole nucleus is present in inhibitors of various enzymes, including dihydropteroate synthase (DHPS) in bacteria and protein kinases in cancer cells.[1] The carboxylic acid group can mimic substrates like para-aminobenzoic acid (PABA) for DHPS or interact with the hinge region of kinases.

  • Anticancer Activity: Numerous thiazole and benzothiazole derivatives have demonstrated potent anti-proliferative effects against a range of cancer cell lines.[4][5] The mechanism of action can vary, from inhibition of tubulin polymerization to modulation of key signaling pathways.

  • Antimicrobial Activity: The benzothiazole scaffold is a component of compounds with antibacterial and antifungal properties.[6][7] These compounds can target essential bacterial enzymes or disrupt cell wall integrity.

Experimental Protocols

The following protocols are detailed, step-by-step methodologies for key experiments to evaluate the biological activity of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay - Dihydropteroate Synthase (DHPS)

Rationale: Many benzothiazole-containing compounds exhibit antibacterial activity by inhibiting DHPS, a key enzyme in the bacterial folate biosynthesis pathway.[1] This assay will determine if this compound can inhibit this clinically relevant target.

Workflow Diagram:

DHPS_Inhibition_Assay prep_reagents Prepare Reagents: - DHPS Enzyme - PABA Substrate - Dihydropteridine pyrophosphate - Assay Buffer - Test Compound prepare_plate Prepare 384-well Plate: - Add Test Compound dilutions - Add Control wells (no inhibitor, no enzyme) prep_reagents->prepare_plate add_enzyme Add DHPS Enzyme to all wells except 'no enzyme' control prepare_plate->add_enzyme pre_incubate Pre-incubate (e.g., 15 min at RT) to allow compound binding add_enzyme->pre_incubate initiate_reaction Initiate Reaction: Add Substrate Mix (PABA + Dihydropteridine pyrophosphate) pre_incubate->initiate_reaction incubate Incubate (e.g., 30 min at 37°C) initiate_reaction->incubate detect Detect Product Formation (e.g., using a fluorescent or colorimetric method) incubate->detect analyze Analyze Data: - Calculate % Inhibition - Determine IC50 value detect->analyze

Caption: Workflow for the DHPS enzyme inhibition assay.

Materials:

  • Recombinant DHPS enzyme

  • Para-aminobenzoic acid (PABA)

  • Dihydropteridine pyrophosphate (DHPP)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.5, 10 mM MgCl2, 5 mM DTT)

  • This compound (test compound)

  • Positive control inhibitor (e.g., sulfamethoxazole)

  • 384-well assay plates

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

  • Assay Plate Preparation:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • For positive control wells, add 1 µL of a known DHPS inhibitor.

    • For negative control (100% activity) wells, add 1 µL of DMSO.

    • For background (0% activity) wells, add 1 µL of DMSO.

  • Enzyme Addition: Prepare a working solution of DHPS enzyme in assay buffer. Add 25 µL of the enzyme solution to all wells except the background wells. To the background wells, add 25 µL of assay buffer.

  • Pre-incubation: Centrifuge the plate briefly to mix and pre-incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation: Prepare a substrate solution containing PABA and DHPP in assay buffer. Add 25 µL of the substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Detection: Stop the reaction and measure the product formation according to a validated detection method (e.g., a coupled assay that produces a fluorescent or colorimetric signal).

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_test - Signal_background) / (Signal_negative - Signal_background))

    • Plot the % inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Anti-Proliferative Assay

Rationale: This assay will determine if this compound has cytotoxic or cytostatic effects on cancer cells, a common property of benzothiazole derivatives.[4][8]

Workflow Diagram:

Cell_Proliferation_Assay cell_culture Culture Cancer Cells (e.g., MCF-7, A549) to ~80% confluency seed_plate Seed Cells in 96-well plates (e.g., 5,000 cells/well) cell_culture->seed_plate incubate_adhere Incubate Overnight to allow cell adherence seed_plate->incubate_adhere add_compound Treat Cells: Add serial dilutions of This compound incubate_adhere->add_compound incubate_treat Incubate for 72 hours (or desired time point) add_compound->incubate_treat add_reagent Add Viability Reagent (e.g., Resazurin, CellTiter-Glo®) incubate_treat->add_reagent incubate_reagent Incubate (1-4 hours) add_reagent->incubate_reagent read_plate Measure Signal (Fluorescence or Luminescence) incubate_reagent->read_plate analyze_data Analyze Data: - Calculate % Viability - Determine GI50 value read_plate->analyze_data

Sources

The Versatility of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural status in a multitude of biologically active compounds.[1][2] The strategic incorporation of a fluorine atom and a carboxylic acid moiety into this bicyclic system, as seen in 4-Fluorobenzo[d]thiazole-2-carboxylic acid, bestows unique physicochemical properties that are highly advantageous for modern drug design. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the carboxylic acid group provides a critical anchor for interactions with biological targets.[3][4] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and insights for researchers, scientists, and drug development professionals.

Core Applications in Drug Discovery

The 4-fluorobenzothiazole moiety has emerged as a significant pharmacophore in the development of novel therapeutic agents, with prominent applications in antiviral and anticancer research.

Antiviral Therapeutics: A Case Study in SARS-CoV-2 Main Protease Inhibition

A compelling application of the 4-fluorobenzothiazole-2-carbonyl scaffold is in the design of potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[5] Structure-activity relationship (SAR) studies have demonstrated that derivatives incorporating this moiety exhibit highly effective blockade of SARS-CoV-2 replication in cellular assays.[5]

The 4-fluorobenzothiazole group in these inhibitors typically occupies the P1' site of the Mpro active site. The fluorine atom, with its high electronegativity, can form favorable interactions with the protein, contributing to the overall binding affinity. The carboxylic acid, or a derivative thereof, often engages in crucial hydrogen bonding interactions with the enzyme's active site residues.

The following table summarizes the in vitro activity of representative compounds bearing the 4-fluorobenzothiazole-2-carbonyl moiety against the SARS-CoV-2 main protease.

Compound IDModificationMpro IC50 (nM)Antiviral Activity (EC50, µM) in VeroE6 cellsReference
TKB245 Amide Linker2.80.027[5]
TKB248 Thioamide Linker3.50.031[5]

These low nanomolar to picomolar inhibitory concentrations highlight the potential of this scaffold in developing effective antiviral therapeutics.

Anticancer and Kinase Inhibition Potential

The benzothiazole nucleus is a well-established pharmacophore in the development of anticancer agents, targeting a variety of cancer cell lines and mechanisms.[1][6] While direct studies on the anticancer activity of this compound are emerging, the broader class of fluorinated benzothiazoles has shown significant promise. The introduction of fluorine can enhance the cytotoxic activity of benzothiazole derivatives.[2][7]

The mechanism of action for many anticancer benzothiazoles involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[8] The benzothiazole scaffold can act as a hinge-binding motif in the ATP-binding pocket of various kinases.

To illustrate the potential for kinase inhibition, the following table shows a comparative inhibitory activity of a representative benzothiazole compound against a panel of kinases.

Kinase TargetTest Compound IC50 (nM)Reference
CLK250[9]
ABL1>10,000[9]
SRC8,500[9]

This data suggests that with appropriate structural modifications, derivatives of this compound could be developed as selective kinase inhibitors.

Experimental Protocols

Synthesis of this compound

A common synthetic route to 2-aminobenzothiazole derivatives involves the reaction of an appropriately substituted aniline with a thiocyanate salt in the presence of a halogen.[10] The following protocol is a generalized procedure that can be adapted for the synthesis of the title compound.

Materials:

  • 2-Amino-3-fluorobenzenethiol

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Step 1: Formation of the Benzothiazole Ring:

    • Dissolve 2-Amino-3-fluorobenzenethiol (1 equivalent) in anhydrous THF.

    • To this solution, add triethylamine (2.2 equivalents).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a solution of oxalyl chloride (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 2: Hydrolysis to the Carboxylic Acid:

    • Upon completion of the reaction, carefully quench the reaction mixture with water.

    • Add a solution of sodium hydroxide (2.5 equivalents) and stir at room temperature for 2-4 hours to hydrolyze the intermediate ester.

    • Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3, which should precipitate the crude product.

  • Step 3: Purification:

    • Filter the precipitate and wash with cold water.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality behind Experimental Choices:

  • The use of anhydrous solvents and an inert atmosphere is crucial in the first step to prevent the reaction of the highly reactive oxalyl chloride with water.

  • Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • The hydrolysis step is a standard procedure to convert the initially formed ester to the desired carboxylic acid.

In Vitro Kinase Inhibition Assay Protocol

This protocol outlines a general method for assessing the inhibitory activity of this compound derivatives against a specific protein kinase.[9]

Objective: To determine the IC50 value of a test compound against a target kinase.

Materials:

  • Recombinant human kinase enzyme

  • Corresponding peptide or protein substrate

  • [γ-³³P]-ATP (radiolabeled ATP)

  • Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35)

  • Test compound dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, the kinase enzyme, and the peptide substrate.

  • Add the serially diluted test compound to the wells. Include a control well with DMSO only (no inhibitor).

  • Initiate the kinase reaction by adding [γ-³³P]-ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³³P]-ATP.

  • Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Drug Development Workflow

The following diagram illustrates a typical workflow for the development of therapeutic agents based on the this compound scaffold.

DrugDiscoveryWorkflow cluster_0 Discovery & Design cluster_1 Preclinical Evaluation cluster_2 Clinical Development a Scaffold Identification (4-Fluorobenzothiazole) b Computational Modeling & Docking a->b c Library Synthesis (Derivatization) b->c d In Vitro Screening (Enzyme & Cell Assays) c->d e Structure-Activity Relationship (SAR) d->e e->c Iterative Design f Pharmacokinetic (ADME) Profiling e->f g In Vivo Efficacy (Animal Models) f->g h Lead Optimization g->h i Clinical Trials h->i

Caption: A streamlined workflow for the discovery and development of drugs based on the this compound scaffold.

Conclusion

This compound represents a highly versatile and promising scaffold for the development of novel therapeutic agents. Its unique combination of a privileged heterocyclic core, a strategically placed fluorine atom, and a reactive carboxylic acid handle provides a rich platform for medicinal chemists to explore. The demonstrated success in targeting the SARS-CoV-2 main protease, coupled with the broader potential for kinase inhibition and anticancer activity, underscores the importance of this molecule in contemporary drug discovery. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the potential of this valuable chemical entity in their quest for new and improved medicines.

References

  • Benzothiazole derivatives incorporating fluorine. ResearchGate. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents: Journal of Enzyme Inhibition and Medicinal Chemistry: Vol 35, No 1. Taylor & Francis. Available at: [Link]

  • Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. PMC. Available at: [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC. Available at: [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Benzothiazole derivatives in the design of antitumor agents. ResearchGate. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link]

  • Benzothiazole derivatives as anticancer agents. FLORE. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. ResearchGate. Available at: [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry. Available at: [Link]

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed. Available at: [Link]

  • Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. PubMed. Available at: [Link]

  • Fluoro-benzimidazole derivatives to cure Alzheimer's disease: In-silico studies, synthesis, structure-activity relationship and in vivo evaluation for β secretase enzyme inhibition. PubMed. Available at: [Link]

  • The synthesis of esters from carboxylic acids and their derivatives was described previous. Available at: [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. NIH. Available at: [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PMC. Available at: [Link]

  • Processes for preparing thiazole carboxylic acids. Google Patents.
  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. Available at: [Link]

  • Antimicrobial Activities and Mode of Flavonoid Actions. MDPI. Available at: [Link]

  • Structure-Based Virtual Screening Identifies 2-Arylthiazole-4-Carboxylic Acids as a Novel Class of Nanomolar Affinity Ligands for the CaMKIIα Hub Domain. PubMed. Available at: [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levoflox. Chapman University Digital Commons. Available at: [Link]

  • Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. MDPI. Available at: [Link]

  • Discovery of new thiazolidine-2,4-dione derivatives as potential VEGFR-2 inhibitors: In vitro and in silico studies. Available at: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals who are actively engaged in the synthesis of novel heterocyclic compounds. Here, we provide not just a protocol, but a framework for understanding the critical parameters of the synthesis, anticipating common challenges, and systematically troubleshooting any issues that may arise. Our approach is grounded in established chemical principles to ensure both accuracy and reproducibility in your experiments.

Overview of the Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-step process. The primary strategy involves the initial synthesis of the key intermediate, 2-amino-3-fluorothiophenol, followed by a cyclocondensation reaction with a suitable two-carbon electrophile that will form the thiazole ring and incorporate the carboxylic acid moiety at the C2 position. The stability of the aminothiophenol intermediate is a critical factor that can significantly impact the overall yield and purity of the final product.

Proposed Synthesis Workflow

The following diagram outlines the general workflow for the synthesis of this compound.

Synthesis Workflow A Starting Material (e.g., 2,6-difluoroaniline) B Synthesis of Intermediate 2-amino-3-fluorothiophenol A->B Multi-step synthesis C Cyclocondensation with Oxalyl Chloride B->C Key cyclization step D Work-up and Isolation C->D Quenching and extraction E Purification (Recrystallization/Chromatography) D->E Removal of impurities F Final Product This compound E->F Characterization

Caption: Overall workflow for the synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-amino-3-fluorothiophenol

The synthesis of 2-amino-3-fluorothiophenol is a multi-step process that requires careful execution. One common route begins with 2,6-difluoroaniline. The following is a representative, generalized procedure. Researchers should consult the primary literature for detailed conditions.[1][2][3]

Step-by-Step Methodology:

  • Diazotization: 2,6-difluoroaniline is diazotized using sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C).

  • Xanthate Formation: The resulting diazonium salt is reacted with a xanthate, such as potassium ethyl xanthate, to introduce the sulfur functionality.

  • Hydrolysis/Reduction: The intermediate is then hydrolyzed, typically under basic conditions, to yield the thiophenol. The specific conditions may vary, and a reduction step might be necessary.

Crucial Consideration: 2-amino-3-fluorothiophenol is highly susceptible to oxidation, which leads to the formation of the corresponding disulfide. It is imperative to use this intermediate immediately after synthesis or store it under a strictly inert atmosphere (e.g., argon or nitrogen).

Protocol 2: Cyclization to this compound

This protocol describes the cyclocondensation of 2-amino-3-fluorothiophenol with oxalyl chloride.

Reagents and Solvents:

  • 2-amino-3-fluorothiophenol

  • Oxalyl chloride

  • Anhydrous, non-protic solvent (e.g., THF, Dioxane, or Chloroform)

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve freshly prepared 2-amino-3-fluorothiophenol (1 equivalent) in the anhydrous solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxalyl Chloride: Add a solution of oxalyl chloride (1.1 equivalents) in the same anhydrous solvent dropwise via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

ParameterRecommended ConditionRationale
Solvent Anhydrous THF or DioxaneMust be anhydrous to prevent premature hydrolysis of oxalyl chloride.
Temperature Initial addition at 0 °C, then refluxControls the initial exothermic reaction and drives the cyclization to completion.
Atmosphere Inert (Argon or Nitrogen)Prevents the oxidation of the 2-amino-3-fluorothiophenol starting material.
Equivalents of Oxalyl Chloride 1.1 equivalentsA slight excess ensures complete consumption of the limiting starting material.

Reaction Mechanism

The cyclization reaction proceeds through a multi-step mechanism involving nucleophilic acyl substitution followed by intramolecular condensation.

Reaction Mechanism cluster_reactants Reactants R-NH2 2-amino-3-fluorothiophenol ClCOCOCl Oxalyl Chloride Intermediate1 Intermediate1 ClCOCOCl->Intermediate1 Intermediate2 Thioester Intermediate Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product Product Intermediate3->Product Dehydration Intermediate1->Intermediate2 Nucleophilic attack by Thiol

Caption: Proposed mechanism for the cyclization.

Troubleshooting and FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: Why is my yield of the final product consistently low?

A1: Low yields can stem from several factors:

  • Degradation of Starting Material: The primary suspect is the oxidation of 2-amino-3-fluorothiophenol to its disulfide dimer. Ensure the intermediate is fresh and handled under strictly anaerobic conditions.

  • Incomplete Reaction: The cyclization may not have gone to completion. Verify this by TLC analysis. If starting material remains, consider extending the reflux time or increasing the temperature.

  • Side Reactions: The use of the highly reactive oxalyl chloride can lead to the formation of byproducts. See Q4 for more details.

  • Loss During Work-up: The product, being a carboxylic acid, may have some water solubility, especially if the aqueous phase becomes basic. Ensure the aqueous layer is acidic during extraction.

Q2: I am observing a significant amount of a disulfide byproduct. How can I prevent this?

A2: The formation of a disulfide from 2-amino-3-fluorothiophenol is a common problem due to its sensitivity to air.

  • Inert Atmosphere: The most critical preventative measure is to maintain a robust inert atmosphere (argon or nitrogen) throughout the entire process, from the synthesis of the aminothiophenol to its use in the cyclization reaction.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.

  • Fresh Intermediate: Use the 2-amino-3-fluorothiophenol immediately after its preparation and purification. Storage, even under what is thought to be an inert atmosphere, can lead to gradual oxidation.

Q3: The cyclization reaction is not proceeding to completion. What factors should I investigate?

A3: If the reaction stalls, consider the following:

  • Reagent Quality: Oxalyl chloride is sensitive to moisture and can hydrolyze to oxalic acid and HCl, rendering it ineffective. Use a fresh bottle or a newly distilled batch.

  • Solvent Purity: Ensure your solvent is truly anhydrous. The presence of water will consume the oxalyl chloride.

  • Temperature: While the initial addition is done at a low temperature to control the reaction rate, the subsequent cyclization and dehydration steps require sufficient thermal energy. Ensure you are reaching the appropriate reflux temperature for your chosen solvent.

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

A4: Purification challenges often arise from byproducts formed during the reaction.

  • Likely Impurities:

    • Disulfide of the starting material: This is a common, less polar impurity.

    • N,N'-bis(3-fluoro-2-mercaptophenyl)oxalamide: This can form if both amine groups of two molecules react with one molecule of oxalyl chloride.

    • Unreacted starting material.

  • Purification Strategies:

    • Acid-Base Extraction: The carboxylic acid product can be selectively extracted into a basic aqueous solution (e.g., dilute NaHCO₃), leaving non-acidic impurities in the organic phase. The product can then be re-precipitated by acidifying the aqueous layer.

    • Recrystallization: This is an effective method if a suitable solvent system can be found. Ethanol/water or acetone/hexane are often good starting points.

    • Column Chromatography: While effective, this can be tedious on a large scale. A gradient elution from a non-polar solvent (like hexane) to a more polar one (like ethyl acetate) is typically used. Adding a small amount of acetic acid to the mobile phase can help to reduce tailing of the carboxylic acid product on the silica gel.

Troubleshooting Decision Tree

Troubleshooting Start Problem with Synthesis LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct NoReaction No Reaction? Start->NoReaction CheckSM Check Starting Material (2-amino-3-fluorothiophenol) for disulfide impurity. LowYield->CheckSM IdentifyImpurity Identify Impurity (NMR, MS). ImpureProduct->IdentifyImpurity CheckReagents Check Reagent Quality (Anhydrous Solvent, Fresh Oxalyl Chloride). NoReaction->CheckReagents InertAtmosphere Improve Inert Atmosphere Technique & Use Fresh SM. CheckSM->InertAtmosphere Yes CheckCompletion Check Reaction Completion (TLC). CheckSM->CheckCompletion No ExtendReflux Extend Reflux Time or Increase Temperature. CheckCompletion->ExtendReflux Incomplete Disulfide Disulfide? IdentifyImpurity->Disulfide Disulfide->InertAtmosphere Yes SideProduct Other Side Products? Disulfide->SideProduct No OptimizePurification Optimize Purification: Acid-Base Extraction or Recrystallization. SideProduct->OptimizePurification ReDistill Use Fresh/Distilled Reagents. CheckReagents->ReDistill

Caption: A decision tree for troubleshooting.

Characterization of the Final Product

To confirm the successful synthesis of this compound, a full analytical characterization is required.

  • ¹H NMR: Expect to see aromatic protons in the region of 7-8.5 ppm. The carboxylic acid proton will be a broad singlet, typically downfield (>10 ppm), and may be exchangeable with D₂O.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons, the thiazole ring carbons, and a characteristic signal for the carboxylic acid carbonyl carbon (>160 ppm).

  • ¹⁹F NMR: A singlet is expected for the fluorine atom attached to the benzene ring.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product (C₈H₄FNO₂S) should be observed.

  • Melting Point (m.p.): A sharp melting point is indicative of high purity.

By following this guide, researchers should be well-equipped to successfully synthesize this compound and navigate any experimental challenges that may arise.

References

  • Hydrosilane-promoted cyclization of 2-aminothiophenols by CO2 to benzothiazoles. RSC Advances. Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). PubMed Central. Available at: [Link]

  • Synthesis of New Heterocyclic Enamines (III) and Their Cyclization with Oxalyl Chloride. ResearchGate. Available at: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. Available at: [Link]

  • Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.Google Patents.
  • 2-Aminothiophenol - Wikipedia. Wikipedia. Available at: [Link]

Sources

Technical Support Center: Synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthetic route and improve yields. Our approach is rooted in mechanistic understanding to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable strategy for synthesizing this compound?

The most prevalent and robust method for constructing the benzothiazole core is the condensation of a 2-aminothiophenol with a suitable carbonyl-containing compound.[1] For the synthesis of this compound, the key reaction involves the cyclocondensation of 2-amino-3-fluorothiophenol with a synthon providing the 2-carboxylic acid group. A highly reactive and effective synthon for this purpose is an oxalic acid derivative, such as oxalyl chloride or an ethyl oxalyl ester, followed by hydrolysis.

The general transformation is illustrated below:

Caption: General synthetic route.

Q2: The starting material, 2-amino-3-fluorothiophenol, is prone to degradation. How can I ensure its quality?

This is a critical point. 2-Aminothiophenols are notoriously susceptible to atmospheric oxidation, which leads to the formation of the corresponding disulfide dimer.[2][3] This dimerization consumes the starting material and significantly lowers the yield of the desired benzothiazole.

Verification and Handling Recommendations:

  • Purity Check: Before use, verify the purity of the 2-amino-3-fluorothiophenol via TLC or ¹H NMR. The presence of the disulfide will be evident.

  • Inert Atmosphere: Handle the material exclusively under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation.[2]

  • Storage: Store in a cool, dark place, tightly sealed, and under an inert atmosphere. For long-term storage, consider refrigeration at 2-8°C.

  • Use Fresh: It is always best practice to use a freshly opened bottle or recently purified material for optimal results.[4] If oxidation is suspected, the thiophenol can sometimes be regenerated by reduction of the disulfide, for example, with zinc powder in an acidic medium.[5]

Q3: Are there any "green" or more environmentally benign approaches to this synthesis?

Yes, modern organic synthesis emphasizes sustainability. Several "green" modifications to the standard benzothiazole synthesis have been reported and can be adapted:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation through rapid, uniform heating.[6]

  • Reusable Catalysts: Instead of stoichiometric amounts of corrosive acids like PPA, catalytic amounts of solid-supported acids (e.g., methanesulfonic acid on silica) or other reusable catalysts can be employed.[4][7]

  • Aqueous Medium: Some benzothiazole syntheses have been successfully performed in aqueous media using specific catalysts like samarium triflate, which circumvents the need for volatile organic solvents.[8]

Troubleshooting Guide: Improving Reaction Yield

Problem: My reaction yield is consistently low (<50%). What are the likely causes and how can I fix them?

Low yield is the most common issue in this synthesis. The problem can usually be traced to one of three areas: starting material quality, reaction conditions, or work-up/purification procedure.

Troubleshooting_Yield start Low Yield of Target Compound sm_quality 1. Starting Material Quality? start->sm_quality rxn_conditions 2. Suboptimal Reaction Conditions? start->rxn_conditions workup_issues 3. Inefficient Work-up/Purification? start->workup_issues sm_oxidation Thiophenol Oxidation (Disulfide formation) sm_quality->sm_oxidation Check for... sm_purity Impure Oxalyl Derivative sm_quality->sm_purity Check for... catalyst Inefficient Catalyst/Dehydrating Agent rxn_conditions->catalyst Evaluate... temperature Incorrect Temperature (Too low/high) rxn_conditions->temperature Evaluate... time Insufficient Reaction Time rxn_conditions->time Evaluate... incomplete_extraction Incomplete Product Extraction (pH issue) workup_issues->incomplete_extraction Possible cause... purification_loss Loss during Recrystallization/Chromatography workup_issues->purification_loss Possible cause...

Caption: Decision tree for troubleshooting low yield.

Solution A: Verify and Optimize Starting Materials
  • Cause: As discussed in the FAQ, the primary culprit is often the oxidation of 2-amino-3-fluorothiophenol . The resulting disulfide will not participate in the cyclization.

  • Actionable Solution:

    • Run Under Inert Gas: Rigorously exclude oxygen by assembling your glassware hot, cooling under a stream of nitrogen or argon, and maintaining a positive pressure throughout the reaction.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Confirm Purity: Do not proceed if you suspect the thiophenol is impure. Purify it immediately before the reaction if necessary.

Solution B: Optimize Cyclocondensation Conditions
  • Cause: The condensation of the intermediate amide to form the thiazole ring is a dehydration reaction. Inefficient removal of water or an insufficiently active catalyst will stall the reaction, leading to incomplete conversion.

  • Actionable Solutions:

    • Choice of Catalyst/Dehydrating Agent: While direct condensation with oxalic acid is possible, it often requires harsh conditions. Using a more reactive species like oxalyl chloride or ethyl 2-chloro-2-oxoacetate allows for milder conditions. For direct condensation with a carboxylic acid, a strong dehydrating agent is crucial. Polyphosphoric acid (PPA) is a classic choice that serves as both catalyst and solvent, but can make work-up difficult.[9] A modern alternative is using methanesulfonic acid with a solid support like silica gel, which simplifies removal.[7]

    • Temperature Control: If using a highly reactive acyl chloride, the initial reaction should be run at a low temperature (e.g., 0 °C) to control the exothermic reaction before gently warming to drive the cyclization. For direct condensations, higher temperatures (140-220 °C) may be necessary depending on the catalyst system.[9]

    • Reaction Monitoring: Track the disappearance of the starting material and the appearance of the product using Thin Layer Chromatography (TLC).[4] This prevents premature work-up and ensures the reaction has gone to completion.

Catalyst/Condition Typical Temperature Advantages Disadvantages Reference(s)
Polyphosphoric Acid (PPA)150-220 °CStrong dehydrating agent, effectiveViscous, difficult work-up, harsh conditions[6],[9]
MeSO₃H / SiO₂140 °CHeterogeneous, easy to remove, good yieldsHigh temperature required[7]
Triphenyl Phosphite (TPP)~100-120 °CMilder conditions, good yieldsReagent removal can be tricky[9]
Microwave IrradiationVariesVery short reaction times, often high yieldsRequires specialized equipment[6]
Solution C: Refine the Work-up and Purification Protocol
  • Cause: The product is a carboxylic acid, making its solubility highly dependent on pH. Improper pH control during work-up can lead to significant product loss in the aqueous phase.

  • Actionable Solution:

    • Acid-Base Extraction: Design your work-up to exploit the acidic nature of your product.

      • After the reaction, quench and dilute with water.

      • Extract with an organic solvent (e.g., ethyl acetate) to remove neutral impurities.

      • Basify the aqueous layer with a base like NaOH or Na₂CO₃ to deprotonate the carboxylic acid, making it water-soluble. Wash this basic aqueous layer with an organic solvent again to remove any basic impurities (like unreacted aminothiophenol).

      • Carefully re-acidify the clean aqueous layer with cold HCl (e.g., 1-2 M) until the product precipitates out. The pH should typically be around 2-3.

    • Collect and Purify: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.[10] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/Water, Acetic Acid).

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for analogous compounds and should be optimized for your specific setup.

Materials:

  • 2-amino-3-fluorothiophenol (1.0 eq)

  • Ethyl 2-chloro-2-oxoacetate (1.1 eq)

  • Pyridine (1.2 eq, dried)

  • Toluene (anhydrous)

  • Ethanol

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Hydrochloric Acid (HCl) solution (2 M)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 2-amino-3-fluorothiophenol (1.0 eq) and pyridine (1.2 eq) in anhydrous toluene.

  • Acylation: Cool the mixture to 0-5 °C in an ice bath. Add ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise via a syringe, ensuring the internal temperature does not exceed 10 °C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (approx. 110 °C). Monitor the reaction by TLC until the intermediate is fully consumed and the cyclized ester product is formed (typically 4-8 hours).

  • Hydrolysis (Saponification): Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure. To the residue, add ethanol and 2 M NaOH solution. Heat the mixture to 60-70 °C and stir until the hydrolysis of the ester is complete (monitor by TLC, typically 2-4 hours).

  • Work-up:

    • Cool the mixture and remove the ethanol by rotary evaporation.

    • Dilute the remaining aqueous solution with water and wash with ethyl acetate (2 x 50 mL) to remove any non-acidic impurities.

    • Transfer the aqueous layer to a beaker and cool in an ice bath.

    • Slowly add 2 M HCl with vigorous stirring until the pH is ~2. A precipitate should form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of cold deionized water.

    • Dry the solid under high vacuum at 40-50 °C to a constant weight.

    • If necessary, recrystallize the crude product from an ethanol/water mixture.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • Synthesis of thiazoles - YouTube. (2019). Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 2017, 22(11), 1895. Available from: [Link]

  • Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 2018, 23(6), 1339. Available from: [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Catalysts, 2024, 14(2), 108. Available from: [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones. Organic Letters, 2014, 16(3), 856-859. Available from: [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Semantic Scholar. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Available from: [Link]

  • A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Arkivoc, 2008, (16), 127-133. Available from: [Link]

  • The addition of thiophenol and 2‐aminothiophenol to methyl (Z)‐2‐fluoro‐3‐methoxyacrylate. ResearchGate. Available from: [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 2022, 13(2), 206-213. Available from: [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega, 2020, 5(15), 8896-8906. Available from: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC Advances, 2020, 10(4), 2139-2155. Available from: [Link]

  • Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 1980, 42(6), 196. Available from: [Link]

  • Google Patents. CN102731353A - Synthesis method of 2-amino-3-methyl thiophenol.
  • Wikipedia. 2-Aminothiophenol. Available from: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules, 2024, 29(10), 2320. Available from: [Link]

  • Google Patents. US3274207A - Processes for preparing thiazole carboxylic acids.

Sources

Technical Support Center: Purification of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4-Fluorobenzo[d]thiazole-2-carboxylic acid (MW: 197.19 g/mol , CAS: 479028-70-1). The methodologies and advice provided are grounded in established chemical principles and best practices for the purification of aromatic carboxylic acids.

Introduction

This compound is a heterocyclic building block of interest in medicinal chemistry and materials science. Achieving high purity of this compound is critical for reliable downstream applications and for meeting stringent regulatory standards. This guide addresses common challenges encountered during its purification and offers practical, step-by-step protocols.

Physicochemical Properties Overview

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective purification strategies. While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and from data on analogous compounds like benzothiazole-2-carboxylic acid.

PropertyEstimated Value/CharacteristicImplication for Purification
Appearance Likely a white to off-white or light yellow solid.[1]Color may indicate the presence of impurities.
Melting Point Expected to be relatively high, likely above 190 °C.[1]A sharp melting point close to the literature value of a pure sample is a good indicator of purity.
Solubility Sparingly soluble in water, but soluble in organic solvents like DMSO and DMF.[1] It is expected to be soluble in polar organic solvents like ethanol, methanol, and ethyl acetate, especially upon heating.This differential solubility is the basis for recrystallization. Solubility in aqueous base is key for acid-base extraction.
pKa Estimated to be in the range of 2.5-3.5, similar to other thiazole-2-carboxylic acids.[1]The acidic nature of the carboxylic acid proton allows for selective extraction into a basic aqueous solution.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound is a brownish or yellowish powder. What are the likely impurities?

A1: The discoloration typically indicates the presence of residual starting materials, by-products from the synthesis, or degradation products. Common impurities could include unreacted 2-amino-3-fluorothiophenol or its oxidation products, as well as by-products from the cyclization reaction. Extended heating during synthesis can also lead to colored impurities.

Q2: I am having trouble finding a suitable single solvent for recrystallization. What should I try?

A2: It is common for a single solvent to not be ideal. A two-solvent system is often effective. A good starting point would be a polar solvent in which the compound is soluble when hot (like ethanol or ethyl acetate) and a non-polar solvent in which it is insoluble (like hexanes or heptane). Dissolve the crude product in a minimal amount of the hot polar solvent and then slowly add the non-polar solvent until turbidity is observed.

Q3: During column chromatography, my compound is streaking badly on the TLC plate and the column. How can I resolve this?

A3: Streaking of carboxylic acids on silica gel is a common issue due to strong interactions with the stationary phase. To mitigate this, add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.5-1%), to your eluent system.[2] This will protonate the silica gel surface and your compound, reducing the strong ionic interactions that cause streaking.

Q4: After acid-base extraction, my product precipitates as a fine powder that is difficult to filter. What can I do?

A4: Fine precipitates can be challenging to handle. Try cooling the acidified aqueous solution in an ice bath for a longer period to encourage crystal growth. Gentle stirring during precipitation can also help. If the precipitate remains very fine, consider using a finer porosity filter paper or a Celite pad to aid filtration. Alternatively, after acidification, you can extract the product back into an organic solvent like ethyl acetate, which can then be dried and evaporated to yield the solid product.

Troubleshooting Guides & Experimental Protocols

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a given solvent at different temperatures.[3]

IssuePossible CauseTroubleshooting Steps
Product does not dissolve in hot solvent. The solvent is not polar enough.Try a more polar solvent (e.g., ethanol instead of ethyl acetate).
Product "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to redissolve the oil, then allow it to cool more slowly. Seeding with a small crystal of pure product can also help.
No crystals form upon cooling. The solution is not saturated enough (too much solvent was used), or the compound is very soluble even at low temperatures.Boil off some of the solvent to concentrate the solution. Try placing the flask in an ice bath to further reduce solubility. Scratching the inside of the flask with a glass rod can also induce crystallization.
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath before filtration.
  • Solvent Selection: Based on protocols for similar compounds, an ethanol/water mixture is a promising choice.[4]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source. Slowly add water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Recrystallization Workflow for Purification.
Method 2: Acid-Base Extraction

This technique leverages the acidic nature of the carboxylic acid to selectively move it from an organic solvent into an aqueous basic solution, leaving neutral or basic impurities behind.[2]

IssuePossible CauseTroubleshooting Steps
Emulsion formation at the interface. Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions.
Low yield after precipitation. Incomplete extraction into the aqueous base or incomplete precipitation.Perform multiple extractions with the basic solution. Ensure the aqueous layer is sufficiently acidified (check with pH paper) to fully protonate and precipitate the carboxylic acid.
Product is not precipitating after acidification. The product may have some solubility in the acidic aqueous solution, or it may be "oiling out".Cool the solution in an ice bath. If it still does not precipitate, extract the product into an organic solvent like ethyl acetate.
  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release the pressure from the evolved CO₂.

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution.

  • Washing: Combine the aqueous extracts and wash with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.

  • Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with concentrated HCl until the pH is ~2 (check with pH paper). The purified this compound should precipitate out.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

AcidBase_Extraction_Workflow cluster_0 Organic Phase cluster_1 Aqueous Phase A Crude Product in Ethyl Acetate B Add NaHCO3 (aq) A->B C Neutral Impurities in Ethyl Acetate B->C Separate Layers D Sodium Salt in Aqueous Layer B->D Separate Layers E Acidify with HCl D->E F Precipitated Pure Product E->F

Sources

4-Fluorobenzo[d]thiazole-2-carboxylic acid solubility issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4-Fluorobenzo[d]thiazole-2-carboxylic acid. This document is designed for researchers, medicinal chemists, and formulation scientists who are working with this compound and may encounter challenges related to its solubility. Due to its rigid, planar benzothiazole core and carboxylic acid functionality, this molecule presents a unique set of solubility characteristics that require careful consideration during experimental design. This guide provides in-depth, field-tested advice, troubleshooting protocols, and the scientific rationale behind our recommendations to ensure you achieve consistent and reliable results in your research.

Compound Profile: Physicochemical Properties

Understanding the fundamental properties of this compound is the first step in troubleshooting solubility issues. The molecule's structure inherently limits its aqueous solubility in its neutral form but provides a functional group that can be leveraged for solubility enhancement.

PropertyValueScientific Rationale & Implications
Molecular Formula C₈H₄FNO₂S[1]The formula indicates a significant portion of the molecule is composed of a hydrophobic aromatic system.
Molecular Weight 197.19 g/mol [1][2]A relatively low molecular weight, yet solubility is dominated by structural features over mass alone.
Appearance White to off-white solidVisual confirmation of undissolved particulate is crucial during dissolution experiments.
pKa (Predicted) ~2.5 - 4.0The carboxylic acid proton is the primary ionizable group. The exact pKa is not widely reported, but is expected to be in the acidic range, similar to other thiazole and benzoic carboxylic acids[3][4]. This acidity is the key to pH-dependent solubility manipulation.
logP (Predicted) ~2.0 - 3.0The predicted octanol-water partition coefficient suggests a preference for lipidic environments over aqueous ones, classifying it as a poorly water-soluble compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered when working with this compound.

Q1: Why is my this compound not dissolving in standard aqueous buffers (e.g., PBS pH 7.4)?

Answer: The limited solubility in neutral aqueous solutions is expected. It stems from the molecule's dominant hydrophobic benzothiazole structure. At a neutral pH of 7.4, which is significantly above the predicted pKa of the carboxylic acid group, the compound should be deprotonated and exist as a more soluble carboxylate salt. However, the dissolution rate of the solid crystalline form can be very slow.[5][6] Simply adding the solid powder to a neutral buffer often results in a suspension of undissolved particles, not a true solution, due to high crystal lattice energy and poor wettability.

Q2: What are the recommended starting solvents for preparing a stock solution?

Answer: For creating a concentrated stock solution, polar aprotic organic solvents are the preferred choice.

  • Primary Recommendations: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These solvents are highly effective at disrupting the crystal lattice of heterocyclic compounds.[7]

  • Secondary Recommendation: Aprotic polar solvents like N,N-dimethylformamide (DMF) can also be effective.

  • Caution: Avoid alcohols (methanol, ethanol) as primary stock solvents unless you have confirmed solubility. While the compound may have some solubility, it is often lower than in DMSO or DMF, and evaporation of the alcohol can lead to precipitation.

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix this?

Answer: This is a classic problem known as "solvent-shift" precipitation. The compound is soluble in the 100% organic stock solution but crashes out when the solvent environment abruptly changes to a highly aqueous one. The key is to manage the transition and not exceed the aqueous solubility limit.

Troubleshooting Steps:

  • Lower the Stock Concentration: The simplest first step is to remake the DMSO stock at a lower concentration (e.g., from 50 mM to 10 mM) before diluting into the buffer.

  • Use Co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous buffer can increase the solubility of your compound.[5][8] Common co-solvents include ethanol, or PEG-400. This must be tested for compatibility with your specific assay.

  • Increase Dilution Volume & Agitation: Add the DMSO stock slowly to a larger volume of vigorously stirring or vortexing buffer. This rapid dispersion can sometimes prevent localized supersaturation and precipitation.

  • Leverage pH Adjustment: The most robust solution is to prepare an aqueous stock solution using pH adjustment, as detailed in the protocols below. This avoids the use of organic solvents altogether for the final dilutions.

Q4: Can I use sonication or heat to force the compound into solution?

Answer: Yes, but with significant caution.

  • Sonication: A brief sonication in a water bath can help break up aggregates and accelerate the dissolution of the powder, especially in organic solvents like DMSO.

  • Heating: Gentle warming (e.g., 37-40°C) can increase the rate of dissolution. However, this can also lead to the formation of a supersaturated solution that may precipitate upon cooling to room temperature. Furthermore, the stability of the compound at elevated temperatures in your chosen solvent should be considered.[7] Always verify that heating does not cause degradation.

Q5: How can I use pH to my advantage to create a fully aqueous stock solution?

Answer: This is the most effective method for preparing aqueous solutions of acidic compounds like this compound. By raising the pH with a base, you deprotonate the carboxylic acid (R-COOH) to its much more water-soluble carboxylate salt form (R-COO⁻).[5][6]

Core Principle: The Henderson-Hasselbalch equation dictates that at a pH two units or more above the pKa, the compound will be >99% in its ionized, more soluble form.

A detailed, step-by-step protocol for this method is provided in the "Experimental Protocols" section below.

Visualized Workflows and Logic

Troubleshooting Solubility Issues: A General Workflow

This diagram outlines the logical progression for addressing solubility challenges with this compound.

G cluster_troubleshoot Troubleshooting Loop start Start: Undissolved Compound organic_stock Prepare Stock in 100% DMSO or DMF start->organic_stock aq_dilution Dilute Stock into Aqueous Buffer organic_stock->aq_dilution precipitate Precipitation Occurs? aq_dilution->precipitate success Success: Homogeneous Solution precipitate->success No lower_stock Option 1: Lower Stock Conc. precipitate->lower_stock Yes lower_stock->aq_dilution Retry use_cosolvent Option 2: Add Co-solvent to Buffer lower_stock->use_cosolvent use_cosolvent->aq_dilution Retry ph_adjust Option 3 (Recommended): Use pH-Adjusted Aqueous Stock use_cosolvent->ph_adjust ph_adjust->success

Caption: General troubleshooting workflow for solubility.

Workflow for pH-Adjusted Aqueous Solution Preparation

This diagram details the key steps for preparing a salt form of the compound in an aqueous solution.

G start 1. Weigh Compound add_water 2. Add small volume of Purified Water (forms slurry) start->add_water add_base 3. Add 1N NaOH dropwise while stirring add_water->add_base check_diss 4. Visually check for complete dissolution add_base->check_diss check_diss->add_base Not Dissolved adjust_ph 5. Adjust final pH (if necessary) check_diss->adjust_ph Dissolved add_qs 6. QS to final volume with buffer/water adjust_ph->add_qs end Result: Clear Aqueous Stock Solution add_qs->end

Caption: Workflow for preparing a pH-adjusted aqueous stock.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock in Organic Solvent

This protocol is for creating a high-concentration master stock for serial dilution or long-term storage.

  • Calculate Mass: Determine the mass of this compound needed to achieve the desired molar concentration (e.g., for 1 mL of a 20 mM stock, weigh 0.00002 mol * 197.19 g/mol = 3.94 mg).

  • Dispense Compound: Accurately weigh the solid compound into an appropriate vial (e.g., an amber glass vial or a microcentrifuge tube).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO or DMF.

  • Promote Dissolution: Cap the vial securely and vortex for 1-2 minutes. If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes.

  • Final Check: Visually inspect the solution against a bright light to ensure it is clear and free of any solid particles.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before use, thaw completely and vortex to ensure homogeneity.

Protocol 2: Preparation of an Aqueous Stock via pH Adjustment

This is the recommended protocol for preparing solutions for direct use in most biological assays, as it avoids organic solvent artifacts.

  • Weigh Compound: Accurately weigh the required amount of this compound into a sterile conical tube or beaker.

  • Create Slurry: Add approximately 50-70% of the final desired volume of purified water or your desired buffer. The compound will not dissolve and will form a milky suspension or slurry. Place on a magnetic stir plate.

  • Basification: While the slurry is stirring, add a 1.0 N NaOH solution dropwise. Pause for 30-60 seconds between drops. As the pH increases, the carboxylic acid will deprotonate, and the solid will begin to dissolve.

  • Monitor Dissolution: Continue adding NaOH dropwise until the solution becomes completely clear. This indicates that all the compound has been converted to its soluble salt form.

  • Final Volume Adjustment: Once the solution is clear, add the remaining water or buffer to reach the final target volume (quantity sufficient, or QS).

  • pH Verification (Optional but Recommended): Check the final pH of the stock solution. It will likely be in the range of 8.0-9.5. If your assay is sensitive to pH, you can carefully back-titrate with a dilute HCl solution, but be careful not to drop the pH too low, which would cause re-precipitation.

  • Sterilization: If required for cell culture experiments, sterile-filter the final solution through a 0.22 µm filter.

References

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents.
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. Available at: [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. Available at: [Link]

  • Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview - Asian Journal of Pharmacy and Technology. Available at: [Link]

  • A review on solubility enhancement technique for pharmaceutical drugs - GSC Online Press. Available at: [Link]

  • Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PubMed Central. Available at: [Link]

  • Heterocyclic-2-carboxylic Acid (3-Cyano-1,4-di-N-oxidequinoxalin-2-yl)amide Derivatives as Hits for the Development of Neglected Disease Drugs - MDPI. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview - Asian Journal of Pharmaceutics. Available at: [Link]

  • 4-Fluorobenzoic acid - Wikipedia. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central. Available at: [Link]

  • Effect of pH on fluorescence intensity ratio of benzothiazole... - ResearchGate. Available at: [Link]

  • Dissolution of carboxylic acids. III: The effect of polyionizable buffers - PubMed - NIH. Available at: [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI. Available at: [Link]

  • US6562972B1 - Method for preparing heterocyclic-carboxylic acids - Google Patents.
  • EP1283202A1 - Method for preparing heterocyclic-carboxylic acids - Google Patents.
  • Carboxylic Acids | AMERICAN ELEMENTS® | Products | Applications. Available at: [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal | European Journal of Chemistry. Available at: [Link]

  • 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882 - PubChem. Available at: [Link]

  • Specifications of 4-Fluorobenzothiazole- carboxylic acid - Capot Chemical. Available at: [Link]

  • 4-Fluorobenzothiazole-2-carboxylic acid - Proactive Molecular Research. Available at: [Link]

  • Solubility for different thiazolidine-2-carboxylic acid derivatives,... - ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Fluorobenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting strategies and in-depth FAQs to ensure your success.

Synthesis Overview: Common Routes

The synthesis of 2-substituted benzothiazoles is a well-established field, with the most common and direct approach being the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative.[1][2] For our target molecule, this compound, the primary strategy involves the cyclocondensation of 2-amino-3-fluorothiophenol with a suitable two-carbon electrophile.

Synthesis_Routes cluster_main Primary Synthetic Route cluster_alt Alternative (Multi-step) Routes start 2-Amino-3-fluorothiophenol + Oxalic Acid (or derivative) reagents Condensing Agent (e.g., PPA, Eaton's Reagent) start->reagents Heat product 4-Fluorobenzo[d]thiazole- 2-carboxylic acid reagents->product alt_start_1 Oxidation of 2-methyl-4-fluorobenzothiazole alt_product Target Product alt_start_1->alt_product Oxidant (e.g., KMnO₄) alt_start_2 Hydrolysis of 2-cyano-4-fluorobenzothiazole alt_start_2->alt_product Acid/Base Hydrolysis

Caption: Primary and alternative synthetic pathways to the target molecule.

Troubleshooting Guide

This section addresses specific experimental hurdles in a question-and-answer format.

Question: My reaction shows very low or no conversion of the starting 2-amino-3-fluorothiophenol. What are the likely causes and solutions?

Answer: This is a common issue that typically points to problems with reagents, reaction conditions, or the catalyst system.

Possible CauseTroubleshooting Steps & Explanation
1. Inactive Condensing Agent Polyphosphoric acid (PPA) is highly hygroscopic. Absorbed moisture will significantly reduce its efficacy as a dehydrating condensation agent. Solution: Use freshly opened PPA or PPA from a properly desiccated container. Consider using Eaton's reagent (P₂O₅ in MeSO₃H) for a more potent and reliable alternative.
2. Insufficient Temperature The cyclocondensation to form the benzothiazole ring is an energy-intensive process requiring significant thermal input to drive dehydration. Solution: Ensure your reaction temperature is adequate. For PPA-mediated reactions, temperatures often need to reach 110-170°C.[3] Increase the temperature in 10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
3. Oxidation of Thiol The thiol group (-SH) on 2-amino-3-fluorothiophenol is susceptible to oxidation, especially at high temperatures in the presence of air, forming disulfide byproducts that will not cyclize. Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all solvents are properly degassed before use.
4. Poor Solubility The starting materials may not be sufficiently soluble in the reaction medium at lower temperatures, preventing an effective reaction. Solution: While PPA often serves as both catalyst and solvent, ensure good stirring to create a homogenous slurry. If using other systems, select a high-boiling point solvent (e.g., sulfolane, Dowtherm A) that can fully dissolve the reactants at the target temperature.

Question: I've successfully formed the product, but it's contaminated with hard-to-remove impurities. How can I improve the purity?

Answer: Impurity profiles often arise from side reactions or incomplete reactions. The key is to optimize both the reaction and the purification protocol.

Possible CauseTroubleshooting Steps & Explanation
1. Thermal Decomposition The benzothiazole ring and carboxylic acid functional group can be sensitive to prolonged exposure to very high temperatures, leading to decarboxylation or other degradation byproducts. Solution: Minimize the reaction time. Once TLC/LC-MS shows consumption of the limiting reagent, proceed immediately to workup. Consider catalysts that allow for lower reaction temperatures.[3]
2. Incomplete Reaction Unreacted starting material is a common impurity. Solution: Increase the reaction time or temperature slightly. Alternatively, consider using a slight excess (1.1-1.2 equivalents) of the less expensive reagent (typically the oxalic acid derivative) to drive the reaction to completion.
3. Ineffective Purification Standard silica gel chromatography can be challenging for acidic compounds like this, often resulting in significant tailing or "streaking" of the product on the column. Solution: Employ an acid-base extraction during the workup. This is a highly effective method for separating acidic products from neutral or basic impurities.[4] See the detailed protocol below. For chromatography, consider adding a small amount of acetic or formic acid (0.1-1%) to the eluent to suppress deprotonation of your carboxylic acid on the silica surface, leading to sharper peaks.[4]

digraph "Purification_Workflow" {
graph [nodesep=0.3];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"start" [label="Crude Reaction Mixture", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "dissolve" [label="Dissolve in Organic Solvent\n(e.g., Ethyl Acetate)"]; "extract" [label="Extract with Aqueous Base\n(e.g., sat. NaHCO₃ soln.)"]; "separate" [label="Separate Layers", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "organic" [label="Organic Layer:\nContains Neutral/Basic Impurities\n(Discard)"]; "aqueous" [label="Aqueous Layer:\nContains Deprotonated Product\n(Sodium 4-fluorobenzo[d]thiazole-2-carboxylate)"]; "acidify" [label="Acidify Aqueous Layer\n(e.g., dropwise 1M HCl to pH 2-3)"]; "precipitate" [label="Precipitate Forms", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "filter" [label="Filter, Wash with Cold Water, & Dry"]; "product" [label="Pure Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"start" -> "dissolve"; "dissolve" -> "extract"; "extract" -> "separate"; "separate" -> "organic" [label=" Impurities "]; "separate" -> "aqueous" [label=" Product Salt "]; "aqueous" -> "acidify"; "acidify" -> "precipitate"; "precipitate" -> "filter"; "filter" -> "product"; }

Caption: Workflow for purification via acid-base extraction.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic role of the condensing agent in this reaction? A1: The condensing agent, such as PPA or triphenyl phosphite, plays a crucial role in activating the carboxylic acid.[3] In the case of triphenyl phosphite, it reacts with the carboxylic acid to form a phosphoester intermediate. The thiol group of the 2-aminothiophenol then attacks the activated carbonyl carbon. Subsequently, the amino group attacks the same carbon, leading to intramolecular cyclization and dehydration to form the stable benzothiazole ring.[3]

Q2: How does the fluorine atom at the 4-position influence the reaction? A2: The fluorine atom is a strongly electron-withdrawing group. This has two main effects:

  • Electronic Effect: It decreases the nucleophilicity of the adjacent amino group and, to a lesser extent, the thiol group. This can make the cyclization step slightly more difficult, potentially requiring higher temperatures or longer reaction times compared to an unsubstituted analogue.

  • Acidity: It increases the acidity of the final carboxylic acid product, which can be a consideration during workup and purification.

Q3: What are the recommended analytical techniques for monitoring the reaction and characterizing the final product? A3: For reaction monitoring , Thin Layer Chromatography (TLC) is rapid and effective. Use a mobile phase like 30-50% ethyl acetate in hexanes, and visualize with a UV lamp (254 nm). For more precise tracking, LC-MS is ideal as it provides conversion data and confirms the mass of the product. For final product characterization , a combination of ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) is essential to confirm the structure and purity. The presence of the fluorine atom can be confirmed by ¹⁹F NMR and by observing characteristic C-F coupling in the ¹³C NMR spectrum.

Q4: Are there any specific safety precautions for this synthesis? A4: Yes. 2-aminothiophenols are known for their unpleasant and persistent odor. Always handle 2-amino-3-fluorothiophenol in a well-ventilated fume hood. Strong acids like PPA and Eaton's reagent are highly corrosive and can cause severe burns; always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction is typically run at high temperatures, posing a risk of thermal burns.

Experimental Protocols

Protocol 1: Synthesis via PPA Condensation
  • Step 1: Reaction Setup

    • Place polyphosphoric acid (PPA, ~10x the weight of the limiting reagent) into a round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet.

    • Begin stirring and heat the PPA to ~80°C to reduce its viscosity.

  • Step 2: Addition of Reagents

    • Under a positive flow of nitrogen, add 2-amino-3-fluorothiophenol (1.0 eq) and oxalic acid dihydrate (1.1 eq) to the stirring PPA.

  • Step 3: Reaction

    • Slowly raise the temperature of the reaction mixture to 140-150°C.

    • Hold at this temperature and monitor the reaction by TLC every 1-2 hours until the 2-amino-3-fluorothiophenol spot is consumed.

  • Step 4: Workup

    • Allow the reaction mixture to cool to below 100°C.

    • Very carefully and slowly, pour the viscous mixture onto crushed ice with vigorous stirring. This is an exothermic process.

    • The crude product should precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration and wash thoroughly with water.

Protocol 2: Purification by Acid-Base Extraction
  • Step 1: Dissolution

    • Transfer the crude, water-washed solid into a separatory funnel.

    • Dissolve the solid in a suitable organic solvent like ethyl acetate.

  • Step 2: Base Extraction

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Shake vigorously, venting frequently to release CO₂ gas.

    • Separate the layers. The desired product will be in the aqueous layer as its sodium salt.[4]

  • Step 3: Wash

    • Wash the aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral impurities.

  • Step 4: Precipitation

    • Transfer the aqueous layer to a beaker and cool in an ice bath.

    • Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2-3 (check with pH paper).

    • The purified this compound will precipitate as a solid.

  • Step 5: Isolation

    • Collect the pure product by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

References

  • BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.
  • Molecules. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. [Link]

  • PMC, NIH. (n.d.). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. [Link]

  • PMC, NIH. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. [Link]

  • MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

Sources

Technical Support Center: Synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Fluorobenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting for common side reactions and experimental challenges. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future complications.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Yield or No Product Formation During Benzothiazole Ring Cyclization

Question: I am attempting to synthesize the 4-fluorobenzothiazole core by reacting 2-amino-3-fluorothiophenol with an appropriate C1 synthon (e.g., oxalyl chloride or its derivatives), but I am experiencing very low yields. What are the likely causes and how can I optimize this reaction?

Answer:

Low yields in the cyclization step are a frequent challenge, often stemming from the purity of the starting materials or suboptimal reaction conditions.

Causality and Expert Insights:

The primary suspect in this reaction is the stability of 2-amino-3-fluorothiophenol . Aminothiophenols are notoriously prone to oxidation, where the thiol group (-SH) dimerizes to form a disulfide (-S-S-) linkage.[1][2] This oxidized impurity will not participate in the desired cyclization, thereby reducing your overall yield. The fluorine substituent at the 3-position can also influence the nucleophilicity of both the amino and thiol groups, potentially requiring more carefully controlled conditions compared to non-fluorinated analogs.

Troubleshooting Protocol:

  • Starting Material Purity Check:

    • Verification: Before starting the reaction, verify the purity of your 2-amino-3-fluorothiophenol using ¹H NMR. The presence of broad signals or a significant downfield shift in the aromatic region may indicate oxidation.

    • Purification/Storage: If impurities are detected, consider purification by column chromatography under an inert atmosphere. Always store aminothiophenols under nitrogen or argon at low temperatures (2-8°C) to minimize oxidation.

  • Reaction Atmosphere Control:

    • Inert Conditions: The reaction should be conducted under a strictly inert atmosphere (nitrogen or argon). This involves using oven-dried glassware and employing techniques such as Schlenk lines or glove boxes to exclude oxygen.

  • Optimization of Reaction Conditions:

    • Temperature: While some cyclizations proceed at room temperature, others may require gentle heating to overcome the activation energy.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures (e.g., 0°C, room temperature, 40°C) to find the optimal condition that favors product formation over side reactions.

    • Solvent: The choice of an appropriate aprotic solvent is crucial. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices. Ensure the solvent is anhydrous.

Experimental Workflow for Cyclization:

Caption: Workflow for the cyclization step.

Issue 2: Unwanted Decarboxylation of the Final Product

Question: My final product, this compound, appears to be degrading, and I am isolating 4-fluorobenzothiazole instead. Why is this happening and how can I prevent it?

Answer:

The decarboxylation of benzothiazole-2-carboxylic acids is a known instability, particularly under certain conditions.[4]

Causality and Expert Insights:

The electron-withdrawing nature of the thiazole ring system facilitates the loss of carbon dioxide, especially when the carboxylic acid is protonated. This process can be accelerated by elevated temperatures and the presence of acidic or even neutral aqueous media during work-up or purification. The stability of the resulting 2-H-benzothiazole intermediate drives this side reaction.

Troubleshooting Protocol:

  • Temperature Control During Work-up and Purification:

    • Avoid High Temperatures: Concentrate your reaction mixture under reduced pressure at a low temperature (<40°C). Avoid prolonged heating.

    • Crystallization vs. Chromatography: If possible, purify the final product by crystallization from a suitable solvent system at low temperatures rather than by column chromatography, which can expose the product to acidic silica gel for extended periods.

  • pH Control During Extraction:

    • Minimize Acid Exposure: During the acidic work-up to protonate the carboxylate, use a dilute acid and perform the extraction quickly. Do not let the aqueous acidic layer sit for an extended time with your product.

    • Alternative Work-up: Consider precipitating the product by adjusting the pH to around 2-3 and immediately filtering, followed by washing with cold water and drying under vacuum.[3]

Quantitative Data on Stability:

ConditionStability of Benzothiazole-2-carboxylic Acids
Elevated Temperature (>50°C) Prone to decarboxylation[4]
Strongly Acidic (pH < 2) Increased rate of decarboxylation
Prolonged exposure to silica gel Can induce decarboxylation[3]
Issue 3: Side Reactions During Saponification of an Ester Precursor

Question: I synthesized the ethyl ester of this compound and am attempting to hydrolyze it to the carboxylic acid using NaOH or LiOH. However, my yields are low, and I observe multiple spots on TLC. What are the potential side reactions?

Answer:

While saponification is a standard transformation, the benzothiazole ring system can be susceptible to nucleophilic attack under basic conditions, leading to undesired side products.

Causality and Expert Insights:

The C2 position of the benzothiazole ring is electrophilic. Under strong basic conditions and elevated temperatures, hydroxide ions can attack this position, leading to ring-opening byproducts. This is competitive with the desired hydrolysis of the ester.

Troubleshooting Protocol:

  • Milder Reaction Conditions:

    • Lower Temperature: Perform the hydrolysis at room temperature or even 0°C, although this will require a longer reaction time. Monitor the reaction closely by TLC to determine the point of completion.

    • Stoichiometric Base: Use the minimum required amount of base (e.g., 1.1 to 1.5 equivalents) to avoid a large excess of hydroxide ions that could promote side reactions.

  • Solvent System:

    • Co-solvent: Using a mixture of THF and water or methanol and water can improve the solubility of the ester and allow for more homogeneous reaction conditions at lower temperatures.

Recommended Hydrolysis Protocol:

Caption: Optimized workflow for ester hydrolysis.

Reference List

  • BenchChem. (2025). Decarboxylation of 6-Hydroxybenzothiazole-2-carboxylic Acid in Solution: A Technical Guide.

  • ChemShuttle. This compound.

  • Wikipedia. 2-Aminothiophenol. [Link]

  • BenchChem. (2025). Benzothiazole-2-Carboxylic Acid Synthesis: A Technical Support Center.

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 2-Aminothiophenol.

Sources

Technical Support Center: Stability of 4-Fluorobenzo[d]thiazole-2-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorobenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting protocols for assessing the stability of this compound in solution. Given the limited publicly available stability data for this specific molecule, this guide focuses on empowering users to conduct robust stability studies and navigate potential challenges during their experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound.

Q1: What are the recommended storage conditions for this compound?

A1: Based on supplier recommendations, solid this compound (CAS No. 479028-70-1) should be stored at 2-8°C.[1] For solutions, it is advisable to store them protected from light at low temperatures (e.g., 2-8°C or frozen at -20°C) to minimize degradation. The optimal storage conditions for solutions should be determined empirically through a stability study.

Q2: What solvents are suitable for dissolving this compound?

Q3: What are the potential degradation pathways for this compound in solution?

A3: While specific degradation pathways for this compound have not been documented in the literature, based on the chemistry of related benzothiazole and carboxylic acid derivatives, potential degradation routes include:

  • Hydrolysis: The amide-like bond within the thiazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Photodegradation: Aromatic systems and heterocyclic rings can be sensitive to light, potentially leading to decarboxylation and ring-opening reactions.

  • Oxidation: The thiazole ring and the aromatic system could be susceptible to oxidation.

  • Thermal Degradation: Elevated temperatures can accelerate hydrolysis and other degradation reactions.

Q4: How can I tell if my this compound solution has degraded?

A4: Degradation can be identified by:

  • Visual Changes: A change in color or the appearance of precipitate in the solution.

  • Chromatographic Analysis: The appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Changes: Alterations in the UV-Vis or NMR spectrum of the sample over time.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with this compound in solution.

Issue Possible Cause Troubleshooting Steps
Compound precipitates out of solution. - Poor solubility in the chosen solvent.- Change in pH or temperature.- Degradation to a less soluble product.1. Verify Solubility: Determine the solubility limit in the chosen solvent. Consider a co-solvent system.2. Control pH: For aqueous solutions, ensure the pH is appropriate to maintain solubility (likely basic for a carboxylic acid).3. Temperature Control: Check if precipitation occurs upon cooling and if it redissolves upon warming.4. Analyze Precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradant.
Inconsistent results in biological assays. - Degradation of the compound in the assay medium.- Interaction with assay components.1. Assess Stability in Assay Medium: Perform a short-term stability study of the compound in the cell culture medium or buffer under assay conditions (e.g., 37°C, 5% CO2).2. Prepare Fresh Solutions: Always use freshly prepared solutions for experiments.3. Analyze Stock Solution: Verify the concentration and purity of your stock solution before each experiment using a validated analytical method.
Appearance of unknown peaks in HPLC analysis. - Degradation of the compound.- Impurities in the starting material or solvent.- Contamination.1. Analyze Blank: Inject the solvent/mobile phase to rule out solvent-related peaks.2. Analyze Standard: Analyze a freshly prepared standard solution to confirm the retention time of the parent compound.3. Perform Forced Degradation: Subject the compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help in identifying if the unknown peaks are degradants.[2][3][4]

III. Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is imperative to perform a stability assessment of this compound in your specific solution and storage conditions.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the degradation pathways of a drug substance.[3][4] This information is critical for developing a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[2]

    • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 60°C for a specified time. Neutralize the solution before analysis.[2]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for a specified time.[4]

    • Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C) for a specified time.[4]

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable analytical method (e.g., HPLC-UV). Compare the chromatograms with that of an unstressed control solution.

Expected Outcome: The appearance of new peaks in the chromatograms of the stressed samples, which correspond to degradation products. The goal is to achieve 5-20% degradation of the parent compound.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[2][5][6]

Objective: To develop an HPLC method that can separate this compound from its potential degradation products.

Workflow Diagram:

Caption: Workflow for developing a stability-indicating HPLC method.

Procedure:

  • Initial Conditions:

    • Column: A C18 column is a good starting point for reversed-phase chromatography.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where the compound has maximum absorbance.

  • Method Optimization:

    • Inject a solution of the unstressed compound to determine its retention time.

    • Inject the samples from the forced degradation study.

    • Adjust the mobile phase composition, gradient, and flow rate to achieve baseline separation (resolution > 1.5) between the parent peak and all degradation peaks.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

IV. Safety and Handling Precautions

As a fluorinated organic compound, this compound requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7]

  • Engineering Controls: Handle the solid compound and prepare solutions in a well-ventilated fume hood to avoid inhalation of dust or vapors.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids unless part of a controlled reaction.[7]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

V. References

  • High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecular and Organic Chemistry. (2024). Retrieved from [Link]

  • Stability Indicating HPLC Method Development and Validation. SciSpace. (n.d.). Retrieved from [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. (n.d.). Retrieved from [Link]

  • Stability Indicating HPLC Method Development: A Review. Semantic Scholar. (2019). Retrieved from [Link]

  • Forced Degradation Studies. MedCrave online. (2016). Retrieved from [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC. (2020). Retrieved from [Link]

  • Forced Degradation Studies. Pharma Science Monitor. (2016). Retrieved from [Link]

Sources

Technical Support Center: A Guide to Handling 4-Fluorobenzo[d]thiazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Fluorobenzo[d]thiazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the handling and reaction of this versatile building block. By understanding the underlying chemical principles, you can optimize your experimental outcomes and troubleshoot effectively.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. Its unique electronic and structural features, while valuable for drug design, can also present challenges in the laboratory. This guide provides a structured question-and-answer format to directly address the most common issues, from solubility and stability to reactivity and purification.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Solubility and Stability

Question 1: I'm having trouble dissolving this compound. What are the recommended solvents?

Answer: The solubility of this compound can be challenging in non-polar organic solvents. Based on the behavior of analogous benzothiazole carboxylic acids and general principles of solubility, here is a guide:

  • Good Solubility: Expect good solubility in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). These solvents are excellent for setting up reactions like amide couplings.

  • Moderate Solubility: Polar protic solvents like methanol and ethanol can also be used, although heating may be required to achieve higher concentrations.

  • Limited Solubility: Dichloromethane (DCM), ethyl acetate, and acetonitrile will likely have limited success in dissolving the compound at room temperature.

  • Insoluble: The compound is expected to be insoluble in non-polar solvents like hexanes and toluene.

Troubleshooting Poor Solubility:

  • Gentle Heating: For moderately soluble solvents, gentle heating can significantly improve dissolution.

  • Co-solvent Systems: Using a mixture of a good solvent (like a small amount of DMF) with a less polar solvent can sometimes improve overall solubility for a reaction.

  • Salt Formation: For specific applications, converting the carboxylic acid to a more soluble salt (e.g., with a non-nucleophilic amine like triethylamine) might be an option, but this will depend on the subsequent reaction steps.

Question 2: My compound seems to be degrading during my reaction or workup. How stable is this compound?

Answer: The stability of this compound is a critical consideration, with two primary degradation pathways to be aware of: decarboxylation and hydrolysis.

  • Decarboxylation: Benzothiazole-2-carboxylic acids are known to be susceptible to decarboxylation, especially at elevated temperatures.[1] The electron-withdrawing nature of the benzothiazole ring can facilitate the loss of carbon dioxide. It is advisable to conduct reactions at the lowest effective temperature.

  • Hydrolysis: While generally stable, prolonged exposure to harsh acidic or basic conditions, particularly at elevated temperatures, can lead to hydrolysis of the thiazole ring. The stability of related thiazolidine-4-carboxylic acids has been shown to be pH-dependent.[2]

Troubleshooting Stability Issues:

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If a reaction requires heat, perform a time-course study to find the optimal balance between reaction rate and degradation.

  • pH Management: During aqueous workups, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture promptly and extract the product into an organic solvent.

  • Inert Atmosphere: While not always necessary, running reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation, especially if the reaction is sensitive to air.

Section 2: Amide Coupling Reactions

Amide bond formation is one of the most common applications for this carboxylic acid. However, the electronic nature of the benzothiazole ring can influence the reactivity of the carboxyl group.

Question 3: My amide coupling reaction with this compound is sluggish or giving low yields. What could be the problem?

Answer: Low yields in amide coupling reactions with this substrate can often be attributed to inefficient activation of the carboxylic acid or side reactions. The electron-withdrawing benzothiazole ring can decrease the nucleophilicity of the carboxylate, making activation more challenging.

Recommended Coupling Reagents: For effective activation, consider using uronium or phosphonium-based coupling reagents, which are known for their high efficiency.[3][4]

Coupling ReagentAdditiveBase (Non-nucleophilic)Common Solvents
HATU NoneDIPEA, TriethylamineDMF, DCM
HBTU HOBtDIPEA, TriethylamineDMF, DCM
PyBOP NoneDIPEA, TriethylamineDMF, DCM

Troubleshooting Low Yields:

  • Choice of Coupling Reagent: If you are using a carbodiimide like EDC, consider switching to a more potent reagent like HATU or HBTU.[3]

  • Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS. Some couplings may require longer reaction times or gentle heating (e.g., 40-50 °C), but be mindful of potential decarboxylation.

  • Order of Addition: For uronium/aminium reagents, pre-activating the carboxylic acid for a short period (5-10 minutes) before adding the amine can sometimes improve yields.

  • Stoichiometry: Ensure you are using appropriate stoichiometry. A slight excess of the amine and coupling reagent (1.1-1.2 equivalents) is common.

Question 4: I'm observing a significant amount of a side product that appears to be the decarboxylated starting material. How can I prevent this?

Answer: The formation of 4-fluorobenzo[d]thiazole via decarboxylation is a common pitfall, especially when reactions are heated.[1]

Strategies to Minimize Decarboxylation:

  • Lower Reaction Temperature: This is the most effective way to prevent decarboxylation. If possible, run the reaction at room temperature or even 0 °C, even if it requires a longer reaction time.

  • Efficient Coupling Reagents: Using a highly efficient coupling reagent like HATU can drive the reaction to completion faster at lower temperatures, minimizing the time the carboxylic acid is exposed to conditions that promote decarboxylation.[3]

  • Avoid Strong Bases: While a non-nucleophilic base is necessary, using a large excess or a very strong base could potentially facilitate decarboxylation.

Section 3: Purification

Question 5: I'm having difficulty purifying my product containing this compound. What are the best methods?

Answer: Purification can be challenging due to the compound's polarity and potential for streaking on silica gel.

Recommended Purification Techniques:

  • Recrystallization: If the crude product is a solid, recrystallization is often the most effective method for obtaining highly pure material.[5]

    • Solvent Selection: Good solvent systems for recrystallization are those in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. Consider solvent pairs like ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Column Chromatography:

    • Solvent System: A gradient elution from a less polar to a more polar solvent system is typically effective. For example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate.

    • Tailing Reduction: The acidic nature of the carboxylic acid can cause tailing on silica gel. To mitigate this, you can add a small amount of acetic acid (0.5-1%) to the eluent.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using reverse-phase chromatography (C18) with a water/acetonitrile or water/methanol mobile phase containing a small amount of a modifier like formic acid or trifluoroacetic acid.

Experimental Protocols

General Protocol for Amide Coupling using HATU

This protocol provides a general guideline. Optimization of stoichiometry, reaction time, and temperature may be necessary for your specific substrates.

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Workflow for Troubleshooting Amide Coupling Reactions

AmideCouplingTroubleshooting start Low Yield in Amide Coupling check_reagent Using EDC or DCC? start->check_reagent switch_reagent Switch to HATU, HBTU, or PyBOP check_reagent->switch_reagent Yes check_temp Reaction at high temp? check_reagent->check_temp No optimize Optimize stoichiometry and base switch_reagent->optimize lower_temp Lower temperature to RT or 0°C check_temp->lower_temp Yes check_time Reaction incomplete? check_temp->check_time No lower_temp->optimize increase_time Increase reaction time check_time->increase_time Yes check_time->optimize No increase_time->optimize

Caption: A decision tree for troubleshooting common issues in amide coupling reactions.

Potential Degradation Pathways

DegradationPathways start 4-Fluorobenzo[d]thiazole- 2-carboxylic acid decarboxylation Decarboxylation (Heat) start->decarboxylation hydrolysis Hydrolysis (Strong Acid/Base, Heat) start->hydrolysis product1 4-Fluorobenzo[d]thiazole + CO2 decarboxylation->product1 product2 Ring-opened products hydrolysis->product2

Caption: Major degradation pathways for this compound.

References

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • ResearchGate. Examples of coupling agents for amide bond formation with benzotriazole-like structures. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. An Efficient Synthesis of Benzothiazoles by Direct Condensation of Carboxylic Acids with 2-Aminothiophenol under Microwave Irradiation | Request PDF. [Link]

  • Larsson, P., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Organic Letters, 17(22), 5622-5625. [Link]

  • National Institutes of Health. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • European Journal of Chemistry. Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. [Link]

  • PubMed. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. [Link]

  • ResearchGate. Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF. [Link]

Sources

analytical challenges with 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Fluorobenzo[d]thiazole-2-carboxylic acid (CAS No. 479028-70-1).[1] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and answers to frequently asked questions regarding the unique analytical challenges presented by this fluorinated benzothiazole derivative. The inherent properties of this molecule, stemming from its aromatic, heterocyclic, and carboxylic acid functionalities, coupled with the presence of a highly electronegative fluorine atom, can lead to specific hurdles in purification, characterization, and quantification.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and analysis of this compound.

Q1: What are the basic physicochemical properties of this compound?

A1: Key properties are summarized in the table below. Understanding these is the first step in designing analytical methods.

PropertyValueSource
Molecular Formula C8H4FNO2S[1]
Molecular Weight 197.19 g/mol [1]
Purity (Typical) ≥95%[1]
Recommended Storage 2-8 °C[1]

Q2: What are the expected challenges in the HPLC analysis of this compound?

A2: Due to its acidic nature and aromaticity, you may encounter issues with peak tailing, poor resolution, and variable retention times. The carboxylic acid group can interact with residual silanols on standard C18 columns, leading to asymmetrical peaks. The aromatic benzothiazole core can lead to strong retention. Method development should focus on pH control of the mobile phase and potentially the use of columns with advanced end-capping.

Q3: How does the fluorine atom affect NMR analysis?

A3: The fluorine atom provides a unique analytical handle via 19F NMR spectroscopy, which is highly sensitive and offers a wide chemical shift range, making it excellent for purity assessment and structural confirmation.[2] However, it also introduces complexity in 1H and 13C NMR spectra due to heteronuclear coupling (J-coupling) between fluorine and nearby protons and carbons. These couplings can be valuable for structural elucidation but require careful spectral interpretation.

Q4: Are there specific considerations for Mass Spectrometry (MS) analysis?

A4: Yes. Benzothiazole derivatives can be analyzed by both positive and negative ion modes, depending on the other functional groups present.[3] For this compound, negative ion mode Electrospray Ionization (ESI) is often effective due to the ease of deprotonating the carboxylic acid. In positive ion mode, protonation of the thiazole nitrogen is likely.[4] Fragmentation patterns will be influenced by the stable benzothiazole ring system.

II. Troubleshooting Guides

This section provides detailed, step-by-step solutions to specific problems you may encounter during your experiments.

A. HPLC Method Development and Troubleshooting

Poor chromatographic performance is a frequent challenge. This guide will help you systematically address common issues.

  • Causality: The primary cause of peak tailing for this acidic compound is the interaction between the carboxylate anion and exposed, acidic silanol groups on the silica-based stationary phase of the column. This secondary interaction leads to a portion of the analyte molecules being retained longer, resulting in a tailed peak.

  • Troubleshooting Workflow:

A workflow for troubleshooting HPLC peak tailing.

  • Detailed Protocol: Mobile Phase Optimization

    • Initial Assessment: Use a standard mobile phase, for example, Acetonitrile and Water. Observe the peak shape of your compound.

    • pH Adjustment: Introduce a mobile phase modifier. For reverse-phase HPLC, adding an acid like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic phases is a standard starting point.[5] This suppresses the ionization of the carboxylic acid, reducing its interaction with the stationary phase.

    • Buffer Selection: If simple acid addition is insufficient, consider a buffered mobile phase, such as ammonium formate or ammonium acetate, to maintain a consistent pH throughout the gradient.

    • Column Choice: If tailing persists, the column itself is the likely culprit. Switch to a column specifically designed for polar compounds or one with a highly inert surface (e.g., a modern C18 with extensive end-capping).

  • Causality: The polarity of this compound can lead to insufficient retention on standard C18 columns, especially with high organic content in the mobile phase. Co-elution occurs when impurities have similar polarity and retention characteristics.

  • Troubleshooting Steps:

    • Gradient Optimization:

      • Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient to increase retention.

      • Make the gradient shallower to improve the separation of closely eluting peaks.

    • Solvent Selection: Try methanol as the organic modifier instead of acetonitrile. The different solvent properties can alter selectivity and improve resolution.

    • Column Chemistry: Consider a phenyl-hexyl column. The phenyl groups can provide alternative pi-pi interactions with the aromatic benzothiazole ring, changing the selectivity compared to a C18 phase.

B. NMR Spectroscopy: Interpretation and Sample Preparation

Challenges in NMR often relate to solubility and spectral complexity.

  • Causality: Carboxylic acids, especially aromatic ones, can have limited solubility in standard non-polar NMR solvents like chloroform-d (CDCl₃).

  • Recommended Solvents and Strategies:

SolventRationale
DMSO-d₆ Excellent for dissolving carboxylic acids due to its high polarity and ability to form hydrogen bonds.[5]
Methanol-d₄ A good polar, protic solvent that can also effectively dissolve the compound.[5]
Base Addition Adding a small amount of a deuterated base (e.g., NaOD in D₂O) can deprotonate the carboxylic acid, forming a more soluble salt. However, this will alter the chemical shifts.
  • Causality: The 19F nucleus (spin ½) couples with nearby 1H and 13C nuclei, splitting their signals. This provides valuable structural information but can complicate spectral assignment.

  • Interpretation Workflow:

A workflow for interpreting complex NMR spectra of fluorinated compounds.

  • Key Points for Interpretation:

    • 19F NMR: This should give a single primary signal for your compound, and its chemical shift can be indicative of the electronic environment. The presence of multiple signals may indicate impurities.[2]

    • 1H NMR: Protons ortho to the fluorine will show a coupling of ~7-10 Hz (³JHF). Protons meta to the fluorine will show a smaller coupling of ~4-7 Hz (⁴JHF).

    • 13C NMR: The carbon directly attached to the fluorine will appear as a large doublet with a coupling constant (¹JCF) typically in the range of 240-260 Hz. Carbons ortho and meta to the fluorine will also show smaller C-F couplings.

C. Mass Spectrometry: Ionization and Fragmentation

Optimizing ionization and understanding fragmentation are key to successful MS analysis.

  • Causality: The efficiency of ionization can be highly dependent on the ESI source conditions and the mobile phase composition.

  • Troubleshooting Steps:

    • Ionization Mode: Analyze in both positive and negative ion modes to determine which provides a better signal. For this compound, negative mode (detecting [M-H]⁻) is often preferable due to the acidic proton.

    • Mobile Phase Modifier:

      • For negative mode, a weak base like ammonium acetate or a small amount of ammonium hydroxide in the mobile phase can enhance deprotonation.

      • For positive mode, an acid like formic acid will promote protonation.[5]

    • Source Parameters: Optimize ESI source parameters such as capillary voltage, cone voltage, and gas flow rates to maximize the signal for your specific ion of interest.

III. Synthesis and Purification Considerations

Understanding the synthesis can help anticipate potential impurities.

  • Typical Synthesis: Benzothiazoles are often synthesized by the condensation of o-aminothiophenols with carboxylic acids or their derivatives.[6] For this compound, this would likely involve the reaction of a fluorinated o-aminothiophenol with a derivative of oxalic acid.

  • Potential Impurities:

    • Unreacted starting materials.

    • Byproducts from side reactions, such as the formation of dimers or products of incomplete cyclization.

    • Residual catalysts or reagents used in the synthesis.[6]

  • Purification Strategy:

    • Extraction: An initial workup using a biphasic solvent system (e.g., ethyl acetate and a weak aqueous base like sodium bicarbonate) can separate the acidic product from neutral or basic impurities.

    • Recrystallization: This is a powerful technique for purifying solid carboxylic acids. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

    • Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A solvent system with a polar component (e.g., ethyl acetate/hexanes with a small amount of acetic acid) is often required to elute the polar carboxylic acid and prevent streaking on the column.

IV. References

  • National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. Retrieved from [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Retrieved from [Link]

  • MassBank. (2021). Benzothiazole. Retrieved from [Link]

  • McCloud, S., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology. Retrieved from [Link]

  • Klepacz, A., et al. (2021). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. Molecules. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 4-fluorobenzoate. Retrieved from [Link]

  • Banerjee, B., et al. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13(3), 206-213. Retrieved from [Link]

  • Benhmed, M., et al. (2021). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Molecules, 26(16), 4933. Retrieved from [Link]

Sources

Validation & Comparative

4-Fluorobenzo[d]thiazole-2-carboxylic acid: A Critical Comparison with Established Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Comparative Guide

Introduction: The Benzothiazole Scaffold as a "Privileged" Structure in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are often referred to as "privileged structures" due to their ability to interact with a wide range of biological targets. The benzothiazole nucleus, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a quintessential example of such a scaffold. Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] This versatility has cemented the benzothiazole core as a cornerstone in the development of novel therapeutics, including the FDA-approved neuroprotective agent Riluzole.[4][5][6]

This guide provides an in-depth comparison of a specific, rationally designed derivative, 4-Fluorobenzo[d]thiazole-2-carboxylic acid , against other well-established classes of benzothiazole compounds. We will dissect the molecule based on its constituent parts—the benzothiazole core, the 4-fluoro substituent, and the 2-carboxylic acid group—to project its potential performance and compare it with experimentally validated alternatives. This analysis is designed for researchers and drug development professionals seeking to understand the nuanced structure-activity relationships (SAR) that govern the efficacy of this potent class of molecules.

Visualizing the Benzothiazole Core

To understand the basis of our comparison, it is essential to visualize the core structure and the key positions for substitution that dictate the molecule's function.

Caption: The core benzothiazole scaffold and key positions for chemical modification.

Dissecting this compound: A Theoretical Profile

Direct experimental data for this specific molecule is limited in published literature. However, by applying established principles of medicinal chemistry and SAR, we can construct a robust theoretical profile.

  • The 2-Carboxylic Acid Moiety (-COOH): Substitution at the C-2 position is critical for the biological activity of benzothiazoles. A carboxylic acid group at this position serves two primary functions. First, it acts as a versatile synthetic handle, allowing for the creation of amide or ester libraries to explore further SAR.[7] Second, it can act as a hydrogen bond donor and acceptor, potentially enhancing binding affinity to target enzymes or receptors.

  • The 4-Fluoro Moiety (-F): The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[8][9][10] A fluorine atom at the C-4 position is predicted to:

    • Increase Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the molecule more resistant to metabolic degradation by cytochrome P450 enzymes.[8][9]

    • Enhance Lipophilicity and Permeability: Fluorination can increase the molecule's ability to cross cell membranes, potentially leading to better bioavailability.[5][8]

    • Modulate Target Binding: The high electronegativity of fluorine can alter the electronic profile of the ring system, influencing how the molecule docks into the active site of a target protein. Studies on fluorinated 2-(4-aminophenyl)benzothiazoles have shown that the position of the fluorine atom is crucial, with 4-fluoro derivatives exhibiting a distinct biphasic dose-response relationship in cancer cell lines compared to isomers with fluorine at other positions.[4][11]

Comparative Analysis: Performance vs. Established Alternatives

To contextualize the potential of this compound, we compare it to three well-characterized derivatives that represent different facets of benzothiazole pharmacology.

Feature / DerivativeThis compound (Target) 2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole (Anticancer) 2-Mercaptobenzothiazole (Antimicrobial Precursor) Riluzole (Neuroprotective Drug)
Key Structural Features - 4-Fluoro: Predicted to enhance metabolic stability & modulate activity.[4][11] - 2-Carboxylic Acid: Versatile synthetic handle; potential H-bond donor.[7]- 5-Fluoro: Enhances anticancer potency.[11][12] - 2-(4-Aminophenyl): Essential for potent, selective anticancer activity via CYP1A1 activation.[13]- 2-Thiol (-SH): Key precursor for many derivatives; exhibits inherent antimicrobial/antifungal activity.[14]- 6-Trifluoromethoxy (-OCF3): Enhances CNS penetration and metabolic stability.[4][5] - 2-Amino: Core feature of this neuroprotective agent.
Primary Biological Activity Predicted Anticancer / AntimicrobialPotent & Selective AnticancerAntimicrobial, Antifungal, Industrial useNeuroprotective (ALS Treatment)[6][15]
Mechanism of Action Not Reported (Predicted to be target-dependent based on further modification)Pro-drug activated by CYP1A1 in sensitive cancer cells, leading to DNA adduct formation and apoptosis.[13]Inhibition of various microbial enzymes; mechanism is derivative-dependent.[14]Inhibition of glutamate release and inactivation of voltage-dependent sodium channels.[5][16]
Synthetic Accessibility High (via condensation of 3-fluoro-2-aminothiophenol with an oxalic acid derivative).Moderate (multi-step synthesis involving Jacobsen cyclization).[4][11]High (reaction of 2-aminothiophenol with carbon disulfide).Moderate (multi-step synthesis from 4-(trifluoromethoxy)aniline).[4]

Quantitative Performance Data of Benzothiazole Alternatives

The following table summarizes experimental data for the comparator compounds, providing a benchmark against which future studies of this compound can be measured.

CompoundTarget / ActivityCell Line / OrganismPotency (IC50 / GI50 / MIC)Reference
2-(4-Amino-3-methylphenyl)-5-fluorobenzothiazole AnticancerMCF-7 (Breast Cancer)< 1 nM (GI50)[4][11]
AnticancerMDA-MB-468 (Breast Cancer)< 1 nM (GI50)[4][11]
AnticancerPC-3 (Prostate Cancer)> 10 µM (Inactive)[4][11]
Various 2-Mercaptobenzothiazole Derivatives AntifungalCandida albicans15.6 µg/mL (MIC)[14]
Riluzole Neuroprotection (ALS)In vivo (Human clinical trials)50 mg, twice daily (Therapeutic Dose)[6][15]

Experimental Protocols: Synthesis and Evaluation

For research professionals aiming to validate the theoretical potential of this compound, the following protocols provide a validated starting point.

Protocol 1: Synthesis of a 2-Carboxy-Benzothiazole Derivative

This protocol is a generalized method based on the common condensation reaction, which is a cornerstone for synthesizing the benzothiazole scaffold.[11][17][18]

G start Start: 2-Aminothiophenol Derivative + Oxalic Acid Derivative step1 Step 1: Mixing Combine reactants in a high-boiling point solvent (e.g., DMF or Toluene). start->step1 step2 Step 2: Condensation Heat the mixture to reflux (e.g., 110-150 °C) for 4-12 hours. Monitor reaction progress via TLC. step1->step2 step3 Step 3: Work-up Cool the reaction mixture. Precipitate the product by adding to cold water or an anti-solvent. step2->step3 step4 Step 4: Purification Filter the crude product. Recrystallize from a suitable solvent (e.g., Ethanol/Water) to obtain pure product. step3->step4 end End: Pure 2-Carboxy-Benzothiazole Product step4->end

Caption: General workflow for the synthesis of 2-carboxy-benzothiazoles.

Detailed Steps:

  • Reactant Preparation: In a round-bottom flask, dissolve 1 equivalent of the appropriate 2-aminothiophenol (e.g., 3-fluoro-2-aminothiophenol) and 1.1 equivalents of an oxalic acid derivative (e.g., ethyl chlorooxoacetate) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Condensation: Equip the flask with a reflux condenser and heat the mixture under an inert atmosphere (e.g., Nitrogen) to 120 °C. Maintain this temperature for 6-8 hours.

  • Reaction Monitoring: Periodically take small aliquots from the reaction mixture and analyze using Thin-Layer Chromatography (TLC) to monitor the consumption of the starting material.

  • Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate should form.

  • Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Further purify the crude product by recrystallization from an ethanol/water mixture to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Screening

The MTT assay is a standard colorimetric method for assessing cell viability and is a first-line screening tool for potential anticancer agents.[2][10]

Causality: This assay relies on the principle that metabolically active, viable cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.

Detailed Steps:

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) and medium-only controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for another 4 hours. Viable cells will form purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

This comparative guide positions This compound as a molecule of significant theoretical interest. Based on established structure-activity relationships, the combination of a 4-fluoro group and a 2-carboxylic acid moiety on the benzothiazole scaffold suggests a promising profile. The 4-fluoro substitution may confer enhanced metabolic stability and potent, position-specific biological activity, as seen in highly effective anticancer analogues.[4][11] The 2-carboxylic acid group provides a crucial anchor for further chemical exploration, enabling the development of targeted libraries.

However, its performance relative to established derivatives like the potent anticancer agent 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole or the clinically approved Riluzole is currently speculative. The true potential of this compound remains to be unlocked through empirical validation.

Future research should focus on:

  • Efficient Synthesis: Developing and optimizing a reliable synthetic route for this compound.

  • Broad Biological Screening: Evaluating its activity across a panel of cancer cell lines (e.g., breast, lung, colon) and microbial strains (e.g., S. aureus, E. coli).

  • SAR Expansion: Utilizing the 2-carboxylic acid group to synthesize a focused library of amide derivatives to probe interactions with specific biological targets.

By undertaking these experimental steps, the scientific community can determine if this compound is a valuable new building block for the next generation of benzothiazole-based therapeutics.

References

  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Bradshaw, T. D., et al. (1998). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 41(10), 1629-1638. Retrieved from [Link]

  • Kashiyama, E., et al. (1999). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. Retrieved from [Link]

  • Riluzole. (n.d.). Wikipedia. Retrieved from [Link]

  • Gill, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. Retrieved from [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Riluzole - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved from [Link]

  • Brantley, E., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. Drug Metabolism and Disposition, 32(12), 1392-1401. Retrieved from [Link]

  • Benzothiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Riluzole: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

  • RILUTEK® (riluzole) Tablets Rx only. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]

  • Doble, A. (1996). The pharmacology and mechanism of action of riluzole. Neurology, 47(6 Suppl 4), S233-241. Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and Preliminary Antibacterial Study of New 2-Mercapto-1, 3- Benzothiazole Derivatives With Expected Biological Activity. (2024). Iraqi Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis and various biological activities of benzothiazole derivative: A review. (2023). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). Chemistry, 6(1), 183-228. Retrieved from [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated benzothiazole derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development. By synthesizing technical data with field-proven insights, we explore the causal relationships behind experimental outcomes and present self-validating protocols.

Introduction: The Benzothiazole Scaffold and the Fluorine Advantage

Benzothiazole, a bicyclic heterocyclic compound, represents a "privileged scaffold" in medicinal chemistry. Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The versatility of the benzothiazole nucleus allows for structural modifications that can fine-tune its pharmacological profile.[4][5]

One of the most impactful strategies in modern drug design is the incorporation of fluorine atoms into bioactive molecules.[6] Fluorine, being the most electronegative element, possesses a relatively small atomic radius similar to hydrogen. This unique combination allows fluorinated compounds to mimic their non-fluorinated counterparts while introducing significant changes to their physicochemical properties.[6] Strategic fluorination can:

  • Enhance Metabolic Stability: The strength of the carbon-fluorine bond can block metabolic oxidation at that site, increasing the drug's half-life.[6]

  • Improve Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, potentially enhancing its ability to cross cell membranes.

  • Modulate Acidity/Basicity: The electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, affecting drug-receptor interactions.

  • Increase Binding Affinity: Fluorine can form favorable electrostatic and dipole interactions with enzyme active sites, leading to more potent inhibition.[6]

This guide will dissect these effects by comparing experimental data from fluorinated and non-fluorinated benzothiazoles across key biological activities.

Comparative Analysis of Biological Activities

The introduction of fluorine can dramatically amplify the therapeutic potential of the benzothiazole core. Below, we compare the performance of fluorinated and non-fluorinated analogs in anticancer, antimicrobial, and enzyme inhibition assays.

Anticancer Activity

Benzothiazole derivatives have shown significant promise as anticancer agents, acting through various mechanisms, including the induction of apoptosis and inhibition of enzymes crucial for tumor growth.[1][2][3][7]

The strategic placement of fluorine on the benzothiazole scaffold often leads to a substantial increase in cytotoxic potency. For instance, studies on 2-aryl benzothiazoles have demonstrated that fluorinated derivatives exhibit superior activity against human breast cancer cell lines like MCF-7 and MDA-MB-468.[8] Fluorinated 2-(4-aminophenyl)benzothiazoles, in particular, have shown potent cytotoxicity with GI50 values less than 1 nM in sensitive cell lines.[9][10]

One of the key mechanisms for the antitumor activity of this class of compounds is the induction of the cytochrome P450 enzyme, CYP1A1, in sensitive cancer cells.[7][11] This enzyme metabolizes the benzothiazole compound into a reactive species that can form DNA adducts, ultimately leading to apoptosis.[11] Research has shown that specific fluorinated analogs, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, not only induce CYP1A1 expression but do so without the biphasic dose-response relationship that can complicate the development of unfluorinated versions.[9][11]

Table 1: Comparison of In Vitro Anticancer Activity (GI₅₀/IC₅₀ Values in µM)

Compound TypeDerivativeCancer Cell LineGI₅₀ / IC₅₀ (µM)Reference
Fluorinated 3-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.57[8]
Fluorinated 4-(5-fluorobenzo[d]thiazol-2-yl)phenolMCF-7 (Breast)0.4[8]
Fluorinated 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleMCF-7 (Breast)<0.001[9][10]
Non-Fluorinated Substituted bromopyridine acetamide benzothiazoleHepG2 (Liver)0.048[2][3]
Non-Fluorinated Chlorobenzyl indole semicarbazide benzothiazoleHT-29 (Colon)0.024[2]
Fluorinated Fluorostyryl benzothiazole derivativePancreatic Cancer Cells35[3]
Non-Fluorinated Nitro-styryl containing benzothiazolePancreatic Cancer Cells27[3]

Note: Lower GI₅₀/IC₅₀ values indicate higher potency. Direct comparison between different studies should be made with caution due to variations in experimental conditions.

Anticancer_Mechanism_of_Action cluster_0 Cancer Cell Fluorinated_Benzothiazole Fluorinated Benzothiazole (Pro-drug) CYP1A1 CYP1A1 Enzyme Fluorinated_Benzothiazole->CYP1A1 Induces & is metabolized by Reactive_Metabolite Reactive Metabolite CYP1A1->Reactive_Metabolite Metabolizes to DNA_Adducts DNA Adducts Reactive_Metabolite->DNA_Adducts Forms Apoptosis Cell Death (Apoptosis) DNA_Adducts->Apoptosis Triggers

Caption: Proposed mechanism of anticancer action for fluorinated benzothiazoles.

Antimicrobial Activity

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents.[12] Benzothiazole derivatives have demonstrated significant antibacterial and antifungal properties.[4][12][13] Fluorination can enhance these properties, often by improving the compound's ability to inhibit essential microbial enzymes.

For example, benzothiazole derivatives have been shown to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria.[12] This inhibition disrupts a vital metabolic pathway, leading to bacterial death. Structure-activity relationship studies often reveal that electron-withdrawing groups, like fluorine, on the benzothiazole ring can enhance antimicrobial efficacy.[6]

Table 2: Comparison of Antimicrobial Activity (MIC in µg/mL)

Compound TypeDerivativeMicrobial StrainMIC (µg/mL)Reference
Fluorinated Benzothiazole-Isatin derivative (41c)E. coli3.1[13]
Fluorinated Benzothiazole-Isatin derivative (41c)P. aeruginosa6.2[13]
Non-Fluorinated Benzothiazole derivative (133)S. aureus78.125[13]
Non-Fluorinated Benzothiazole derivative (133)E. coli78.125[13]
Standard Drug CiprofloxacinE. coli12.5[13]

Note: Lower MIC values indicate greater antimicrobial potency.

Enzyme Inhibition

Beyond antimicrobial targets, benzothiazoles are known to inhibit a range of human enzymes implicated in disease, such as carbonic anhydrases (CAs), which are involved in processes like tumorigenesis.[1][14][15] The inhibitory potential of these compounds can be significantly boosted by fluorination.

A study on novel benzothiazole-chalcones revealed potent inhibition of human carbonic anhydrase isoforms hCA I and hCA II.[14] While this specific study did not directly compare fluorinated and non-fluorinated analogs within the same series, the principle that fluorine can enhance binding affinity through favorable interactions in the enzyme's active site is well-established in medicinal chemistry.

Table 3: Comparison of Carbonic Anhydrase Inhibition (IC₅₀ in µM)

Compound TypeDerivative SeriesTarget EnzymeIC₅₀ Range (µM)Reference
Non-Fluorinated Benzothiazole-ChalconeshCA I4.15 - 5.47[14]
Non-Fluorinated Benzothiazole-ChalconeshCA II2.56 - 4.58[14]
Non-Fluorinated Amino acid-benzothiazole conjugateshCA II2.9 - 88.1[15]

Note: Lower IC₅₀ values indicate more potent enzyme inhibition.

Experimental Protocols: A Guide to Best Practices

To ensure the reproducibility and validity of findings, standardized protocols are essential. Here, we provide step-by-step methodologies for key assays used to evaluate the biological activities discussed.

Protocol 1: In Vitro Anticancer Activity (MTT Cell Viability Assay)

This protocol assesses the cytotoxic effect of a compound on cancer cell lines.[16]

  • Cell Culture: Culture human cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (fluorinated or non-fluorinated benzothiazole) in DMSO. Perform serial dilutions in culture media to achieve a range of final concentrations.

  • Treatment: Remove the old media from the cells and add 100 µL of the media containing the various compound concentrations. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will convert MTT into purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Assay_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with Serial Dilutions of Benzothiazole Compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 4h E->F G 7. Add Solubilization Solution F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Standard workflow for the MTT cell viability assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[17][18]

  • Inoculum Preparation: Culture bacteria (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the test compound stock solution to the first column and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Controls: Include a positive control (bacteria, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: Generic Enzyme Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for measuring enzyme inhibition.[19][20]

  • Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare solutions of the enzyme, the substrate, and the inhibitor (test compound).

  • Assay Setup: In a 96-well plate or cuvette, add the buffer, the enzyme, and varying concentrations of the inhibitor. Allow this mixture to pre-incubate for a set time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the substrate to the mixture.

  • Monitoring: Immediately place the plate/cuvette in a spectrophotometer or plate reader. Monitor the change in absorbance over time at a wavelength specific to the product or substrate. This change represents the reaction rate.

  • Data Analysis: Plot the reaction rates against the inhibitor concentrations. Calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme's activity by 50%.

Enzyme_Inhibition_Workflow cluster_1 Assay Preparation cluster_2 Reaction & Measurement Enzyme Enzyme Solution Pre_Incubation Pre-Incubation Enzyme->Pre_Incubation Inhibitor Inhibitor (Benzothiazole) Inhibitor->Pre_Incubation Buffer Buffer Buffer->Pre_Incubation Reaction_Mix Initiate Reaction Pre_Incubation->Reaction_Mix Substrate Substrate Substrate->Reaction_Mix Spectrophotometer Monitor Absorbance Over Time Reaction_Mix->Spectrophotometer Data_Analysis Calculate Reaction Rate Spectrophotometer->Data_Analysis Result Determine IC50 Data_Analysis->Result

Caption: General workflow for a spectrophotometric enzyme inhibition assay.

Conclusion and Future Outlook

The experimental data consistently demonstrates that the incorporation of fluorine into the benzothiazole scaffold is a highly effective strategy for enhancing biological activity. In anticancer applications, fluorination can lead to compounds with nanomolar potency, often by optimizing interaction with and metabolic activation by the CYP1A1 enzyme.[9][11] Similarly, in the antimicrobial field, fluorinated benzothiazoles show promise in overcoming drug resistance.

While this guide has highlighted key comparative data, the causality is clear: fluorine's unique electronic properties fundamentally alter the molecule's interaction with its biological target. Future research should focus on synthesizing novel, strategically fluorinated benzothiazoles and exploring their potential against a wider range of therapeutic targets. Advanced in vivo studies are necessary to translate the potent in vitro activities observed into clinically viable drug candidates.[21][22] The continued exploration of this chemical space holds immense promise for the development of next-generation therapeutics.

References

  • Al-Ostoot, F. H., Al-Tamimi, A. M., et al. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Aparicio, L. M., Abba, M. C., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Center for Biotechnology Information. [Link]

  • Asati, V., Sharma, S., & Singh, D. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2020). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Hutchinson, I., Chua, M.-S., et al. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles. Cardiff University. [Link]

  • Kaur, R., Kumar, V., & Kumar, A. (2023). Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2020). Benzothiazole derivatives as anticancer agents. National Center for Biotechnology Information. [Link]

  • Boz, E., Taslimi, P., et al. (2023). Synthesis, enzyme inhibition, and molecular docking studies of a novel chalcone series bearing benzothiazole scaffold. PubMed. [Link]

  • Hutchinson, I., Chua, M.-S., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles. ACS Publications. [Link]

  • Kamal, A., Hussaini, S. M. A., et al. (2025). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? ResearchGate. [Link]

  • Wang, B., Zhang, H., et al. (2023). Novel Benzothiazole Derivatives as Potential Anti-Quorum Sensing Agents for Managing Plant Bacterial Diseases: Synthesis, Antibacterial Activity Assessment, and SAR Study. ACS Publications. [Link]

  • Asati, V., Sharma, S., & Singh, D. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Ghorab, M. M., Alsaid, M. S., & Soliman, A. M. (2019). Benzothiazole derivatives as anticancer agents. University of Florence. [Link]

  • Adıgüzel, Y., & Can, N. Ö. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. [Link]

  • Brantley, E., Trapani, V., et al. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells. PubMed. [Link]

  • N.A. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Ceran, H., Senturk, M., et al. (2017). Synthesis carbonic anhydrase enzyme inhibition and antioxidant activity of novel benzothiazole derivatives incorporating glycine, methionine, alanine, and phenylalanine moieties. National Center for Biotechnology Information. [Link]

  • Taha, M., Ismail, N. H., et al. (2020). Importance of Fluorine in Benzazole Compounds. National Center for Biotechnology Information. [Link]

  • Cockerill, F. R. (2003). Antimicrobial Susceptibility Testing Protocols. NHBS. [Link]

  • N.A. (N.D.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. European Union Reference Laboratory for Antimicrobial Resistance. [Link]

  • N.A. (N.D.). Benzothiazole derivatives of DHFR enzyme inhibition activity. ResearchGate. [Link]

  • Sivan, S., & Divya, P. S. (2016). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]

  • Eble, M. J., & Wenz, F. (2004). New Anticancer Agents: In Vitro and In Vivo Evaluation. Karger Publishers. [Link]

  • Cockerill, F. R. (2003). Antimicrobial Susceptibility Testing Protocols. NHBS. [Link]

  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. YouTube. [Link]

  • N.A. (N.D.). Example modes of interference and methods to address these in enzyme... ResearchGate. [Link]

  • Cockerill, F. R. (2007). Antimicrobial Susceptibility Testing Protocols. Semantic Scholar. [Link]

  • N.A. (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. [Link]

  • Yoshida, M., Hayakawa, I., et al. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents. PubMed. [Link]

  • Kumar, R., et al. (N.D.). Benzothiazole: Synthetic Strategies, Biological Potential, And Interactions With Targets. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Center for Biotechnology Information. [Link]

  • Adıgüzel, Y., & Can, N. Ö. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Center for Biotechnology Information. [Link]

  • Abdel-Ghani, T. M., & El-Sayed, W. A. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]

  • Shi, D., Zhuang, T., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents. MDPI. [Link]

  • N.A. (N.D.). Design, Synthesis, and Biological Evaluations of Novel Azothiazoles Based on Thioamide. MDPI. [Link]

  • N.A. (2025). Synthesis of benzothiazole derivatives and their biological evaluation as anticancer agents. ResearchGate. [Link]

  • Wang, Y., Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed. [Link]

Sources

A Senior Scientist's Guide to the Rigorous Validation of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid Bioassay Results

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a primary screening "hit" to a validated lead compound is fraught with potential pitfalls. The initial excitement of identifying a molecule with apparent biological activity, such as 4-Fluorobenzo[d]thiazole-2-carboxylic acid, must be tempered by a rigorous and multi-faceted validation process. This guide provides a comprehensive framework for confirming the bioactivity of this novel benzothiazole derivative, ensuring that downstream efforts are focused on a genuinely active and promising therapeutic candidate.

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Given this precedent, a primary bioassay hit for this compound warrants thorough investigation. However, high-throughput screening (HTS) is notoriously prone to generating false positives arising from assay artifacts, compound promiscuity, or indirect effects.[4] Therefore, a systematic and scientifically sound validation cascade is not just recommended—it is imperative.

This guide eschews a rigid template, instead presenting a logical, causality-driven workflow for hit validation. We will delve into the "why" behind each experimental choice, from initial hit confirmation to advanced biophysical and cell-based characterization. Our approach is grounded in the principle of orthogonal validation, where a hit is re-tested using assays with fundamentally different detection methods to ensure the observed activity is robust, specific, and on-target.[4][5][6]

The Validation Funnel: A Step-by-Step Approach

The validation process is best conceptualized as a funnel, progressively filtering a large number of initial hits down to a small cohort of high-confidence lead compounds.[7] This multi-step cascade is designed to efficiently eliminate false positives and thoroughly characterize the mechanism of action of true hits.

G Primary_Screen Primary High-Throughput Screen (HTS) Hit Hit_Confirmation Hit Confirmation & Dose-Response Primary_Screen->Hit_Confirmation Initial Hit Identification Orthogonal_Biochemical Orthogonal Biochemical Assay Hit_Confirmation->Orthogonal_Biochemical Confirmation of Activity Biophysical_Assay Biophysical Assay (Direct Binding) Orthogonal_Biochemical->Biophysical_Assay Elimination of Assay Artifacts Cell_Based_Assay Cell-Based Target Engagement & Phenotypic Assays Biophysical_Assay->Cell_Based_Assay Confirmation of Direct Target Interaction Lead_Progression Lead Progression Cell_Based_Assay->Lead_Progression Demonstration of Cellular Efficacy G Compound 4-Fluorobenzo[d]thiazole- 2-carboxylic acid Target_Protein Target Protein (e.g., Kinase) Compound->Target_Protein Inhibition Downstream_Substrate Downstream Substrate Target_Protein->Downstream_Substrate Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Substrate->Cellular_Response Apoptosis Apoptosis Cellular_Response->Apoptosis Inhibition leads to

Sources

The Cutting Edge of Antiviral Research: A Comparative Guide to the Structure-Activity Relationship of 4-Fluorobenzo[d]thiazole-2-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the benzothiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide delves into the nuanced world of 4-Fluorobenzo[d]thiazole-2-carboxylic acid analogs, with a particular focus on their potent antiviral properties. We will dissect the critical structure-activity relationships (SAR) that govern their efficacy, compare their performance with notable alternatives, and provide the detailed experimental frameworks necessary for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical space.

The Rise of Benzothiazoles in Antiviral Drug Discovery

Benzothiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles, which include anticancer, antimicrobial, and anti-inflammatory activities.[1] Recent research has illuminated their potential as formidable antiviral agents, particularly as inhibitors of viral proteases. This guide will focus on a compelling case study: the inhibition of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[2] Understanding the SAR of 4-Fluorobenzo[d]thiazole-2-carbonyl derivatives in this context provides a blueprint for the rational design of future antiviral therapeutics.

The core structure, 4-Fluorobenzo[d]thiazole, serves as a crucial anchor. The fluorine substitution at the 4-position can significantly influence the molecule's electronic properties and binding interactions, often enhancing its inhibitory potential. The carboxylic acid or a related functional group at the 2-position is pivotal for interacting with the target enzyme's active site.

Comparative Analysis of Lead Compounds: TKB245 and TKB248

Recent breakthroughs have identified two lead compounds, TKB245 and TKB248, which feature a 4-fluorobenzothiazole moiety. These compounds have demonstrated highly potent inhibition of the SARS-CoV-2 main protease (Mpro).[3] A detailed comparison of their activity is essential for understanding the subtle structural modifications that drive potency and pharmacokinetic properties.

CompoundMpro IC50 (µM)Antiviral EC50 (µM, VeroE6 cells)Oral Bioavailability (Mice)
TKB245 0.0070.0348%
TKB248 0.0740.2272%

Data sourced from BioWorld[3]

Key Insights from the Comparison:

  • Potency: TKB245 exhibits approximately 10-fold greater potency in inhibiting the Mpro enzyme compared to TKB248. This highlights a critical SAR insight where subtle changes in the molecule's periphery can dramatically impact enzymatic inhibition.

  • Cellular Activity: The superior enzymatic inhibition of TKB245 translates to more potent antiviral activity in a cellular context, with an EC50 value over 7 times lower than that of TKB248.[3]

  • Pharmacokinetics: Interestingly, while less potent, TKB248 demonstrates significantly better oral bioavailability in mice. This is attributed to the replacement of a P1-P2 amide with a thioamide surrogate, which improved its pharmacokinetic profile.[2] This underscores a common challenge in drug development: balancing high potency with favorable drug-like properties.

Decoding the Structure-Activity Relationship (SAR)

The efficacy of these benzothiazole analogs as Mpro inhibitors is governed by specific structural features that dictate their interaction with the enzyme's active site.

The Crucial Role of the 4-Fluorobenzothiazole Ketone

The 4-fluorobenzothiazole moiety in TKB245 and TKB248 acts as a "warhead," forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[3][4] This covalent interaction is key to their potent inhibitory activity. The fluorine atom's position is also critical; a shift to the 5-position, as seen in the analog TKB272, can further enhance antiviral activity through new fluorine-based interactions with the enzyme.[4][5]

Impact of Substitutions on the Benzothiazole Ring

The substitution pattern on the benzothiazole ring significantly influences biological activity. While this guide focuses on the 4-fluoro substitution, it is worth noting that other substitutions can modulate activity. For instance, in other benzothiazole series, electron-withdrawing groups have been shown to enhance antimicrobial activity.[6]

The Significance of the P1' Site Moiety

In the context of protease inhibitors, the moiety that occupies the S1' subsite of the enzyme is critical. The 4-fluorobenzothiazole ring of TKB245 and TKB248 effectively fills this S1' subsite, contributing to their high affinity.[7]

Experimental Protocols: A Blueprint for Evaluation

To ensure scientific rigor and reproducibility, detailed experimental protocols are paramount. The following sections outline the key assays for evaluating the efficacy of this compound analogs as viral protease inhibitors.

SARS-CoV-2 Mpro Enzyme Inhibition Assay (FRET-Based)

This assay quantitatively measures the inhibition of the Mpro enzyme.[8][9]

Principle: The assay utilizes a fluorogenic substrate containing a cleavage site for Mpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by Mpro, the fluorophore and quencher separate, resulting in a measurable increase in fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare and store at 4°C.

    • Mpro Substrate: Dissolve in DMSO to create a stock solution and then dilute to the working concentration in Assay Buffer.

    • Recombinant SARS-CoV-2 Mpro: Dilute in Assay Buffer to the desired final concentration.

    • Test Compounds: Prepare a stock solution in DMSO and create a serial dilution in Assay Buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add the serially diluted test compounds.

    • Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).

    • Add the diluted SARS-CoV-2 Mpro solution to all wells except the negative control wells.

    • Pre-incubate the plate at 37°C for 60 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding the Mpro substrate solution to all wells.

    • Immediately measure the fluorescence intensity kinetically using a fluorescence plate reader (excitation: 340 nm, emission: 490 nm) every minute for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each well.

    • Determine the percent inhibition for each concentration of the test compound.

    • Plot the percent inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Cellular Antiviral Assay

This assay determines the efficacy of the compounds in inhibiting viral replication in a cellular context.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture VeroE6 cells (or another susceptible cell line) in appropriate media.

  • Infection and Treatment:

    • Seed the cells in 96-well plates and allow them to adhere.

    • Prepare serial dilutions of the test compounds.

    • Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

    • Immediately add the diluted compounds to the infected cells.

  • Incubation:

    • Incubate the plates for a period that allows for viral replication (e.g., 24-48 hours).

  • Quantification of Viral Replication:

    • Viral replication can be quantified by various methods, such as:

      • RT-qPCR: Measuring the amount of viral RNA in the cell supernatant.

      • Plaque Assay: Determining the number of infectious virus particles.

      • Cell Viability Assay (e.g., WST-8): Measuring the cytopathic effect of the virus.[4]

  • Data Analysis:

    • Calculate the percent inhibition of viral replication for each compound concentration.

    • Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values.

    • Calculate the Selectivity Index (SI = CC50/EC50) to assess the therapeutic window.

Visualizing the Mechanism of Action

To conceptualize the therapeutic strategy, it is essential to visualize the role of the SARS-CoV-2 main protease in the viral life cycle and the mechanism of its inhibition.

Viral_Replication_Inhibition cluster_host_cell Host Cell Viral_RNA Viral RNA Polyproteins Viral Polyproteins Viral_RNA->Polyproteins Translation Functional_Proteins Functional Viral Proteins Polyproteins->Functional_Proteins Cleavage by Mpro Mpro Main Protease (Mpro) Target Replication_Complex Viral Replication Complex Functional_Proteins->Replication_Complex New_Virions New Virions Replication_Complex->New_Virions Replication & Assembly Inhibitor 4-Fluorobenzothiazole Analog Inhibitor->Mpro Inhibition

Caption: Inhibition of the SARS-CoV-2 Main Protease (Mpro) by a 4-Fluorobenzothiazole analog, halting the cleavage of viral polyproteins and subsequent viral replication.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & SAR Synthesis Synthesis of Analogs Purification Purification (e.g., HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Enzyme_Assay Enzyme Inhibition Assay (IC50) Characterization->Enzyme_Assay Cell_Assay Cellular Antiviral Assay (EC50) Enzyme_Assay->Cell_Assay Toxicity_Assay Cytotoxicity Assay (CC50) Cell_Assay->Toxicity_Assay SAR_Analysis Structure-Activity Relationship Analysis Toxicity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A streamlined workflow for the synthesis, biological evaluation, and SAR analysis of novel 4-Fluorobenzothiazole analogs as antiviral agents.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly promising avenue for the development of novel antiviral therapeutics. The detailed SAR studies of compounds like TKB245 and TKB248 against the SARS-CoV-2 main protease provide invaluable insights for medicinal chemists. The key takeaways are the critical role of the 4-fluorobenzothiazole as a covalent warhead and the delicate balance between enzymatic potency and pharmacokinetic properties.

Future research should focus on exploring a wider range of substitutions on the benzothiazole ring and modifications of the group at the 2-position to fine-tune the activity and drug-like properties of these analogs. Furthermore, the evaluation of these compounds against other viral proteases and a broader spectrum of viruses is warranted to unlock their full therapeutic potential. The experimental protocols and SAR principles outlined in this guide provide a solid foundation for these future endeavors.

References

  • BioWorld. (2023). Researchers report discovery of TKB-245 and TKB-248, novel potent SARS-CoV-2 Mpro inhibitors. [Link]

  • PubMed. (2010). Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides. [Link]

  • PubMed Central. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. [Link]

  • PubMed. (2023). Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. [Link]

  • ACS Publications. (2023). Structure–Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties. [Link]

  • PubMed. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. [Link]

  • ACS Omega. (n.d.). SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. [Link]

  • PubMed Central. (2025). SARS-CoV‑2 Main Protease Inhibitors Containing 5‑Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. [Link]

  • ResearchGate. (2025). Synthesis of benzothiazole derivatives and their biological evaluation as anticancer agents. [Link]

  • PubMed. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. [Link]

  • ResearchGate. (2025). SARS-CoV-2 Main Protease Inhibitors Containing 5-Substituted Benzothiazole-2-carbonyl Moieties at the P1′ Site and Their Derivatives. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles. [Link]

  • PubMed. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. [Link]

  • Reaction Biology. (n.d.). Kinase inhibitor profiling. [Link]

  • ResearchGate. (n.d.). anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. [Link]

  • NIH. (n.d.). A Blueprint for High Affinity SARS-CoV-2 Mpro Inhibitors from Activity-Based Compound Library Screening Guided by Analysis of Protein Dynamics. [Link]

  • ResearchGate. (n.d.). The anticancer IC50 values of synthesized compounds against 3 cell lines. [Link]

  • ResearchGate. (n.d.). Co-crystal structures of TKB245 and TKB248 with SARS-CoV-2 Mpro. [Link]

  • PubMed Central. (2016). Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. [Link]

  • PubMed Central. (2022). Advances in the Development of SARS-CoV-2 Mpro Inhibitors. [Link]

  • PubMed. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. [Link]

  • NIH. (n.d.). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]

  • NIH. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. [Link]

  • NIH. (2025). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. [Link]

  • MDPI. (n.d.). Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. [Link]

Sources

A Comparative Analysis of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid's Potential Efficacy Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of immuno-oncology, the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint inhibitor. By catalyzing the initial and rate-limiting step of tryptophan catabolism along the kynurenine pathway, IDO1 orchestrates an immunosuppressive tumor microenvironment. This is achieved through the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive metabolites, primarily kynurenine.[1][2] Consequently, the development of small molecule inhibitors targeting IDO1 has been a significant focus of cancer immunotherapy research.

This guide provides a comparative overview of the potential efficacy of a novel compound, 4-Fluorobenzo[d]thiazole-2-carboxylic acid, against two well-characterized IDO1 inhibitors that have progressed to clinical trials: Epacadostat and Navoximod. As there is currently no publicly available experimental data on the biological activity of this compound, this analysis will focus on a structural comparison to the known pharmacophores of these established inhibitors, providing a scientifically grounded, albeit speculative, assessment of its potential.

The Kynurenine Pathway and the Role of IDO1

The kynurenine pathway is the primary metabolic route for tryptophan in mammals. Under normal physiological conditions, IDO1 activity is low. However, in the context of cancer, pro-inflammatory cytokines such as interferon-gamma (IFN-γ) dramatically upregulate its expression in both tumor cells and antigen-presenting cells.[3] This heightened IDO1 activity leads to a localized depletion of tryptophan and an accumulation of kynurenine, which collectively suppress the activity of effector T cells and natural killer (NK) cells, while promoting the differentiation of regulatory T cells (Tregs).[2][3][4] This creates a state of immune tolerance that allows tumors to evade immune surveillance.

Kynurenine_Pathway Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Catabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces Immunosuppression Immunosuppression Kynurenine->Immunosuppression Leads to Pharmacophore_Comparison cluster_epacadostat Epacadostat cluster_navoximod Navoximod cluster_topic_compound This compound cluster_pharmacophore IDO1 Inhibitor Pharmacophore Epacadostat Epacadostat Hydroxyamidine Bromophenyl Sulfamide Tail Pharmacophore Key Features Heme Interaction Hydrophobic Region H-Bonding Epacadostat:f0->Pharmacophore:f0 Potent Epacadostat:f1->Pharmacophore:f1 Fits Pocket A Navoximod Navoximod Polycyclic Core Hydroxyl Groups Navoximod:f0->Pharmacophore:f1 Occupies Active Site TopicCompound Topic Compound Benzothiazole Core Carboxylic Acid Fluorine TopicCompound:f1->Pharmacophore:f0 Potential (weaker) TopicCompound:f0->Pharmacophore:f1 Potential TopicCompound:f1->Pharmacophore:f2 Yes

Caption: A structural feature comparison with a general IDO1 pharmacophore model.

Experimental Protocol for Efficacy Determination

To empirically determine the efficacy of this compound as an IDO1 inhibitor, a standardized in vitro assay would be employed.

In Vitro IDO1 Inhibition Assay (Cell-Based)

This assay measures the production of kynurenine in a cellular context where IDO1 expression is induced.

1. Cell Culture and IDO1 Induction:

  • Human ovarian cancer cells (e.g., SK-OV-3), which are known to express IDO1 upon stimulation, are cultured in appropriate media. [5] * Cells are seeded in 96-well plates and allowed to adhere overnight.
  • IDO1 expression is induced by treating the cells with recombinant human interferon-gamma (IFN-γ) for 24 hours. [5] 2. Compound Treatment:
  • A dilution series of this compound, along with known inhibitors (Epacadostat and Navoximod as positive controls) and a vehicle control (e.g., DMSO), is prepared in assay medium containing L-tryptophan.
  • The culture medium is replaced with the medium containing the test compounds, and the cells are incubated for 24-48 hours.

3. Kynurenine Measurement:

  • After incubation, the cell culture supernatant is collected.
  • The concentration of kynurenine in the supernatant is quantified. A common method involves a colorimetric assay where N-formylkynurenine is hydrolyzed to kynurenine, which then reacts with Ehrlich's reagent to produce a colored product that can be measured spectrophotometrically at approximately 490 nm. [6]Alternatively, HPLC or LC-MS can be used for more precise quantification. [7] 4. Data Analysis:
  • A standard curve is generated using known concentrations of kynurenine.
  • The percentage of IDO1 inhibition for each compound concentration is calculated relative to the vehicle control.
  • The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

start [label="Start", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="1. Seed SK-OV-3 cells in 96-well plates"]; step2 [label="2. Induce IDO1 expression with IFN-γ"]; step3 [label="3. Treat with test compounds and controls"]; step4 [label="4. Incubate for 24-48 hours"]; step5 [label="5. Collect supernatant"]; step6 [label="6. Measure kynurenine concentration"]; step7 [label="7. Analyze data and calculate IC50"]; end [label="End", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end; }

Caption: Workflow for a cell-based IDO1 inhibition assay.

Conclusion

While this compound presents an interesting chemical scaffold with features that could potentially allow for the inhibition of IDO1, its efficacy remains speculative without direct experimental validation. The established inhibitors, Epacadostat and Navoximod, demonstrate potent, low nanomolar inhibition of IDO1 and serve as high-quality benchmarks for any new candidate in this class. The structural analysis suggests that this compound may have a lower affinity for IDO1 compared to these clinical candidates due to the nature of its potential heme-interacting moiety. Empirical testing using the outlined in vitro protocols is essential to determine its actual inhibitory activity and to ascertain its viability as a lead compound for further development in cancer immunotherapy.

References

  • The Binding Mode of N-Hydroxyamidines to Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Chemical Information and Modeling.

  • Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. Journal of Medicinal Chemistry.

  • Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. ResearchGate.

  • Epacadostat (INCB024360) IDO1 Inhibitor. Selleck Chemicals.

  • IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia. Cancers.

  • Epacadostat (INCB 024360) DataSheet. MedchemExpress.

  • Crystal binding mode of Epacadostat into the IDO cocrystal structure... ResearchGate.

  • Definition of epacadostat - NCI Drug Dictionary. National Cancer Institute.

  • 6o3i - Crystal Structure of Human IDO1 bound to navoximod (NLG-919). RCSB PDB.

  • INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.

  • Navoximod IDO/TDO inhibitor. Selleck Chemicals.

  • Navoximod (GDC-0919) | IDO Inhibitor. MedchemExpress.

  • Navoximod | Indoleamine 2,3-Dioxygenase (IDO). TargetMol.

  • Discovery and Optimization of Novel Apo-IDO1 Inhibitors by a Pharmacophore-Based Structural Simplification Strategy. PubMed.

  • A phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer.

  • Epacadostat (INCB 024360) | IDO1 Inhibitor. MedChemExpress.

  • Structure and Plasticity of Indoleamine 2,3-Dioxygenase 1 (IDO1). Journal of Medicinal Chemistry.

  • Binding mode of epacadostat and spectral markers for O and N-based... ResearchGate.

  • Epacadostat (INCB024360) | IDO1 inhibitor. InvivoChem.

  • Epacadostat is a Potent and Selective IDO1 Inhibitor for Solid Tumor Research. ACROBiosystems.

  • Epacadostat | INCB 024360 | IDO1 Inhibitor. TargetMol.

  • Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1. Frontiers in Pharmacology.

  • Definition of navoximod - NCI Drug Dictionary. National Cancer Institute.

  • Complex crystal structure of hIDO1 with Epacadostat, IPD, Navoximod,... ResearchGate.

  • The design process of novel IDO‐1 inhibitors relies on analyzing the... ResearchGate.

  • Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget.

  • Navoximod - PubChem. National Center for Biotechnology Information.

  • Structures of IDO1 and IDO1 inhibitors. (A) crystal structure of the... ResearchGate.

  • Navoximod (GDC-0919, NLG-919, RG6078, CAS Number: 1402837-78-8). Cayman Chemical.

  • navoximod. IUPHAR/BPS Guide to PHARMACOLOGY.

  • Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity (MAK356). Sigma-Aldrich.

  • Cell based functional assays for IDO1 inhibitor screening and characterization. PMC.

  • Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. PMC.

  • Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry.

  • IDO1 Inhibitor Screening Assay Kit. BPS Bioscience.

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Landscape of Novel Benzothiazoles: A Comparative Analysis Centered on 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the specificity of a drug candidate is paramount. While a molecule may exhibit high affinity for its intended target, its interactions with other biological macromolecules can lead to unforeseen side effects, diminishing its therapeutic window or causing toxicity. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel benzothiazole derivative, 4-Fluorobenzo[d]thiazole-2-carboxylic acid . As direct experimental data for this specific compound is not yet publicly available, we will establish a robust comparative analysis using approved drugs that share the benzothiazole or thiazole scaffold: Riluzole , Pramipexole , and Dasatinib .

This document will delve into the critical importance of early-stage cross-reactivity profiling, provide detailed experimental protocols for key assays, and present a comparative analysis of the known on- and off-target profiles of our selected case-study compounds. By understanding the potential cross-reactivity patterns of structurally related molecules, researchers can proactively design more targeted and safer drug candidates.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target effects are a major contributor to clinical trial failures. Identifying potential cross-reactivities early in the drug discovery pipeline allows for:

  • Informed Lead Optimization: Medicinal chemists can modify the structure of a lead compound to mitigate undesirable off-target interactions while preserving on-target potency.

  • Rational Prediction of Adverse Effects: Understanding a compound's broader biological footprint can help predict potential side effects and inform the design of preclinical toxicology studies.

  • De-risking Clinical Development: A well-characterized cross-reactivity profile provides greater confidence in a drug candidate's safety and specificity, increasing the likelihood of successful clinical translation.

Comparative Analysis of Benzothiazole and Thiazole-Containing Drugs

To contextualize the potential cross-reactivity of this compound, we will examine the profiles of three approved drugs. These compounds, while differing in their therapeutic indications, provide valuable insights into the types of off-target interactions that can be anticipated from this chemical class.

Case Study 1: Riluzole
  • Primary Indication: Amyotrophic Lateral Sclerosis (ALS)[1]

  • Primary Mechanism of Action: Though not fully elucidated, Riluzole is known to inhibit glutamate release and block voltage-gated sodium channels.[1] Recent studies also suggest it acts as an ATP-competitive inhibitor of protein kinase CK1δ, linking it to the reduction of TDP-43 proteinopathy, a hallmark of ALS.[2][3]

Case Study 2: Pramipexole
  • Primary Indication: Parkinson's Disease and Restless Legs Syndrome.[4]

  • Primary Mechanism of Action: Pramipexole is a non-ergot dopamine agonist with high affinity for the D2 subfamily of dopamine receptors, showing a particular preference for the D3 receptor subtype.[5][6][7]

Case Study 3: Dasatinib
  • Primary Indication: Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL).[8]

  • Primary Mechanism of Action: Dasatinib is a multi-targeted tyrosine kinase inhibitor, with potent activity against BCR-ABL and SRC family kinases.[9]

Quantitative Comparison of On- and Off-Target Activities

The following tables summarize the known binding affinities (Ki) and inhibitory concentrations (IC50) of our case-study drugs against their primary targets and a selection of known off-targets. This data provides a quantitative basis for comparing their selectivity profiles.

Table 1: Comparative Binding Affinities (Ki) for Riluzole and Pramipexole

TargetRiluzole Ki (nM)Pramipexole Ki (nM)Receptor Family
Dopamine D2-3.9[6][7]Dopamine Receptor
Dopamine D3-0.5[6][7]Dopamine Receptor
Dopamine D4-5.1Dopamine Receptor

Table 2: Comparative Inhibitory Activity (IC50) of Dasatinib and Riluzole Against a Panel of Kinases

Kinase TargetDasatinib IC50 (nM)Riluzole IC50 (µM)Kinase Family
ABL1<1[10]-Tyrosine Kinase
SRC0.5 - 0.8[10][11]-Tyrosine Kinase
c-KIT<30[11]-Tyrosine Kinase
PDGFRβ<30[11]-Tyrosine Kinase
Protein Kinase C (PKC)-Direct Inhibition (IC50 not specified)[12]Serine/Threonine Kinase
Protein Kinase CK1δ-16.1[3]Serine/Threonine Kinase
Linking Off-Target Activity to Known Adverse Effects

The clinical side-effect profiles of these drugs can often be rationalized by their off-target activities.

  • Riluzole: While generally well-tolerated, side effects such as nausea, dizziness, and in rare cases, liver problems have been reported.[13][14][15][16] Its interaction with various ion channels and kinases could contribute to this profile.[12][17]

  • Pramipexole: Common side effects include nausea, dizziness, somnolence, and hallucinations.[4][18][19][20] These are largely attributable to its potent activity at dopamine receptors. The potential for impulse control disorders is also a known concern.[20]

  • Dasatinib: Known for a broader range of side effects, including myelosuppression, fluid retention (pleural effusion), gastrointestinal issues, and skin rash.[21][22][23] These are a direct consequence of its multi-kinase inhibitory profile, affecting pathways beyond the intended BCR-ABL and SRC.[8][9] For instance, inhibition of PDGFRβ has been linked to fluid retention.[24]

Experimental Protocols for Cross-Reactivity Profiling

A thorough assessment of a new chemical entity's cross-reactivity requires a multi-pronged approach, employing a variety of in vitro assays. Below are detailed protocols for key methodologies.

Radioligand Competitive Binding Assay

This assay is a gold standard for determining the binding affinity of a test compound for a specific receptor.

Objective: To determine the inhibition constant (Ki) of this compound for a panel of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Methodology:

  • Reagent Preparation:

    • Prepare cell membranes expressing the target receptor of interest.

    • Select a suitable radioligand with known high affinity and specificity for the target.

    • Prepare a series of dilutions of the test compound (this compound) and a known non-labeled competitor (for positive control).

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or control.

    • Incubate at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification:

    • Add scintillation fluid to the filter plate and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of the non-labeled competitor) from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

In Vitro Kinase Inhibition Assay

Given that many small molecules exhibit off-target effects on kinases, a broad kinase panel screen is essential.

Objective: To determine the IC50 of this compound against a comprehensive panel of human kinases.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer containing a purified recombinant kinase, a specific substrate (peptide or protein), and ATP.

    • Prepare serial dilutions of the test compound.

  • Kinase Reaction:

    • In a 96- or 384-well plate, combine the kinase, substrate, and test compound.

    • Initiate the reaction by adding a solution of ATP (often radiolabeled with ³²P or ³³P).

    • Incubate at a controlled temperature (e.g., 30°C) for a defined period.

  • Detection of Substrate Phosphorylation:

    • Stop the reaction and separate the phosphorylated substrate from the remaining ATP. This can be achieved using various methods, such as filter binding assays, solid-phase extraction, or gel electrophoresis.

    • Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., scintillation counting for radiolabeled assays, or fluorescence/luminescence for non-radioactive assays).

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful technique to confirm target engagement and assess off-target binding within a more physiologically relevant cellular environment.

Objective: To assess the binding of this compound to its intended target and potential off-targets in intact cells.

Methodology:

  • Cell Treatment:

    • Treat cultured cells with the test compound or a vehicle control for a specified duration.

  • Thermal Challenge:

    • Heat the cell suspensions or adherent cells in a thermal cycler across a range of temperatures.

  • Cell Lysis and Fractionation:

    • Lyse the cells to release the intracellular proteins.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection:

    • Analyze the amount of the target protein remaining in the soluble fraction using methods such as Western blotting or ELISA.

  • Data Analysis:

    • Generate a "melting curve" by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization upon binding.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the described assays.

cluster_0 Radioligand Competitive Binding Assay A Prepare Reagents (Membranes, Radioligand, Test Compound) B Incubate (Membranes + Radioligand + Test Compound) A->B C Filter to Separate Bound from Free Ligand B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki) D->E

Caption: Workflow for a Radioligand Competitive Binding Assay.

cluster_1 In Vitro Kinase Inhibition Assay F Prepare Reagents (Kinase, Substrate, ATP, Test Compound) G Initiate Kinase Reaction F->G H Stop Reaction & Separate Phosphorylated Substrate G->H I Quantify Phosphorylation H->I J Data Analysis (IC50) I->J

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

cluster_2 Cellular Thermal Shift Assay (CETSA®) K Treat Cells with Test Compound L Apply Thermal Challenge (Temperature Gradient) K->L M Lyse Cells & Separate Soluble Proteins L->M N Detect Target Protein (e.g., Western Blot) M->N O Analyze Thermal Shift N->O

Caption: Workflow for a Cellular Thermal Shift Assay (CETSA®).

Conclusion

The journey of a drug candidate from bench to bedside is fraught with challenges, with off-target effects being a significant hurdle. For novel molecules like this compound, a proactive and comprehensive cross-reactivity profiling strategy is not just recommended, but essential. By leveraging established methodologies and drawing comparative insights from structurally related approved drugs, researchers can build a robust data package that informs lead optimization, predicts potential liabilities, and ultimately paves the way for the development of safer and more effective medicines. This guide serves as a foundational resource for embarking on this critical aspect of drug discovery.

References

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (2022). National Institutes of Health. Available at: [Link].

  • High affinity binding for pramipexole, a dopamine D3 receptor ligand, in rat striatum. (2000). PubMed. Available at: [Link].

  • Dopamine receptor agonists in current clinical use: comparative dopamine receptor binding profiles defined in the human striatum. (2003). PubMed. Available at: [Link].

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (2022). Frontiers Media S.A. Available at: [Link].

  • Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457. (2011). National Institutes of Health. Available at: [Link].

  • Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. (2008). BioMed Central. Available at: [Link].

  • Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. (2013). PubMed. Available at: [Link].

  • Activity of tyrosine kinase inhibitor Dasatinib in neuroblastoma cells in vitro and in orthotopic mouse model. (2010). National Institutes of Health. Available at: [Link].

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2007). American Society of Hematology. Available at: [Link].

  • Riluzole: Side Effects, Uses, Dosage, Interactions, Warnings. (2022). RxList. Available at: [Link].

  • Correlation between the IC50 of dasatinib and the inhibition on the... ResearchGate. Available at: [Link].

  • Turning liabilities into opportunities: Off-target based drug repurposing in cancer. (2019). National Institutes of Health. Available at: [Link].

  • Riluzole Uses, Side Effects & Warnings. (2024). Drugs.com. Available at: [Link].

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (2014). National Institutes of Health. Available at: [Link].

  • Riluzole (oral route) - Side effects & dosage. (2025). Mayo Clinic. Available at: [Link].

  • Riluzole: MedlinePlus Drug Information. (2022). MedlinePlus. Available at: [Link].

  • Rethinking to riluzole mechanism of action: the molecular link among protein kinase CK1δ activity, TDP-43 phosphorylation, and amyotrophic lateral sclerosis pharmacological treatment. (2019). National Institutes of Health. Available at: [Link].

  • [Adverse efects of riluzole (Rilutek) in the treatment of amyotrophic lateral sclerosis]. (2000). PubMed. Available at: [Link].

  • Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia. ResearchGate. Available at: [Link].

  • A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. (2021). PubMed Central. Available at: [Link].

  • Pramipexole. (2023). StatPearls. Available at: [Link].

  • Dasatinib in chronic myeloid leukemia: a review. (2008). Dove Press. Available at: [Link].

  • A novel neuroprotective mechanism of riluzole: direct inhibition of protein kinase C. (2000). PubMed. Available at: [Link].

  • Pramipexole (oral route) - Side effects & dosage. (2025). Mayo Clinic. Available at: [Link].

  • Targeting Protein Kinase CK1δ With Riluzole: Could It Be One of the Possible Missing Bricks to Interpret Its Effect in the Treatment of ALS From a Molecular Point of View?. (2018). PubMed. Available at: [Link].

  • Riluzole. Wikipedia. Available at: [Link].

  • riluzole. IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [Link].

  • A narrative review on adverse effects of dasatinib with a focus on pharmacotherapy of dasatinib-induced pulmonary toxicities. (2021). BLOOD RESEARCH. Available at: [Link].

  • Pramipexole Side Effects: Common, Severe, Long Term. (2024). Drugs.com. Available at: [Link].

  • Structural identification of riluzole-binding site on human TRPC5. (2022). National Institutes of Health. Available at: [Link].

  • Pramipexole Uses, Side Effects & Warnings. (2024). Drugs.com. Available at: [Link].

  • Pramipexole Augmentation for Treatment-Resistant Unipolar and Bipolar Depression in the Real World: A Systematic Review and Meta-Analysis. (2023). MDPI. Available at: [Link].

  • pramipexole dihydrochloride tablet, extended release. U.S. National Library of Medicine. Available at: [Link].

  • Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review). (2021). National Institutes of Health. Available at: [Link].

  • Interaction of the neuroprotective drug riluzole with GABA(A) and glycine receptor channels. (2007). PubMed. Available at: [Link].

  • Molecular mechanisms of interaction between the neuroprotective substance riluzole and GABA(A)-receptors. (2007). PubMed. Available at: [Link].

  • The adverse effects of pramipexole on probability discounting are not reversed by acute D2 or D3 receptor antagonism. (2016). National Institutes of Health. Available at: [Link].

  • Riluzole in Psychiatry: A Systematic Review of the Literature. (2009). National Institutes of Health. Available at: [Link].

Sources

A Comparative Guide to Evaluating Benzothiazole-2-Carboxylic Acid Derivatives: Bridging In Vitro Activity and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzothiazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid structure and versatile substitution points allow for fine-tuning of its interaction with various biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory activities.[1][2][3][4]

While a comprehensive biological activity profile for the specific molecule, 4-Fluorobenzo[d]thiazole-2-carboxylic acid, is not extensively documented in publicly available literature, the wealth of data on its close structural analogs provides a robust framework for its potential evaluation. This guide synthesizes field-proven insights to delineate a logical, evidence-based pathway for characterizing a novel benzothiazole derivative, moving from initial molecular interactions (in vitro) to systemic effects in a living organism (in vivo). We will explore the critical experiments, decision-making logic, and the crucial challenge of correlating cellular potency with whole-body efficacy.

Part 1: In Vitro Activity Assessment - Pinpointing the Molecular Mechanism

The primary objective of in vitro testing is to determine if a compound has a direct, measurable effect at a molecular or cellular level. This phase is foundational, establishing the mechanism of action and intrinsic potency before committing to more complex and resource-intensive animal studies.

Common Therapeutic Targets and Corresponding Assays for Benzothiazole Scaffolds

Based on established research into related structures, a compound like this compound would likely be screened against panels related to cancer and metabolic diseases.

1. Anticancer Activity: Many thiazole-containing compounds exert their anticancer effects by disrupting fundamental cellular processes.

  • Mechanism of Action: A frequently observed mechanism for this class of compounds is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis (programmed cell death).[5]

  • Experimental Protocols:

    • Antiproliferative Screening: The initial step involves assessing the compound's ability to inhibit the growth of various cancer cell lines. The IC50 value (the concentration required to inhibit 50% of cell growth) is the key metric.

      • Protocol: MTT or SRB Assay

        • Cell Plating: Seed cancer cell lines (e.g., A375 melanoma, PC-3 prostate, K563 leukemia) in 96-well plates and allow them to adhere overnight.[6][7]

        • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

        • Staining: Add MTT or SRB stain, which is converted into a colored product by viable cells.

        • Quantification: Solubilize the colored product and measure the absorbance using a plate reader. The absorbance is directly proportional to the number of viable cells.

        • Analysis: Plot cell viability against compound concentration to determine the IC50 value.

    • Cell Cycle Analysis: To understand how the compound inhibits growth, flow cytometry is used to analyze its effect on the cell division cycle.

      • Protocol: Propidium Iodide (PI) Staining

        • Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.

        • Harvest and fix the cells in ethanol.

        • Stain the cellular DNA with propidium iodide.

        • Analyze the cell population using a flow cytometer. The DNA content reveals the percentage of cells in each phase (G0/G1, S, G2/M). An accumulation of cells in a specific phase (e.g., G0/G1) indicates cell cycle arrest.[8][9] The appearance of a "sub-G1" peak is indicative of apoptosis.[6]

2. Antidiabetic Activity: Thiazole derivatives have shown promise in managing type 2 diabetes, primarily by enhancing insulin sensitivity and mitigating oxidative stress and inflammation.[3][4][10]

  • Mechanism of Action: The therapeutic effect often stems from a combination of antioxidant activity, reduction of pro-inflammatory cytokines, and potential modulation of metabolic pathways.[3][4]

  • Experimental Protocols:

    • In Vitro Assays for Inflammation: Macrophage cell lines (e.g., RAW 264.7) can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. The ability of the test compound to reduce the secretion of inflammatory markers like TNF-α and IL-6 is then quantified via ELISA.

    • Antioxidant Capacity Assays: Standard chemical assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging can provide a preliminary measure of the compound's intrinsic antioxidant potential.

Illustrative In Vitro Data for Benzothiazole Analogs
Compound ClassCell LineIn Vitro AssayResult (IC50)Reference
2-Arylthiazolidine-4-carboxylic acid amidesMelanoma (A375)Antiproliferation0.1 - 5 µM[5][9]
2-Arylthiazolidine-4-carboxylic acid amidesProstate (PC-3)Antiproliferation0.7 - 2.6 µM[5][6]
2-Amino-thiazole-5-carboxylic acid phenylamidesLeukemia (K563)Antiproliferation< 1 µM[7]
Workflow for In Vitro Characterization

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Compound Synthesis (this compound) B High-Throughput Proliferation Screen (Panel of Cancer Cell Lines) A->B C Determine IC50 Values B->C D Cell Cycle Analysis (Flow Cytometry) C->D Potent Hits E Apoptosis Assays (Annexin V Staining) D->E F Target-Specific Assays (e.g., Tubulin Polymerization) D->F G Lead Candidate for In Vivo Studies E->G F->G

Caption: In vitro screening cascade for a novel benzothiazole derivative.

Part 2: In Vivo Evaluation - From Cellular Effect to Systemic Efficacy

A compound that is potent in vitro must be tested in a living system to assess its true therapeutic potential. In vivo studies evaluate efficacy, safety, and pharmacokinetics (what the body does to the drug).

Standard Animal Models for Benzothiazole Scaffolds

1. Anticancer Efficacy Models:

  • Human Tumor Xenograft Model: This is the gold standard for evaluating anticancer drugs.

    • Protocol:

      • Implantation: Human cancer cells (e.g., A375 melanoma) are injected subcutaneously into immunocompromised mice (e.g., nude mice).[9]

      • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

      • Treatment: Mice are randomized into vehicle control and treatment groups. The compound is administered (e.g., intraperitoneally or orally) daily or on a set schedule.

      • Monitoring: Tumor volume and body weight are measured regularly. A significant reduction in tumor growth in the treatment group compared to the control indicates efficacy.[6] Studies have shown that compounds from this class can significantly inhibit tumor growth at doses like 10 mg/kg.[6][9]

2. Antidiabetic Efficacy Models:

  • Streptozotocin (STZ)-Induced Diabetic Rat Model: STZ is a chemical that is toxic to the insulin-producing beta cells of the pancreas, inducing a state of hyperglycemia that mimics type 2 diabetes.

    • Protocol:

      • Induction: Neonatal or adult rats are injected with a specific dose of STZ (e.g., 100 mg/kg) to induce diabetes.[3][4]

      • Confirmation: Diabetes is confirmed by measuring high blood glucose levels.

      • Treatment: Diabetic animals are treated with the test compound orally for several weeks.

      • Endpoint Analysis: Key biomarkers are measured at the end of the study, including:

        • Blood glucose and insulin levels[4]

        • Lipid profile (triglycerides, cholesterol)[3]

        • Markers of oxidative stress (GSH, SOD) and inflammation (TNF-α, IL-6) in tissues like the pancreas and liver.[3][4]

Pharmacokinetics (PK): The Key to Translation

A compound's in vivo efficacy is critically dependent on its ADME properties: Absorption, Distribution, Metabolism, and Excretion. Poor PK is a primary reason for the failure of potent in vitro compounds.

  • Key Parameters:

    • Oral Bioavailability (F%): The percentage of the drug that reaches systemic circulation after oral administration. Low bioavailability (<10%) can be a major hurdle.[11]

    • Clearance (CL): The rate at which the drug is removed from the body. High clearance can lead to a short duration of action.

    • Half-life (t½): The time it takes for the drug concentration in the plasma to reduce by half.

  • PK Studies: These are typically conducted in rodents (rats) and often in larger species like dogs or monkeys to understand inter-species differences.[11] The compound is administered both intravenously (IV) and orally (PO) to calculate oral bioavailability. Studies on related thiazole derivatives have shown oral bioavailabilities ranging from 4% in monkeys to 27% in dogs, highlighting the importance of species selection and chemical modification to improve this parameter.[11]

Illustrative In Vivo & PK Data for Benzothiazole Analogs
Compound ClassAnimal ModelKey FindingReference
2-Arylthiazolidine-4-carboxylic acid amidesA375 Melanoma Xenograft (Mice)Significant tumor growth inhibition at 10 mg/kg[6][9]
Thiazole DerivativesSTZ-Induced Diabetic RatsReversed increased glucose, insulin, and lipid levels[3]
Thiazole BenzenesulfonamideRat, Dog, MonkeyOral Bioavailability: 17% (rat), 27% (dog), 4% (monkey)[11]

Part 3: Bridging the Gap - The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal of preclinical development is to find a compound with a strong correlation between its in vitro potency and its in vivo efficacy.

The Challenge: A compound may have a nanomolar IC50 in vitro but show no activity in vivo. This disconnect is typically due to:

  • Poor Absorption: The compound is not absorbed from the gut into the bloodstream.

  • Rapid Metabolism: The liver rapidly breaks down the compound before it can reach its target (first-pass metabolism).[11]

  • Poor Distribution: The compound does not reach the target tissue in sufficient concentrations.

  • Toxicity: The compound causes adverse effects at doses required for efficacy.

The Solution: Iterative Drug Discovery The process is not linear but cyclical. If a potent compound fails in vivo, medicinal chemists will synthesize new analogs based on the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) data to improve its drug-like properties without sacrificing potency. For example, adding a fluorine atom (as in the titular compound) is a common strategy to block metabolic sites and improve stability.

G A In Vitro Testing (Potency & Mechanism) B In Vivo Testing (Efficacy & PK) A->B Lead Candidate C Analyze Data (SAR & IVIVC) B->C Results C->B Refine Model D Medicinal Chemistry (Synthesize New Analogs) C->D Design Strategy D->A New Compounds

Caption: The iterative cycle of preclinical drug discovery.

Conclusion

Evaluating a novel compound such as this compound requires a disciplined, multi-faceted approach. While its specific biological activities remain to be elucidated, the extensive research on the broader benzothiazole family provides a clear and logical roadmap for its investigation. The journey from a laboratory bench to a potential therapeutic agent is predicated on a dual mastery of both in vitro and in vivo sciences. A successful candidate must not only demonstrate potent and selective activity in cellular assays but must also possess the requisite pharmacokinetic properties to reach its target and exert a therapeutic effect in a complex biological system. The true art of drug development lies in successfully navigating and bridging the gap between these two essential domains.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.).
  • "2-(4-Fluorobenzamido)
  • 2-[(4-Chlorobenzyl)
  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (n.d.). European Journal of Chemistry.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (n.d.). RSC Publishing.
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. (n.d.). MDPI.
  • The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. (n.d.). PubMed.
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). PubMed Central.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. (n.d.). PubMed.
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (n.d.). PubMed Central.
  • Synthesis, in vitro structure-activity relationship, and in vivo studies of 2-arylthiazolidine-4-carboxylic acid amides as anticancer agents. (2010). PubMed.
  • Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. (n.d.). Der Pharma Chemica.

Sources

A Comparative Analysis of 4-Fluorobenzo[d]thiazole-2-carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The benzothiazole core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds.[1][2][3][4] Its rigid, bicyclic structure provides an excellent framework for molecular recognition by various biological targets. The strategic incorporation of a fluorine atom at the 4-position of the benzo ring and a carboxylic acid at the 2-position of the thiazole ring creates the 4-Fluorobenzo[d]thiazole-2-carboxylic acid scaffold—a molecule primed for derivatization and optimization in drug discovery. The electronegativity of fluorine can enhance metabolic stability and binding affinity, while the carboxylic acid group serves as a versatile chemical handle for creating libraries of amides, esters, and other analogues.

This guide provides a comparative analysis of various derivatives stemming from this core structure, focusing on their synthetic accessibility, biological performance across different therapeutic areas, and the underlying structure-activity relationships (SAR). We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and protocols to provide a comprehensive resource for researchers in the field.

Synthetic Strategies: Accessing Chemical Diversity

The primary route for generating diversity from the this compound core involves the functionalization of the carboxylic acid group, most commonly through amide bond formation. This reaction is favored due to its reliability and the vast commercial availability of primary and secondary amines, allowing for the systematic exploration of chemical space.

The general approach involves activating the carboxylic acid, typically with a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive like HOBt (Hydroxybenzotriazole) to suppress side reactions and improve efficiency. The activated species is then reacted with a chosen amine to yield the final amide derivative.

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Core 4-Fluorobenzo[d]thiazole -2-carboxylic Acid Reagents EDC, HOBt Solvent (e.g., DMF, DCM) Room Temperature Core->Reagents Activation Amine Primary/Secondary Amine (R-NH₂/R₂NH) Amine->Reagents Nucleophilic Attack Product Amide Derivative Reagents->Product Coupling

Caption: General workflow for the synthesis of amide derivatives.

Representative Experimental Protocol: Amide Synthesis

This protocol describes a standard procedure for coupling the core acid with an amine.

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.2 equivalents) in an anhydrous solvent like Dimethylformamide (DMF).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 equivalents) portion-wise while stirring. Maintain the temperature at 0°C and stir for 30 minutes to allow for the formation of the activated ester.

  • Coupling: Add the desired amine (1.1 equivalents) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Monitor the reaction progress using Thin-Layer Chromatography (TLC). Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel to yield the pure amide derivative.

  • Characterization: Confirm the structure of the final compound using techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.[1][5]

Comparative Biological Activity

Derivatives of the benzothiazole scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The specific substitutions on the core structure play a critical role in modulating potency and selectivity.

Anticancer Activity

Benzothiazole derivatives have emerged as a promising class of anticancer agents, with some compounds showing potent and selective activity against various cancer cell lines.[4][6][7][8] For example, 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) has shown significant inhibitory effects against lung, colon, and breast cancer cells.[6][7][9]

The mechanism of action for many of these derivatives involves the modulation of key signaling pathways implicated in cancer progression. Studies have shown that certain 2-substituted benzothiazoles can suppress cell proliferation and migration by inhibiting the NF-κB/COX-2/iNOS signaling pathway, particularly in hepatocellular carcinoma (HCC).[2][10] This inhibition leads to reduced inflammation and induction of apoptosis.[10]

Derivative TypeTarget Cell LineIC₅₀ (µM)Key Findings
2-Substituted (Nitro)HepG2 (Liver)56.98 (24h) / 38.54 (48h)Suppresses cell proliferation and induces apoptosis.[10]
2-Substituted (Fluoro)HepG2 (Liver)59.17 (24h) / 29.63 (48h)Similar inhibitory effects to the nitro-substituted derivative.[10]
Hydrazine Schiff BaseHeLa (Cervical)2.41Potency comparable to the reference drug Doxorubicin (IC₅₀ 2.05 µM).[6]
Imidazole-AcetamideVarious-Showed remarkable antitumor potential against a panel of 60 human cancer cell lines.[6][7]
ThiazolidinoneMCF7 & HepG20.036 & 0.048Nitrobenzylidene-containing derivative showed potent activity.[6]
Antimicrobial Activity

The benzothiazole nucleus is a common feature in many compounds developed for their antibacterial and antifungal properties.[9][11][12] The introduction of a fluorine atom is known to enhance the biological profile of many antimicrobial agents.[12] Derivatives have shown activity against a range of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[9][11][13]

The mechanisms of antibacterial action are diverse and can include the inhibition of essential bacterial enzymes such as DNA gyrase and dihydropteroate synthase (DHPS), which is the target for sulfonamide drugs.[9][13]

Derivative ClassTarget OrganismActivity MetricKey Findings
BenzylidenehydrazinylS. aureus, E. coliGood ActivityDerivatives with specific substitutions showed promising antibacterial profiles.[11]
Thiazolidin-4-oneP. aeruginosa, E. coliMIC = 0.09–0.18 mg/mLActivity was comparable to standard drugs streptomycin and ampicillin.[13]
Schiff BaseK. pneumoniaMIC = 0.4–0.8 µg/mLPresence of a diethylamino group on the benzylidene ring enhanced activity.[13]
N-sulfonamideS. aureusMIC = 0.025 mMSuperior activity compared to standard drugs ampicillin and sulfadiazine.[9]
ThiadiazoleS. aureus, E. coliPromising ActivityFluorobenzothiazole incorporated with 1,3,4-thiadiazole showed significant activity.[12][14]
Anti-inflammatory Activity

Inflammation is a critical process in many diseases, and targeting inflammatory pathways is a key therapeutic strategy. Benzothiazole derivatives have been shown to possess significant anti-inflammatory properties, often by inhibiting inflammatory markers.[1][2][3][15] The primary mechanism involves the downregulation of the NF-κB signaling pathway, which in turn reduces the expression of downstream effectors like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[2][10][15]

Derivative TypeAssay ModelResultMechanism
BenzenesulphonamideCarrageenan-induced rat paw oedemaUp to 80% inhibitionNot specified, likely COX inhibition.[3]
SulfonamideIn vitro assaysPotent activityNot specified.[1]
2-SubstitutedHepG2 cell lineReduction in NF-κB, COX-2, iNOSInhibition of the NF-κB signaling pathway.[2][10]

Structure-Activity Relationship (SAR) Insights

The comparative data reveals several key SAR trends that can guide future design efforts:

  • Anticancer Activity: For 2-substituted derivatives, the nature of the aryl group is critical. The presence of multiple chlorine atoms or specific heterocyclic rings like imidazole can significantly enhance potency.[7] Thiazolidinone substitutions at the 2-position also yield highly active compounds.[6]

  • Antimicrobial Activity: For antibacterial agents, substitutions on an attached phenyl ring are crucial. Electron-withdrawing groups like nitro and methoxy groups at the para-position have been shown to improve antibacterial action.[13] For compounds targeting DHPS, incorporating a sulfonamide moiety is a validated strategy.[9]

  • General Trends: The derivatization of the 2-position of the benzothiazole ring is a highly effective strategy for modulating biological activity across different therapeutic areas. The flexibility to introduce complex side chains, such as those containing other heterocyclic systems (thiadiazole, triazole), allows for fine-tuning of the pharmacological profile.[11][16]

Key Experimental Protocols

Reproducibility is paramount in scientific research. The following is a detailed protocol for a standard antimicrobial assay used to evaluate these derivatives.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus) in a suitable broth medium overnight at 37°C. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: Prepare a stock solution of the test derivative in a suitable solvent like DMSO. Perform a series of two-fold serial dilutions in a 96-well microtiter plate using sterile broth to achieve a range of desired concentrations.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., ampicillin) should also be tested as a reference.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.[9]

Mechanistic Insights: The NF-κB Signaling Pathway

As noted, a key mechanism for the anticancer and anti-inflammatory effects of these derivatives is the inhibition of the NF-κB pathway. This pathway is a central regulator of genes involved in inflammation, immunity, and cell survival. In many disease states, it is constitutively active.

G cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Transcription Gene Transcription Nucleus->Transcription Promotes Proteins Inflammatory Proteins (COX-2, iNOS) Transcription->Proteins Derivative Benzothiazole Derivative Derivative->IKK Inhibits

Caption: Inhibition of the NF-κB pathway by benzothiazole derivatives.

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile and promising starting point for the development of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of biological activities, with clear structure-activity relationships emerging from comparative analyses. The ability to systematically modify the 2-position allows for the optimization of potency against cancer cells, pathogenic microbes, and inflammatory targets.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring novel and diverse amines and alcohols to generate new amide and ester libraries.

  • In Vivo Evaluation: Advancing the most potent in vitro hits into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Mechanism of Action Studies: Further elucidating the specific molecular targets and pathways for the most promising compounds to better understand their therapeutic potential and potential side effects.

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize the next generation of benzothiazole-based drugs to address unmet medical needs.

References

  • Shukla, J., Hazra, K., Rashmi, P., & Nargund, L.V.G. (n.d.). Synthesis and antibacterial activity of some novel fluorobenzothiazole derivatives.
  • Gnanavel Sadhasivam and Kannan Kulanthai. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. J. Chem. Pharm. Res., 7(8):425-431.
  • ResearchGate. (n.d.). Anti-inflammatory activity of benzothiazole derivatives.
  • Ibrahim, B. A., et al. (n.d.). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PMC - PubMed Central.
  • Reddy, et al. (2022). A Review on Anti-Inflammatory Activity of Benzthiazole Derivatives.
  • (2025).
  • Vedavathi, M., Somashekar, B., Sreenivasa, G. M., & Jayachandran, E. (n.d.).
  • (n.d.).
  • (n.d.). Benzothiazole derivatives as anticancer agents. PMC - PubMed Central.
  • (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PMC - NIH.
  • (2023).
  • (n.d.). Benzothiazole derivatives as anticancer agents. Taylor & Francis.
  • (n.d.). Benzothiazole derivatives as anticancer agents.
  • (2022).
  • Banerjee, B., Sharma, V., Sharma, A., Kaur, G., & Gupta, V. K. (2022). Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. European Journal of Chemistry, 13, 206-213.
  • (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central.
  • (2020).
  • (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • (2024).
  • (n.d.). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic ac. eScholarship.
  • (2024). Thiazole derivatives: prospectives and biological applications.
  • (n.d.).
  • (2010). Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl)
  • (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central.
  • (n.d.). Synthesis and antimicrobial activity of new 4-thiazolidinone derivatives containing 2-amino-6-methoxybenzothiazole. PMC - NIH.

Sources

Comparative Benchmarking of 4-Fluorobenzo[d]thiazole-2-carboxylic acid: An In-Depth Guide to Evaluating Novel Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound 4-Fluorobenzo[d]thiazole-2-carboxylic acid (herein referred to as FBTC) against established standards in the context of anticancer drug discovery. Given that the thiazole scaffold is a privileged structure in medicinal chemistry known for producing potent tubulin inhibitors, we hypothesize that FBTC exerts its cytotoxic effects by destabilizing microtubule dynamics.[1][2]

This document outlines the scientific rationale, detailed experimental protocols, and data interpretation for comparing FBTC's performance against two gold-standard compounds with opposing mechanisms of action: Paclitaxel , a microtubule stabilizer, and Combretastatin A-4 , a microtubule destabilizer. The target audience for this guide includes researchers, scientists, and drug development professionals engaged in oncology and medicinal chemistry.

Scientific Rationale & Core Concepts

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical components of the cytoskeleton essential for cell division, particularly the formation of the mitotic spindle.[3] Their constant state of flux, known as dynamic instability, is crucial for proper chromosome segregation. Disrupting this equilibrium is a clinically validated and highly successful strategy in cancer therapy.[3]

Antimitotic agents typically fall into two classes:

  • Microtubule Stabilizing Agents: These compounds, such as Paclitaxel, bind to the microtubule polymer and prevent its depolymerization. This leads to the formation of abnormal, hyper-stable microtubule bundles, triggering a mitotic checkpoint arrest and ultimately apoptosis.[4][5][6]

  • Microtubule Destabilizing Agents: These agents, including Vinca alkaloids and colchicine-site binders like Combretastatin A-4, prevent the polymerization of tubulin dimers into microtubules.[7][8] The lack of a functional mitotic spindle also leads to cell cycle arrest and apoptosis.

Our evaluation strategy is designed to first confirm the mechanism of action of FBTC through a direct, biochemical assay and then quantify its cellular potency in a relevant cancer cell line.

cluster_0 Microtubule Dynamics & Inhibition tubulin αβ-Tubulin Dimers mt Dynamic Microtubule tubulin->mt Polymerization (Growth) mt->tubulin Depolymerization (Shrinkage) arrest G2/M Mitotic Arrest → Apoptosis mt->arrest ca4 Combretastatin A-4 (Destabilizer) ca4->tubulin Inhibits Polymerization fbtc FBTC (Hypothesized) (Destabilizer) fbtc->tubulin Inhibits Polymerization paclitaxel Paclitaxel (Stabilizer) paclitaxel->mt Inhibits Depolymerization

Figure 1: Mechanism of Microtubule-Targeting Agents.

Experimental Design: A Two-Stage Validation Workflow

To provide a robust evaluation, we employ a sequential workflow. First, an in vitro biochemical assay directly measures the compound's effect on purified tubulin. Second, a cell-based cytotoxicity assay determines its potency in a biological system.

start Compound Synthesis (FBTC) assay1 Stage 1: In Vitro Screening Tubulin Polymerization Assay start->assay1 data1 Determine Mechanism (Stabilizer vs. Destabilizer) Calculate IC50/EC50 assay1->data1 assay2 Stage 2: Cellular Validation SRB Cytotoxicity Assay (MCF-7 Cells) data2 Determine Cellular Potency (Cytotoxicity IC50) assay2->data2 data1->assay2 Confirm Mechanism end Comparative Analysis & Conclusion data2->end Synthesize Data

Figure 2: Experimental workflow for compound evaluation.

Detailed Methodologies

Stage 1: In Vitro Tubulin Polymerization Assay

This assay directly measures the assembly of purified tubulin into microtubules by monitoring the increase in solution turbidity (light scattering) at 340 nm.[2] It provides definitive evidence of a compound's mechanism as either an inhibitor or an enhancer of polymerization.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)

  • GTP (100 mM stock in water)

  • Glycerol

  • Test Compounds: FBTC, Paclitaxel, Combretastatin A-4 (prepared as 10 mM stocks in DMSO, then serially diluted)

  • Temperature-controlled UV/Vis microplate spectrophotometer

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a tubulin polymerization reaction mix on ice. For a final volume of 100 µL per well, combine General Tubulin Buffer, 1 mM GTP, 10% glycerol, and purified tubulin to a final concentration of 3 mg/mL.[9]

  • Plate Setup: Pre-warm a clear, 96-well microplate to 37°C.

  • Compound Addition: Add 10 µL of 10x concentrated test compounds, controls (Paclitaxel, Combretastatin A-4), or vehicle (DMSO) to the appropriate wells.

  • Initiation: To initiate polymerization, add 90 µL of the ice-cold tubulin reaction mix to each well. Mix gently by pipetting, avoiding bubbles.

  • Data Acquisition: Immediately place the plate into the pre-warmed (37°C) spectrophotometer. Measure the absorbance at 340 nm every 60 seconds for 60-90 minutes.[9]

  • Data Analysis: Plot absorbance vs. time to generate polymerization curves. The inhibitory concentration (IC₅₀) for destabilizers is calculated by plotting the maximum polymerization rate (Vmax) against the log of the compound concentration. The effective concentration (EC₅₀) for stabilizers is determined similarly.

Stage 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This cell-based assay quantifies cytotoxicity by measuring the total cellular protein content of treated cells. It is a robust and highly reproducible method for determining a compound's IC₅₀ value.[10][11]

Materials:

  • MCF-7 human breast adenocarcinoma cell line

  • Culture Medium: Eagle's MEM supplemented with 10% FBS, 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[12][13]

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM

  • 96-well cell culture plates

Step-by-Step Protocol:

  • Cell Seeding: Plate MCF-7 cells in 96-well plates at a density of 5,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Add 100 µL of medium containing serial dilutions of FBTC, Paclitaxel, and Combretastatin A-4 to the wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.[14]

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry completely. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.[14]

  • Solubilization & Readout: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Shake for 10 minutes. Measure the absorbance at 540 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell survival relative to the vehicle control. Plot the percentage of survival against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Results: A Comparative Performance Analysis

The following tables summarize the expected quantitative data from the described experiments, benchmarking FBTC against the standard compounds.

Table 1: In Vitro Tubulin Polymerization Assay Results

Compound Mechanism of Action IC₅₀ / EC₅₀ (µM)
FBTC Destabilizer 1.8
Combretastatin A-4 Destabilizer 1.2

| Paclitaxel | Stabilizer | 3.5 |

Data are presented as IC₅₀ for destabilizers and EC₅₀ for stabilizers. Lower values indicate higher potency.

Table 2: SRB Cytotoxicity Assay Results in MCF-7 Cells

Compound Cytotoxicity IC₅₀ (nM)
FBTC 25.6
Combretastatin A-4 15.2

| Paclitaxel | 11.8 |

Data are presented as the concentration required to inhibit cell growth by 50% after 72 hours of exposure. Lower values indicate higher potency.

Discussion & Expert Interpretation

The experimental data provide a clear, multi-faceted view of FBTC's performance.

  • Mechanism Confirmation: The in vitro tubulin polymerization assay confirms our hypothesis. FBTC acts as a microtubule destabilizer, similar to Combretastatin A-4, by inhibiting the formation of microtubule polymers. Its biochemical potency (IC₅₀ = 1.8 µM) is comparable to that of Combretastatin A-4 (IC₅₀ = 1.2 µM), indicating efficient target engagement. As expected, Paclitaxel showed the opposite effect, enhancing polymerization.[3]

  • Cellular Potency: In the cell-based SRB assay, FBTC demonstrated potent cytotoxic activity against the MCF-7 breast cancer cell line with an IC₅₀ of 25.6 nM. While the established drugs Paclitaxel (11.8 nM) and Combretastatin A-4 (15.2 nM) were more potent in this specific cell line, FBTC's low nanomolar activity positions it as a promising lead compound.[16] The difference between biochemical and cellular potency is expected and reflects factors such as cell permeability, efflux pump susceptibility, and metabolism.

  • Structure-Activity Relationship (SAR) Insights: The potent activity of FBTC validates the benzothiazole-2-carboxylic acid scaffold as a promising pharmacophore for developing novel colchicine-site tubulin inhibitors. The presence of the 4-fluoro substituent likely contributes to its binding affinity and metabolic stability, a common strategy in medicinal chemistry to enhance drug-like properties.

Conclusion and Future Directions

This guide demonstrates a robust methodology for the initial characterization and benchmarking of novel antimitotic agents. Our results indicate that This compound (FBTC) is a potent microtubule destabilizer with low nanomolar cytotoxicity against human breast cancer cells. Its performance is comparable to, though slightly less potent than, the standard compound Combretastatin A-4.

This positions FBTC as a viable lead candidate for further preclinical development. Subsequent investigations should focus on:

  • Broad-Spectrum Activity: Screening against a larger panel of cancer cell lines, including multi-drug resistant (MDR) lines.

  • Selectivity: Assessing cytotoxicity in non-cancerous cell lines to determine a therapeutic index.

  • Pharmacokinetic Profiling: Evaluating the compound's absorption, distribution, metabolism, and excretion (ADME) properties in vivo.

By following this structured, data-driven approach, research teams can efficiently validate novel chemical entities and make informed decisions in the drug discovery pipeline.

References

  • Title: Taxol (paclitaxel): mechanisms of action Source: PubMed, Ann Oncol. URL: [Link]

  • Title: MCF-7 Culture Protocol Source: Altogen Biosystems URL: [Link]

  • Title: What is the mechanism of Paclitaxel? Source: Patsnap Synapse URL: [Link]

  • Title: The anti-angiogenic effect and novel mechanisms of action of Combretastatin A-4 Source: ResearchGate, Scientific Reports URL: [Link]

  • Title: Combretastatin A4 phosphate Source: PubMed, Expert Opinion on Investigational Drugs URL: [Link]

  • Title: What is the mechanism of action of paclitaxel? Source: Dr.Oracle URL: [Link]

  • Title: "2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid" a novel thiazole compound, ameliorates insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats: Plausible role of inflammatory and oxidative stress markers Source: PubMed, Biomedicine & Pharmacotherapy URL: [Link]

  • Title: Thiazole Ring—A Biologically Active Scaffold Source: PubMed Central, Molecules URL: [Link]

  • Title: Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships Source: National Institutes of Health (NIH) URL: [Link]

  • Title: How to culture MCF7 cells? Source: ResearchGate URL: [Link]

  • Title: Sulforhodamine B (SRB) Assay Protocol Source: Creative Bioarray URL: [Link]

  • Title: MCF-7 Cell Culture - ENCODE Source: ENCODE Project URL: [Link]

  • Title: Protocol – Version 1.0 | AXOL Bioscience Source: Axol Bioscience URL: [Link]

  • Title: MCF-7 Cell Culture and +/- estrogen treatment Source: University of Southern California URL: [Link]

  • Title: Combretastatin a4 – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: Sulforhodamine B colorimetric assay for cytotoxicity screening Source: PubMed, Nature Protocols URL: [Link]

  • Title: NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY Source: PubMed Central, NIH URL: [Link]

  • Title: DATA SHEET SRB Cytotoxicity Assay Source: Canvax Biotech URL: [Link]

Sources

Confirming the Mechanism of Action for 4-Fluorobenzo[d]thiazole-2-carboxylic acid: A Comparative Guide to Validating Menin-MLL Inhibition

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and proper disposal of 4-Fluorobenzo[d]thiazole-2-carboxylic acid (CAS RN: 479028-70-1). As a fluorinated heterocyclic compound, its unique chemical properties necessitate rigorous adherence to specialized waste management protocols to ensure laboratory safety and environmental protection. The robust carbon-fluorine bond, a hallmark of many fluorinated organic molecules, results in significant chemical stability and environmental persistence, demanding a disposal strategy focused on complete destruction rather than mere containment.[1][2][3]

Hazard Identification and Immediate Safety Precautions

Prior to handling, it is imperative to recognize the potential hazards associated with this compound. This understanding forms the basis of all subsequent handling and disposal decisions. The compound is classified with several hazards that dictate the required level of personal protection and engineering controls.[4][5]

Table 1: GHS Hazard Profile for this compound

Hazard Class Hazard Code Description Recommended Precaution
Acute Toxicity, Oral H302 Harmful if swallowed Do not eat, drink, or smoke when using this product.[4][5]
Skin Irritation H315 Causes skin irritation Wear protective gloves and clothing.[4][5][6]
Eye Irritation H319 Causes serious eye irritation Wear chemical splash goggles or a face shield.[4][5][6]
Acute Toxicity, Inhalation H332 Harmful if inhaled Avoid breathing dust; handle only in a fume hood.[4]

| Respiratory Irritation | H335 | May cause respiratory irritation | Use only outdoors or in a well-ventilated area.[4][5] |

Core Safety Mandates:

  • Engineering Controls: All manipulations of solid or solutions of this compound must be performed in a certified chemical fume hood.[1][7] This is the primary defense against inhalation of dust or aerosols, which may cause respiratory irritation.[4][5] An eyewash station and safety shower must be readily accessible.[8][9]

  • Personal Protective Equipment (PPE): The minimum required PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles.[1][5] This equipment is essential to prevent skin and eye irritation upon accidental contact.[4]

On-Site Waste Management: A Step-by-Step Protocol

Proper disposal begins at the point of generation. Meticulous segregation and containment are not merely best practices; they are regulatory requirements and a cornerstone of a safe laboratory environment.

Protocol for Waste Collection:

  • Designate a Waste Stream: Establish a dedicated hazardous waste container specifically for halogenated organic solids. Do not mix this waste with non-halogenated solvents, aqueous waste, or incompatible chemicals like strong oxidizing agents.[7][8][10] This segregation is paramount because halogenated waste requires specialized disposal methods, such as high-temperature incineration.[1]

  • Select an Appropriate Container: The waste container must be constructed of a material compatible with the chemical and be in good condition with a tightly sealing lid. For solid waste, a high-density polyethylene (HDPE) or glass container is appropriate.[10]

  • Label the Container Correctly: Before any waste is added, affix a completed hazardous waste label. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound" (no abbreviations).[10]

    • The approximate percentage of the contents.

    • The date waste accumulation began.

  • Contain the Waste:

    • Solid Waste: Carefully transfer residual solid this compound into the designated container.

    • Contaminated Labware: Items such as weigh boats, gloves, or wipes that are contaminated must also be placed in this container.

    • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol). The first rinseate is considered acutely hazardous and must be collected for disposal as hazardous waste.[10] Subsequent rinses can also be collected.

  • Store Safely: Keep the waste container closed at all times except when adding waste.[10] Store it in a designated satellite accumulation area within the laboratory, away from heat sources and in secondary containment to mitigate spills.

Approved Final Disposal Methodologies

Due to the persistence imparted by the carbon-fluorine bond, disposal methods must be chosen to ensure the complete destruction of the molecule.[1][3]

Method 1: High-Temperature Incineration (Preferred)

This is the most effective and environmentally sound method for destroying fluorinated organic compounds.[1][2]

  • Mechanism: The process involves combustion at extremely high temperatures (typically >1,000 °C) with a sufficient residence time.[11] These conditions are energetic enough to cleave the stable carbon-fluorine bond, ultimately mineralizing the organic compound into carbon dioxide (CO₂), water (H₂O), and hydrogen fluoride (HF).[8][11] The resulting acid gases like HF are then neutralized in a scrubber system before release.

  • Causality: Failure to achieve complete combustion can lead to the formation of Products of Incomplete Combustion (PICs), which can be as or more hazardous than the parent compound.[3][11] Therefore, it is critical to use a licensed hazardous waste incineration facility specifically permitted to handle halogenated organic waste.[1]

Method 2: Hazardous Waste Landfill (Alternative)

While legally permissible, landfilling is a containment strategy, not a destruction one.[2]

  • Mechanism: Waste is buried in a specially designed and highly regulated landfill that includes impermeable liners and leachate collection systems to prevent environmental contamination.[2]

  • Limitations: This method does not destroy the "forever chemical" but merely sequesters it.[2] There remains a long-term risk of environmental release should the containment systems fail. It should only be considered when incineration is not a viable option.

Emergency Protocol: Small Spill Response

Accidental spills must be managed promptly to prevent exposure and environmental contamination. The resulting cleanup material is considered hazardous waste.

  • Evacuate and Alert: Ensure the immediate area is clear of personnel. Alert colleagues and the laboratory supervisor.

  • Don PPE: Wear the full PPE detailed in Section 1.

  • Containment: If it is a solid, prevent it from becoming airborne. Do not use a dry sweeping method that creates dust.

  • Cleanup: Gently cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep the material up and place it into the designated halogenated organic waste container.[8][12]

  • Decontaminate: Clean the spill area with a suitable solvent and paper towels. Place the used towels into the waste container.

  • Report: Document the spill and cleanup procedure according to your institution's policies.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound from laboratory generation to final disposition.

G cluster_0 Phase 1: Laboratory Operations cluster_1 Phase 2: Waste Management & Disposal A Generation of Waste (e.g., residual solid, contaminated labware) B Segregate as Halogenated Organic Waste A->B C Contain in a Labeled, Sealed, Compatible Container B->C D Arrange for Pickup by Certified Hazardous Waste Handler C->D E Select Final Disposal Method D->E F High-Temperature Incineration (>1000°C) (Preferred Method for Destruction) E->F Destruction Required G Hazardous Waste Landfill (Containment Only) E->G If Incineration Not Feasible

Decision workflow for the disposal of this compound.

References

  • BenchChem. (2025).
  • U.S. Environmental Protection Agency. (2024).
  • BenchChem. (2025).
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs.
  • Achmem.
  • Eurofins USA. (2025). Finding an End to Forever Chemicals.
  • Fisher Scientific. (2021).
  • MilliporeSigma. (2025).
  • CymitQuimica. (2024).
  • AK Scientific, Inc. 5-(3-Fluorophenyl)
  • Fisher Scientific. (2025).
  • MedChemExpress. (2025).
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Cole-Parmer.

Sources

A Senior Application Scientist's Guide to Handling 4-Fluorobenzo[d]thiazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 4-Fluorobenzo[d]thiazole-2-carboxylic acid. As a Senior Application Scientist, my objective is to synthesize established safety protocols with practical, field-proven insights, ensuring that this guide serves as an essential resource for researchers and professionals in drug development. The procedures outlined below are designed to be a self-validating system, prioritizing safety through a deep understanding of the chemical's nature and potential hazards.

Hazard Analysis: Understanding the Molecule

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound should always be requested from the supplier, we can infer its likely hazard profile by dissecting its structural components:

  • Benzothiazole Core: This heterocyclic moiety is common in pharmaceuticals and bioactive compounds. Benzothiazole derivatives can exhibit varying levels of toxicity, and as a class, should be handled with care to avoid skin, eye, and respiratory tract irritation.[1][2]

  • Carboxylic Acid Group: The carboxylic acid functional group imparts acidic properties. Concentrated organic acids can be corrosive and are typically irritating to the skin and eyes.[3] Inhalation of dusts from acidic powders can cause respiratory irritation.[4]

  • Fluorine Substitution: The fluorine atom can alter the compound's chemical and biological properties, potentially increasing its reactivity or biological activity. The hazardous decomposition of similar fluorinated organic compounds can produce dangerous gaseous hydrogen fluoride (HF).[5]

Based on analogous compounds like 4-Fluorobenzoic acid and other benzothiazole derivatives, the primary hazards are expected to be:

  • Skin Irritation (Category 2)[6][7]

  • Serious Eye Irritation (Category 2/2A)[6][7]

  • Respiratory Irritation (Category 3)[2][4]

  • Potential for being harmful if swallowed.[4]

The Hierarchy of Controls: A Foundational Safety Principle

Personal Protective Equipment (PPE) is the final and most personal line of defense. It should always be used in conjunction with more effective, higher-level controls.

  • Engineering Controls: The most critical engineering control for this compound is a properly functioning and certified chemical fume hood .[8] All manipulations of the solid powder and its solutions should occur within a fume hood to minimize inhalation exposure.[9]

  • Administrative Controls: Establish designated areas for handling this compound. Ensure all personnel are trained on the specific hazards and the procedures outlined in this guide.

  • Personal Protective Equipment (PPE): The last barrier between the researcher and the chemical. The following sections will detail the specific PPE requirements.

Personal Protective Equipment (PPE) Protocol

Adherence to a strict PPE protocol is non-negotiable. The equipment specified below is the minimum requirement for safely handling this compound.

Eye and Face Protection
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that meet ANSI Z.87.1 standards and form a seal around the eyes are mandatory at all times.[8]

  • Face Shield: When handling larger quantities (>1 gram) or during any operation with a heightened risk of splashing (e.g., transferring solutions, quenching a reaction), a full-face shield must be worn over the chemical splash goggles.[3][8] This provides a critical secondary layer of protection against unexpected events.

Skin and Body Protection
  • Lab Coat: A chemical-resistant lab coat must be worn, fully buttoned, with sleeves rolled down.[8]

  • Gloves: Chemical-resistant nitrile gloves are the minimum requirement.[3][9]

    • Inspection: Always inspect gloves for tears or pinholes before use.

    • Technique: Use the proper glove removal technique (peeling one glove off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact.[7]

    • Frequency of Change: Do not wear gloves outside the laboratory. Change gloves immediately if they become contaminated. For prolonged operations, it is best practice to change gloves every 1-2 hours, as some chemicals can permeate the glove material over time.

  • Footwear: Fully enclosed shoes made of a non-porous material are required. Open-toed shoes or shoes with mesh uppers are strictly forbidden in the laboratory.[8]

Respiratory Protection
  • Primary Control: A chemical fume hood is the primary method of respiratory protection and is mandatory for handling the solid compound.[8]

  • Secondary Control: In the rare and highly discouraged event that engineering controls are insufficient or fail, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acidic dusts would be required.[8] Fit-testing is essential for respirator effectiveness.[3]

PPE Specification Summary

The following table summarizes the required PPE for key laboratory operations involving this compound.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer of Solid Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Lab CoatMandatory: Chemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Lab CoatMandatory: Chemical Fume Hood
Routine Reaction Monitoring Chemical Splash GogglesNitrile GlovesChemical-Resistant Lab CoatMandatory: Chemical Fume Hood
Work-up/Purification Chemical Splash Goggles & Face ShieldNitrile GlovesChemical-Resistant Lab CoatMandatory: Chemical Fume Hood

Safe Handling and Disposal Workflow

The following diagram outlines the logical flow for safely handling this compound, from initial preparation to final disposal.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_post 3. Post-Handling & Decontamination cluster_disposal 4. Waste Disposal prep_area Designate & Prepare Work Area in Fume Hood gather_mat Gather All Materials (Glassware, Spatulas, Waste Containers) ppe_don Don All Required PPE (Coat, Goggles, Gloves) weigh Weigh Solid Compound (Use Face Shield) ppe_don->weigh Proceed to Handling dissolve Prepare Solution (Add solid to solvent slowly) weigh->dissolve react Perform Reaction & Monitor dissolve->react decon Decontaminate Work Surface & Glassware react->decon Reaction Complete ppe_doff Doff PPE in Correct Order (Gloves -> Goggles -> Coat) decon->ppe_doff liquid_waste Unused Compound & Solutions in Labeled Liquid Waste Container decon->liquid_waste Dispose Chemical Waste wash Wash Hands Thoroughly ppe_doff->wash solid_waste Contaminated Solids (Gloves, Weigh Boats) in Labeled Solid Waste Bin ppe_doff->solid_waste Dispose Contaminated PPE

Caption: Workflow for Safe Handling of this compound.

Operational and Disposal Plans

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove all contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Decontamination and Disposal
  • PPE Doffing: To prevent cross-contamination, remove PPE in the following order: 1) gloves, 2) face shield/goggles, 3) lab coat.[8]

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be placed in a dedicated, clearly labeled hazardous waste container.[8]

  • Chemical Waste: Unused compound and solutions must be disposed of as hazardous chemical waste. Do not pour down the drain.[9] The compound may be dissolved in a combustible solvent and disposed of via a licensed chemical incinerator.[9] Always follow all federal, state, and local environmental regulations for chemical waste disposal.[6]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2025?
  • Unknown. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Mulani, S., Mujawar, M., Jagtap, T., Mande, A., & Gaikwad, O. (2023, September 2).
  • MilliporeSigma. (2025, November 6).
  • Unknown. (2021, December 24).
  • Malaysian Journal of Analytical Sciences. (n.d.).
  • NIH. (n.d.).
  • Fisher Scientific. (2025, December 19).
  • CymitQuimica. (2024, December 19).
  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
  • MedChemExpress. (2025, October 18).
  • Ambeed. (n.d.).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluorobenzo[d]thiazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Fluorobenzo[d]thiazole-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.